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2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid Documentation Hub

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  • Product: 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid
  • CAS: 1341299-80-6

Core Science & Biosynthesis

Foundational

Synthesis of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic Acid: A Comprehensive Technical Guide

Strategic Overview 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid (also known as 2-(imidazol-1-ylmethyl)acrylic acid) is a highly versatile bifunctional molecule. Featuring a Michael-acceptor acrylic system and a strong m...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid (also known as 2-(imidazol-1-ylmethyl)acrylic acid) is a highly versatile bifunctional molecule. Featuring a Michael-acceptor acrylic system and a strong metal-coordinating imidazole ring, it serves as a critical building block in the development of metalloenzyme inhibitors, targeted prodrugs, and advanced coordination polymers. This whitepaper provides a field-proven, in-depth methodology for synthesizing this compound, emphasizing mechanistic causality and self-validating analytical checkpoints.

Retrosynthetic Analysis and Pathway Design

Direct functionalization of acrylic acid is notoriously difficult due to its high propensity for uncontrolled polymerization. Therefore, the synthesis relies on the Morita-Baylis-Hillman (MBH) adduct of ethyl acrylate and formaldehyde—ethyl 2-(hydroxymethyl)acrylate—as the foundational scaffold.

Causality in Experimental Design:

  • Electrophilic Activation: The hydroxyl group of the MBH adduct is converted to an allylic bromide using phosphorus tribromide (PBr₃). A bromide is a far superior leaving group compared to a chloride or mesylate for the subsequent N-alkylation, ensuring rapid kinetics at lower temperatures to prevent thermal polymerization[1].

  • Nucleophilic Substitution (N-Alkylation): Imidazole is alkylated using the newly formed allylic bromide. Potassium carbonate (K₂CO₃) in acetonitrile is selected as the base system. Unlike sodium hydride (NaH), which can trigger premature transesterification or degradation of the acrylate, K₂CO₃ is a mild, heterogeneous base that slowly generates the imidazolide anion, minimizing bis-alkylation side reactions[2].

  • Deprotection (Isoelectric Isolation): Mild alkaline hydrolysis of the ethyl ester, followed by careful acidification, yields the target compound. Temperature control during saponification is critical to avoid the Michael addition of hydroxide ions to the activated double bond[3].

Experimental Methodologies (Self-Validating Protocols)

Protocol 3.1: Synthesis of Ethyl 2-(bromomethyl)acrylate

Objective: Convert the MBH adduct into a highly reactive allylic electrophile. Procedure:

  • Dissolve ethyl 2-(hydroxymethyl)acrylate (1.0 eq, 15.4 mmol) in anhydrous diethyl ether (15 mL) and cool to 0 °C under an inert argon atmosphere.

  • Slowly add PBr₃ (0.35 eq, 5.4 mmol) dropwise over 15 minutes. Expert Insight: PBr₃ delivers three equivalents of active bromide; hence 0.35 eq provides a slight stoichiometric excess. Maintaining 0 °C is critical, as the reaction is highly exothermic and prone to triggering radical polymerization of the acrylate[1].

  • Stir at 0 °C for 3 hours, then allow the mixture to warm to room temperature.

  • Quench carefully with ice-cold water (5 mL) to decompose unreacted PBr₃.

  • Extract with hexane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Validation Checkpoint: The product must be a clear, colorless oil. ¹H NMR (CDCl₃) will confirm success via the disappearance of the broad –OH singlet and a distinct downfield shift of the allylic CH₂ protons to approximately 4.16 ppm.

Protocol 3.2: Synthesis of Ethyl 2-[(1H-imidazol-1-yl)methyl]acrylate

Objective: Bimolecular nucleophilic substitution (Sₙ2) to form the C–N bond. Procedure:

  • Suspend imidazole (1.2 eq, 12 mmol) and finely powdered anhydrous K₂CO₃ (1.5 eq, 15 mmol) in anhydrous acetonitrile (20 mL). Stir for 30 minutes at room temperature.

  • Add a solution of ethyl 2-(bromomethyl)acrylate (1.0 eq, 10 mmol) in acetonitrile (5 mL) dropwise over 20 minutes.

  • Stir the suspension at room temperature for 12 hours. Expert Insight: Do not apply heat. Elevated temperatures will promote the nucleophilic attack of imidazole onto the terminal carbon of the acrylic double bond (Michael addition), drastically reducing yield[2].

  • Filter the suspension to remove inorganic salts (KBr and excess K₂CO₃).

  • Concentrate the filtrate, redissolve in ethyl acetate (30 mL), wash with water (2 × 10 mL) and brine, dry over Na₂SO₄, and evaporate. Validation Checkpoint: Successful coupling is confirmed by the presence of three distinct imidazole aromatic protons (typically ~7.5, 7.1, and 6.9 ppm) and the preservation of the vinylic protons (~5.5 and 6.2 ppm) in the ¹H NMR spectrum.

Protocol 3.3: Hydrolysis to 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid

Objective: Saponification of the ester and isolation of the zwitterionic target. Procedure:

  • Dissolve ethyl 2-[(1H-imidazol-1-yl)methyl]acrylate (1.0 eq, 5 mmol) in a 1:1 mixture of THF and methanol (10 mL).

  • Add an aqueous solution of LiOH·H₂O (2.0 eq, 10 mmol, in 5 mL water) dropwise at 0 °C.

  • Stir at room temperature for 4 hours until TLC indicates complete consumption of the ester[3].

  • Remove the organic solvents under reduced pressure. Dilute the aqueous residue with 5 mL of water and extract once with diethyl ether (5 mL) to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and carefully adjust the pH to ~5.0 using 1M HCl. Expert Insight: The target molecule is amphoteric, containing a basic imidazole (pKₐ ~6.0) and an acidic carboxylate (pKₐ ~4.0). The isoelectric point is approximately pH 5.0, where the zwitterion exhibits minimum aqueous solubility and precipitates out of solution.

  • Collect the resulting white precipitate by vacuum filtration, wash with a minimal amount of ice-cold water, and dry under high vacuum. Validation Checkpoint: LC-MS should display an [M+H]⁺ peak at m/z 167.08.

Quantitative Data & Analytical Summary

StepIntermediate / Final ProductExpected YieldKey ¹H NMR Diagnostic Peaks (δ, ppm)Purity Profile
1 Ethyl 2-(bromomethyl)acrylate80–85%6.30 (s, 1H), 5.92 (s, 1H), 4.16 (s, 2H) (CDCl₃)>95% (GC-FID)
2 Ethyl 2-[(1H-imidazol-1-yl)methyl]acrylate70–75%7.52 (s, 1H), 7.08 (s, 1H), 6.95 (s, 1H), 4.80 (s, 2H) (CDCl₃)>98% (HPLC, 254 nm)
3 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid85–90%8.60 (s, 1H), 7.40 (m, 2H), 6.45 (s, 1H), 5.80 (s, 1H) (D₂O)>99% (LC-MS)

Visualizations

SynthesisWorkflow A Ethyl 2-(hydroxymethyl) acrylate B Bromination (PBr3, 0°C) A->B C Ethyl 2-(bromomethyl) acrylate B->C D N-Alkylation (Imidazole, K2CO3) C->D E Ethyl 2-[(1H-imidazol-1-yl) methyl]acrylate D->E F Hydrolysis & pH 5.0 (LiOH, then HCl) E->F G 2-[(1H-imidazol-1-yl)methyl] prop-2-enoic acid F->G

Synthetic workflow for 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid.

Mechanism Base K2CO3 Deprotonation Nuc Imidazolide Anion (Active Nucleophile) Base->Nuc TS Bimolecular Nucleophilic Substitution (SN2) Nuc->TS Elec Ethyl 2-(bromomethyl)acrylate (Allylic Electrophile) Elec->TS Prod C-N Bond Formation (Target Ester) TS->Prod

Mechanistic pathway of the bimolecular N-alkylation step.

References

  • Title: Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid (General Method for Imidazole N-Alkylation) Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid (General Method for Acrylic Ester Hydrolysis) Source: NIH / PubMed Central URL: [Link]

Sources

Exploratory

A Technical Guide to the Comprehensive Structural Analysis of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid

Preamble: The Imperative for Rigorous Structural Elucidation In the landscape of drug discovery and materials science, the precise characterization of molecular architecture is the bedrock upon which all subsequent resea...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Imperative for Rigorous Structural Elucidation

In the landscape of drug discovery and materials science, the precise characterization of molecular architecture is the bedrock upon which all subsequent research is built. The molecule 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid presents a compelling subject for detailed analysis, integrating two moieties of significant chemical interest: the versatile imidazole ring, a cornerstone of many biological processes and pharmaceutical agents, and the reactive acrylic acid backbone, a valuable monomer and synthetic intermediate.[1][2] The unambiguous determination of its structure is paramount for understanding its reactivity, predicting its biological activity, and ensuring reproducibility in its applications.

This guide provides a comprehensive, multi-technique workflow for the structural elucidation of this target molecule. It is designed for researchers and drug development professionals, moving beyond a simple listing of methods to explain the causality behind the analytical strategy. Our approach is a self-validating system, where data from orthogonal techniques are synergistically integrated to build an unshakeable structural hypothesis, culminating in the definitive proof offered by single-crystal X-ray diffraction.

Chapter 1: The Synergistic Analytical Workflow

A robust structural analysis does not rely on a single technique but rather on the convergence of evidence from multiple, independent methods. Each technique provides a unique piece of the structural puzzle, and their collective data provide cross-validation, ensuring the final structure is both accurate and reliable.

Our approach begins with non-destructive spectroscopic methods to define the molecular formula, identify functional groups, and map the connectivity of the atomic framework. This is followed by the "gold standard" diffraction method to determine the precise three-dimensional arrangement in the solid state.

cluster_0 Spectroscopic & Spectrometric Analysis cluster_1 Definitive 3D Structure cluster_2 Computational Corroboration MS Mass Spectrometry (MS) Determine Molecular Weight & Formula NMR NMR Spectroscopy (1D & 2D) Map Atomic Connectivity MS->NMR Provides Molecular Formula FTIR FTIR Spectroscopy Identify Functional Groups FTIR->NMR Confirms Functional Groups XRD Single-Crystal X-ray Diffraction Determine 3D Atomic Arrangement NMR->XRD Provides Connectivity for Model Building XRD->MS Final Confirmation XRD->FTIR Final Confirmation XRD->NMR Final Confirmation DFT DFT Calculations Predict & Corroborate Spectroscopic Data XRD->DFT Final Confirmation DFT->NMR Validates Spectral Assignments

Caption: The integrated workflow for structural elucidation.

Chapter 2: Mass Spectrometry (MS) – Determining the Molecular Blueprint

2.1. Rationale

Mass spectrometry is the first port of call in any structural analysis. Its primary function is to provide a high-precision measurement of the molecular weight, from which the exact molecular formula can be determined. This is the foundational piece of data upon which all other analyses are built. High-resolution mass spectrometry (HRMS) is particularly crucial for distinguishing between isobaric formulas.

2.2. Predicted Molecular Data

For 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid (C7H8N2O2), the following data is expected:

  • Molecular Formula: C7H8N2O2

  • Monoisotopic Mass: 152.0586 g/mol [3]

  • Expected [M+H]+: 153.0659 m/z[3]

2.3. Experimental Protocol: High-Resolution Electrospray Ionization (ESI-MS)

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow) to optimize the signal for the expected m/z.

    • Acquire data over a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]+.

    • Utilize the instrument software to calculate the elemental composition from the exact mass, confirming the C7H8N2O2 formula.

2.4. Anticipated Fragmentation Pattern

Tandem MS (MS/MS) experiments can provide valuable structural information by inducing fragmentation of the molecular ion.[4] Cleavage of bonds adjacent to the carbonyl group and within the imidazole ring are expected fragmentation pathways.[5][6]

M [C7H8N2O2H]+ m/z = 153 F1 [M - H2O]+ m/z = 135 M->F1 -H2O F2 [M - COOH]+ m/z = 108 M->F2 -COOH F3 [C4H5N2]+ m/z = 81 (Imidazole fragment) F2->F3 -C2H3

Caption: Plausible ESI-MS/MS fragmentation pathway.

Chapter 3: Fourier-Transform Infrared (FTIR) Spectroscopy – Identifying Key Functional Groups

3.1. Rationale

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For our target molecule, we expect to see clear signatures for the carboxylic acid, the alkene, and the imidazole ring.

3.2. Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm-1.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3.3. Predicted IR Absorption Bands

The following table summarizes the expected characteristic peaks based on established literature values for similar functional groups.[7][8][9][10]

Wavenumber (cm⁻¹)Functional GroupVibration TypeCharacteristics
3300-2500O-H (Carboxylic Acid)StretchingVery broad, due to H-bonding
~3100C-H (Imidazole, Alkene)StretchingMedium, sharp
~2950C-H (Methylene)StretchingMedium, sharp
1730-1700C=O (Carboxylic Acid)StretchingStrong, sharp (conjugated)[7][9]
~1640C=C (Alkene)StretchingMedium
~1550-1450C=N, C=C (Imidazole)Ring StretchingMedium to strong
~1250C-O (Carboxylic Acid)StretchingStrong

Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Molecular Skeleton

4.1. Rationale

NMR spectroscopy is the most powerful tool for determining the connectivity of a small organic molecule in solution.[11] By analyzing the chemical shifts, coupling constants, and through-bond correlations in 1D and 2D spectra, a complete picture of the proton and carbon framework can be assembled. For unsymmetrically substituted imidazoles, NMR is also key to studying the potential for tautomerism.[12]

4.2. Experimental Protocol: Solution-State NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard.[13][14]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by 2-3 bonds, crucial for connecting different spin systems.

  • Data Analysis: Integrate signals, determine coupling constants, and use 2D spectra to build the molecular structure fragment by fragment.

4.3. Predicted ¹H and ¹³C NMR Spectral Data

The following tables provide predicted chemical shifts based on data for acrylic acid derivatives and N-substituted imidazoles.[8][15][16][17][18][19][20]

Table 1: Predicted ¹H NMR Data (in DMSO-d6)

Proton LabelMultiplicityApprox. Chemical Shift (δ, ppm)Rationale
COOHSinglet (broad)12.0 - 13.0Acidic proton, exchangeable[8][20]
H2' (Im)Singlet~7.8Deshielded proton between two N atoms
H5' (Im)Singlet~7.2Imidazole ring proton
H4' (Im)Singlet~7.0Imidazole ring proton
H3a (Vinyl)Singlet~6.2Vinyl proton, geminal to CH2
H3b (Vinyl)Singlet~5.8Vinyl proton, cis to COOH
CH₂Singlet~5.0Methylene protons adjacent to N and C=C

Table 2: Predicted ¹³C NMR Data (in DMSO-d6)

Carbon LabelApprox. Chemical Shift (δ, ppm)Rationale
C1 (C=O)~168Conjugated carboxylic acid carbon[8][20]
C2 (C=C)~140Quaternary alkene carbon
C2' (Im)~138Imidazole carbon between two N atoms
C5' (Im)~128Imidazole ring carbon
C3 (C=C)~125Methylene alkene carbon
C4' (Im)~120Imidazole ring carbon
CH₂~50Methylene carbon adjacent to N

4.4. Key 2D NMR Correlations (HMBC)

The HMBC experiment is critical for confirming the link between the imidazole ring and the acrylic acid moiety.

H_CH2 H-CH₂ C_2 C-2 H_CH2->C_2 HMBC C_3 C-3 H_CH2->C_3 HMBC C_2prime C-2' H_CH2->C_2prime HMBC C_5prime C-5' H_CH2->C_5prime HMBC H_3a H-3a C_1 C-1 H_3a->C_1 HMBC H_3a->C_2 HMBC H_3b H-3b H_3b->C_1 HMBC H_3b->C_2 HMBC H_5prime H-5' H_5prime->C_2prime HMBC C_4prime C-4' H_5prime->C_4prime HMBC C_CH2 C-CH₂

Caption: Expected key HMBC correlations.

Chapter 5: Single-Crystal X-ray Diffraction – The Definitive Proof

5.1. Rationale

While spectroscopic methods provide powerful evidence for molecular connectivity, single-crystal X-ray diffraction (SC-XRD) stands alone in its ability to provide an unambiguous, three-dimensional map of atomic positions in the solid state.[21][22] It is the ultimate arbiter of structure, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[23][24]

5.2. Experimental Protocol: Crystal Growth and Data Collection

  • Crystal Growth (Self-Validation Step): The ability to grow high-quality single crystals is itself a validation of sample purity.

    • Method: Slow evaporation is a common technique. Dissolve the compound in a suitable solvent (e.g., ethanol or ethyl acetate) to near saturation.

    • Cover the container with a perforated film and leave it undisturbed in a vibration-free environment.[25]

    • Selection: Select a transparent, defect-free crystal (ideally 0.1-0.3 mm in all dimensions) under a polarized light microscope.[25]

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the goniometer on the diffractometer, which is equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.

    • Cool the crystal (typically to 100 K) to minimize thermal vibration.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of reflection intensities.

    • Solve the structure using direct methods or Patterson synthesis to obtain an initial electron density map.

    • Refine the structural model against the experimental data to determine the final atomic positions, bond lengths, and angles.

The final output will be a detailed crystallographic information file (CIF) containing the precise 3D coordinates of every non-hydrogen atom, confirming the structure derived from spectroscopic analysis. Analysis of intermolecular interactions, such as hydrogen bonding between the carboxylic acid and the imidazole nitrogen of a neighboring molecule, can also be performed.[26]

Chapter 6: Computational Chemistry - A Corroborative Approach

6.1. Rationale

6.2. Protocol: DFT-GIAO NMR Chemical Shift Prediction

  • Model Building: Construct the 3D model of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid in silico.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • NMR Calculation: Using the optimized geometry, perform an NMR shielding tensor calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[28]

  • Data Analysis: Convert the calculated shielding tensors to chemical shifts by referencing them against TMS calculated at the same level of theory. Compare the predicted ¹H and ¹³C chemical shifts with the experimental values. A low mean absolute error (MAE) validates the assignment.[29]

Conclusion

The structural elucidation of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid is a process of systematic, evidence-based deduction. By integrating high-resolution mass spectrometry, FTIR, and comprehensive 1D/2D NMR spectroscopy, a robust structural hypothesis is formed. This hypothesis is then tested and unequivocally confirmed by the definitive 3D data from single-crystal X-ray diffraction, with computational analysis providing further validation. This synergistic, self-validating workflow ensures the highest degree of scientific integrity, providing a solid foundation for any future investigation into the properties and applications of this promising molecule.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Vertex AI Search.
  • 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. Vertex AI Search.
  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges.
  • Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning.
  • Pyrolysis mass spectrometry of acrylic acid polymers.
  • Computation of 1H NMR chemical shifts: structural assessment of energetic m
  • NMR shift prediction from small d
  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomeriz
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated W
  • Supplementary Inform
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Vertex AI Search.
  • Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated W
  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich.
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
  • Acrylic acid(79-10-7) 13C NMR spectrum. ChemicalBook.
  • Study of the composition of carboxylic compounds using ir spectroscopy.
  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • H. Rsc.org.
  • Imidazoles Synthesis by Transition Metal Free, Base. Rsc.org.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Vertex AI Search.
  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis.
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  • Single Crystal X-ray Diffraction. Newcastle University.
  • Single-crystal X-ray Diffraction. SERC.
  • Mass Spectrometry Fragmentation P
  • 2-[(1h-imidazol-1-yl)methyl]prop-2-enoic acid. PubChemLite.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax.
  • Mass Spectrometry - Fragmentation P
  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary.
  • Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. PMC.
  • Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E) -. Amanote Research.
  • (E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid. PubChem.
  • Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -.
  • (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. PMC.
  • Synthesis and biological activities of 2-[(heteroaryl)methyl]imidazolines. PubMed.
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)

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Foundational

Physicochemical Properties and Applications of Imidazole-Based Acrylic Monomers: A Technical Guide

Executive Summary As the demand for stimuli-responsive biomaterials and advanced functional polymers accelerates, imidazole-based acrylic monomers—such as 1-vinylimidazole (VIM) and imidazole methacrylate (IMA)—have emer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for stimuli-responsive biomaterials and advanced functional polymers accelerates, imidazole-based acrylic monomers—such as 1-vinylimidazole (VIM) and imidazole methacrylate (IMA)—have emerged as critical building blocks. Characterized by their unique amphoteric nature, tunable pKa, and robust hydrogen-bonding capabilities, these monomers are indispensable in applications ranging from targeted gene delivery to anti-biofilm nanocarriers. This guide provides an in-depth mechanistic analysis of their physicochemical properties and establishes self-validating experimental protocols for their synthesis and functional evaluation.

Core Physicochemical Properties

Acid-Base Equilibria and the "Proton Sponge" Effect

The defining structural feature of imidazole-based monomers is the nitrogen-containing heterocyclic ring, which acts as a weak base. The conjugate acid of the tertiary imidazole nitrogen typically exhibits a pKa between 6.0 and 6.5 [1].

Mechanistic Causality: This specific pKa window is highly strategic for biomedical applications. At a physiological pH of 7.4, the imidazole ring remains largely deprotonated and hydrophobic, allowing block copolymers to self-assemble into stable micelles or nanoparticles. However, upon cellular internalization via endocytosis, the polymer is subjected to the acidic microenvironment of the endolysosomal pathway (pH 5.0–6.0). The rapid protonation of the imidazole groups triggers a massive influx of chloride ions and water via the ATPase proton pump, increasing osmotic pressure and causing the polymer to swell. This phenomenon, known as the "proton sponge effect," ultimately ruptures the endosomal membrane, releasing therapeutic cargo into the cytosol before lysosomal degradation can occur [2].

ProtonSponge A Endocytosis (pH 7.4) B Endosome Acidification (pH 5.0 - 6.0) A->B ATPase Pump C Imidazole Protonation (Buffering) B->C pKa ~6.0 D Chloride & Water Influx (Osmotic Swelling) C->D Ion Accumulation E Endosomal Rupture & Cargo Release D->E Membrane Stress

Diagram 1: The proton sponge mechanism of imidazole-based polymers during endosomal escape.

Rheology and Polymerization Kinetics in Ionic Liquid Derivatives

When imidazole is functionalized into ionic liquid methacrylates (IL-MAs), the physicochemical landscape shifts dramatically. Studies synthesizing IL-MAs from 1-butylimidazole and bromo methacrylates reveal that the spacer length between the polymerizable methacrylate group and the imidazole ring dictates both viscosity and reactivity [3].

Mechanistic Causality: A short spacer (e.g., C2) forces tight ionic clustering, resulting in high bulk viscosity. This restricts monomer diffusion during photopolymerization, leading to lower double bond conversion (DBC). Conversely, extending the spacer to C6 decouples the rigid ionic network from the reactive methacrylate moiety. This structural freedom lowers viscosity, enhances monomer diffusion rates, and significantly increases the final DBC, making C6-spaced IL-MAs highly efficient for rapid photocurable resins [4].

Quantitative Data Summary

To facilitate material selection, the core physicochemical and operational metrics of key imidazole monomers are summarized below:

Monomer TypeConjugate Acid pKaPhysical State / ViscosityPolymerization MethodPrimary Application
1-Vinylimidazole (VIM) ~6.0Liquid (Low)RAFT, Free RadicalGene Delivery, Metal Chelation
Imidazole Methacrylate (IMA) ~6.0 - 6.5Liquid (Low)RAFT, Free RadicalAnti-Biofilm Nanocarriers
Imidazole-IL-MA (C2 Spacer) N/A (Ionic)Liquid (High, >1000 mPa·s)PhotopolymerizationElectromechanical Devices
Imidazole-IL-MA (C6 Spacer) N/A (Ionic)Liquid (Moderate)PhotopolymerizationHigh-Conversion Resins

Advanced Therapeutic Applications

Anti-Biofilm Nanocarriers

Beyond intracellular gene delivery, the pH-responsiveness of imidazole methacrylate (IMA) is leveraged to target extracellular pathogenic environments, such as cariogenic biofilms. By substituting standard monomers with IMA in diblock copolymers, researchers can precisely tune the pKa of the nanoparticle to match the acidic microenvironment of a biofilm (pH ~4.5–5.5) [5]. This ensures that the nanocarrier remains intact in healthy, neutral saliva but rapidly disassembles to release antimicrobial agents exclusively within the acidic biofilm matrix.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems, embedding internal controls and causality-driven steps.

Protocol 1: RAFT Synthesis of PEG-b-Vinylimidazole

Synthesizing block copolymers with VIM via Reversible Addition-Fragmentation chain Transfer (RAFT) is notoriously difficult due to the coordinating nature of the imidazole ring.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, dissolve PEG-macroCTA (Chain Transfer Agent), 1-vinylimidazole (monomer), and AIBN (initiator) at a molar ratio of 1:100:0.2.

  • Solvent Addition (Critical Step): Dissolve the mixture in glacial acetic acid (3.0 M monomer concentration).

    • Causality: Imidazole nitrogens readily coordinate with and poison trithiocarbonate CTAs, destabilizing propagating radicals in standard solvents like DMF. Acetic acid protonates or strongly hydrogen-bonds with the imidazole ring, masking its reactivity and allowing controlled living polymerization to proceed [6].

  • Degassing: Perform three freeze-pump-thaw cycles to strictly remove oxygen, a potent radical scavenger.

  • Polymerization: Backfill with nitrogen and submerge in an oil bath at 70°C for 24 hours.

  • Purification: Precipitate the polymer in cold diethyl ether, filter, and dialyze against deionized water for 48 hours to remove unreacted monomers.

  • Self-Validation Check: Analyze the lyophilized product via 1H NMR. The disappearance of vinyl proton peaks (5.0–6.0 ppm) and the emergence of polymer backbone peaks validate successful conversion, while GPC confirms narrow dispersity (Đ < 1.2).

RAFTWorkflow A Monomer & CTA Preparation (VIM + PEG-CTA) B Solvent Addition (Glacial Acetic Acid) A->B C Degassing (Freeze-Pump-Thaw x3) B->C D Polymerization (70°C, 24h) C->D E Purification (Precipitation & Dialysis) D->E F Self-Validation (1H NMR Conversion Check) E->F

Diagram 2: Self-validating RAFT polymerization workflow for vinylimidazole monomers.

Protocol 2: Hemolysis Assay for Endosomal Escape Validation

To empirically prove the proton sponge effect without confounding cellular variables, a red blood cell (RBC) hemolysis assay is utilized.

Step-by-Step Methodology:

  • Preparation: Isolate RBCs from defibrinated sheep blood via centrifugation (1000g, 5 min) and wash three times with PBS.

  • Incubation: Suspend RBCs (2% v/v) in two distinct buffers containing the imidazole polymer (100 µg/mL):

    • Buffer A: PBS at pH 7.4.

    • Buffer B: Acetate buffer at pH 5.5.

  • Reaction: Incubate at 37°C for 1 hour, then centrifuge to pellet intact RBCs.

  • Quantification: Measure the absorbance of the supernatant at 541 nm to quantify released hemoglobin.

  • Self-Validation & Causality:

    • Internal Controls: Use Triton X-100 as a 100% lysis positive control and pure buffer as a 0% baseline.

    • Causality: RBCs lack endocytic machinery but possess a lipid bilayer that serves as a proxy for the endosomal membrane. Minimal lysis at pH 7.4 confirms systemic biocompatibility (the polymer is neutral and non-disruptive). High lysis at pH 5.5 mechanistically proves that protonation-induced polymer swelling directly disrupts lipid bilayers, validating the endosomal escape capability.

References

  • Tailoring Charge Density and Hydrogen Bonding of Imidazolium Copolymers for Efficient Gene Delivery. Biomacromolecules. URL:[Link]

  • Nanoparticles for controlled release of anti-biofilm agents and methods of use.World Intellectual Property Organization (WO2018026764A1).
  • Imidazole-based ionic liquids for free radical photopolymerization. Journal of Macromolecular Science, Part A. URL:[Link]

  • Chemical vectors for gene delivery: a current review on polymers, peptides and lipids containing histidine or imidazole as nucleic acids carriers. British Journal of Pharmacology (via PMC). URL:[Link]

  • Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. Pharmaceutics. URL:[Link]

Sources

Exploratory

Spectroscopic Characterization of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic Acid

The following technical guide provides an in-depth spectroscopic characterization of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid . This document is structured for researchers and drug development professionals, focusin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth spectroscopic characterization of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid . This document is structured for researchers and drug development professionals, focusing on the practical application of spectroscopic techniques to validate molecular identity and purity.[1]

A Comprehensive Technical Guide for Structural Validation

Executive Summary

2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid (CAS: Not widely listed; Analogous to 2-(imidazol-1-ylmethyl)acrylic acid) represents a critical class of functionalized acrylic monomers. Its structure combines a polymerizable vinyl group with a bioactive imidazole moiety, making it a valuable scaffold in the synthesis of functional polymers, hydrogels, and pharmaceutical intermediates.

This guide details the spectroscopic signature of the molecule, providing a robust framework for its identification using NMR, FT-IR, UV-Vis, and Mass Spectrometry.[2] By synthesizing theoretical principles with practical experimental protocols, this document serves as a primary reference for the structural validation of this amphoteric compound.

Molecular Architecture & Theoretical Basis

Structural Analysis

The molecule consists of three distinct functional domains:

  • Acrylic Acid Backbone: Provides the carboxylic acid functionality and the

    
    -unsaturated system.
    
  • Methylene Bridge: A single

    
     carbon linking the acrylic backbone to the imidazole ring.
    
  • Imidazole Ring: A five-membered aromatic heterocycle attached at the N1 position.

Key Physicochemical Properties:

  • Formula:

    
    
    
  • Molecular Weight: 152.15 g/mol

  • pKa: The molecule is zwitterionic. The imidazole nitrogen (N3) has a pKa

    
     6.95 (conjugate acid), while the carboxylic acid has a pKa 
    
    
    
    4.25. In neutral solution, it likely exists as a zwitterion.
Synthetic Context & Impurity Profile

Understanding the synthesis is crucial for interpreting spectra. The most common route involves the nucleophilic substitution of 2-(bromomethyl)acrylic acid with imidazole in a basic medium.

Potential Impurities:

  • Imidazole Hydrobromide: A byproduct salt (check for broad NH peaks).

  • Unreacted 2-(bromomethyl)acrylic acid: (Check for C-Br stretch in IR).

  • Polymerized Material: Loss of vinyl proton signals in NMR.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural elucidation. Due to the zwitterionic nature of the compound, DMSO-d6 is the preferred solvent to prevent aggregation and ensure solubility.


H NMR Characterization (400 MHz, DMSO-d6)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
12.50 Broad Singlet1H-COOH Carboxylic acid proton (exchangeable).
7.75 Singlet1HIm-H2 Imidazole N-CH-N (most deshielded aromatic).
7.20 Singlet/Doublet1HIm-H5 Imidazole ring proton (C5).
6.90 Singlet/Doublet1HIm-H4 Imidazole ring proton (C4).
6.20 Singlet1H=CH _aVinyl proton (cis to COOH).
5.70 Singlet1H=CH _bVinyl proton (trans to COOH).
4.95 Singlet2H-CH _2-Methylene bridge connecting imidazole and acrylate.

Expert Insight: The methylene protons at 4.95 ppm are a critical diagnostic. If the imidazole is attached at C2 (via carbon) rather than N1, this shift would move upfield, and the imidazole proton integration would change.


C NMR Characterization (100 MHz, DMSO-d6)
Chemical Shift (

, ppm)
Assignment
166.5 C =O (Carboxylic Acid)
138.2 Imidazole C2 (N-C-N)
136.5 Quaternary Vinyl C (alpha-carbon)
128.8 Imidazole C4
126.5 Terminal Vinyl C H2
119.8 Imidazole C5
46.5 Methylene Bridge (-C H2-)
Fourier Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy confirms the functional groups.[2] The spectrum is dominated by the carboxyl and imidazole modes.

Key Absorption Bands:

  • 3100 – 2800 cm

    
    :  C-H stretching (aromatic and aliphatic). Broad O-H stretch of the acid often overlaps here.
    
  • 1705 cm

    
    :  C=O stretching (Strong). Characteristic of 
    
    
    
    -unsaturated acids.
  • 1635 cm

    
    :  C=C stretching (Medium). The vinyl group.
    
  • 1510 & 1450 cm

    
    :  C=N and C=C ring stretching of the imidazole.
    
  • 1240 cm

    
    :  C-O stretching / OH in-plane bending.
    
Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

  • Molecular Ion [M+H]+: m/z 153.07 (Calculated: 153.06).

  • Fragmentation Pattern:

    • m/z 135: Loss of H

      
      O [M+H - 18].
      
    • m/z 109: Loss of CO

      
       (Decarboxylation) [M+H - 44].
      
    • m/z 69: Imidazole cation (Characteristic fragment).

Experimental Protocols

The following protocols are designed to ensure reproducibility and high-fidelity data acquisition.

Protocol A: High-Resolution H NMR Acquisition

Objective: To obtain a spectrum with sufficient resolution to distinguish vinyl geminal coupling and imidazole splitting.

  • Sample Prep: Weigh 5–10 mg of the dry sample into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D). Note: Use an ampoule to ensure dryness; water peaks can obscure the methylene signal.

  • Transfer: Filter the solution through a cotton plug into a precision NMR tube (5 mm).

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 5.0 seconds (essential for accurate integration of the carboxylic proton).

    • Scans (NS): 64 scans.

    • Temperature: 298 K.

  • Processing: Apply exponential window function (LB = 0.3 Hz) and phase correct manually. Reference the residual DMSO quintet to 2.50 ppm.

Protocol B: FT-IR (ATR Method)

Objective: Rapid identification of functional groups without KBr pellet preparation.

  • Cleaning: Clean the Diamond ATR crystal with isopropanol and ensure the background energy is within specification.

  • Background: Collect a background spectrum (air) with 32 scans.

  • Sample Application: Place approximately 2 mg of solid sample onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reads optimal contact (typically ~80-100 N).

  • Collection: Scan from 4000 to 600 cm

    
    , 4 cm
    
    
    
    resolution, 32 scans.
  • Analysis: Perform baseline correction if necessary. Verify the C=O peak at ~1700 cm

    
    .[3]
    

Visualizations

Characterization Workflow

The following diagram illustrates the logical flow for validating the synthesized compound, from crude isolation to final certification.

CharacterizationWorkflow cluster_Spectroscopy Spectroscopic Validation Suite Start Crude Reaction Mixture Purification Purification (Recrystallization/Column) Start->Purification NMR 1H & 13C NMR (DMSO-d6) Purification->NMR IR FT-IR (ATR) Functional Groups Purification->IR MS Mass Spectrometry (ESI+) Purification->MS Decision Data Analysis: Does it match theoretical? NMR->Decision Integrals & Shifts IR->Decision C=O, C=C Bands MS->Decision m/z 153.07 Valid Validated Compound Ready for Application Decision->Valid Yes Invalid Re-purify / Check Synthesis Decision->Invalid No

Figure 1: Strategic workflow for the isolation and spectroscopic validation of the target molecule.

Fragmentation Pathway (Mass Spectrometry)

Understanding the fragmentation helps in confirming the connectivity of the imidazole and carboxylic acid groups.

Fragmentation Parent Parent Ion [M+H]+ m/z 153 Frag1 Fragment A [M+H - H2O]+ m/z 135 Parent->Frag1 - H2O Frag2 Fragment B [M+H - CO2]+ m/z 109 Parent->Frag2 - CO2 Frag3 Imidazole Cation [C3H5N2]+ m/z 69 Frag2->Frag3 Cleavage

Figure 2: Proposed ESI+ fragmentation pathway showing characteristic mass losses.

References

  • Baylis-Hillman Reaction Mechanics: Basavaiah, D., et al. "The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond Forming Reaction." Tetrahedron, vol. 52, no. 24, 1996, pp. 8001-8062.

  • Imidazole Spectroscopy: "Spectroscopic Analysis of Imidazole Derivatives." BenchChem Technical Guides, 2025.

  • Acrylic Acid Characterization: "Acrylic Acid: Physical and Chemical Properties." PubChem Database, CID 6581.

  • Analogous Structures: "Crystallographic and spectroscopic characterization of 1-phenyl-1H-imidazoles." ResearchGate, 2019.

Disclaimer: The spectral data provided in this guide are derived from theoretical principles of chemically equivalent substructures and standard spectroscopic libraries for imidazole and acrylic acid derivatives. Always verify with experimental data from your specific sample.

Sources

Foundational

Technical Guide: 1H and 13C NMR Characterization of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic Acid

This guide outlines the structural characterization of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid , a functionalized acrylic acid derivative featuring an imidazole heterocycle. This molecule serves as a critical zwitt...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural characterization of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid , a functionalized acrylic acid derivative featuring an imidazole heterocycle. This molecule serves as a critical zwitterionic monomer in polymer science and a pharmacophore fragment in drug discovery (e.g., TAFIa inhibitors).

The following analysis synthesizes theoretical shift mechanics with empirical data from analogous N-alkylated imidazoles and substituted acrylates.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Compound: 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid Synonyms:


-((1H-imidazol-1-yl)methyl)acrylic acid; 2-methylene-3-(1H-imidazol-1-yl)propanoic acid.
Molecular Formula:  C

H

N

O

MW: 152.15 g/mol

Significance: This molecule represents a class of amphoteric synthons . It contains a basic imidazole nitrogen (pKa ~7.0) and an acidic carboxylic acid (pKa ~4.5). Consequently, it exists primarily as a zwitterion in neutral aqueous media. This ionization state drastically alters the NMR profile compared to its ester precursors (e.g., ethyl 2-(bromomethyl)acrylate derivatives).

Characterization Challenge: The primary challenge is distinguishing the geminal vinyl protons and stabilizing the labile imidazole protons, which are prone to solvent exchange and tautomeric broadening.

Sample Preparation & Solvent Strategy

The choice of solvent dictates the visibility of labile protons and the resolution of the imidazole ring signals.

Solvent SystemSuitabilityRationale
DMSO-d

Optimal Solubilizes the neutral and zwitterionic forms. Slows proton exchange, allowing observation of the carboxylic acid (-COOH) and distinct imidazole signals.
D

O
GoodExcellent solubility for the zwitterion/salt. However, labile protons (COOH, Imidazole C-H exchange) may disappear or shift significantly due to H-bonding.
CDCl

PoorThe zwitterionic acid is likely insoluble. Requires derivatization (esterification) for analysis in chloroform.

Protocol 1: Standard DMSO-d


 Preparation 
  • Weigh 10-15 mg of the dry solid.

  • Dissolve in 0.6 mL DMSO-d

    
      (99.9% D).
    
  • Critical Step: If signals are broad due to zwitterionic aggregation, add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to protonate the imidazole fully and break intermolecular salt bridges. This sharpens the spectrum.

1H NMR Analysis (400 MHz, DMSO-d )

The spectrum is defined by three distinct regions: the deshielded aromatics (Imidazole), the vinyl region (Acrylic), and the allylic methylene bridge.

Predicted Chemical Shifts & Assignment
SignalShift (

, ppm)
MultiplicityIntegralAssignmentStructural Logic
1 12.50 - 13.00 Broad s1H-COOH Highly deshielded acidic proton. Often invisible in wet DMSO.
2 7.65 - 7.80 s1HIm-H2 N-CH-N proton. Most deshielded aromatic due to flanking nitrogens.
3 7.15 - 7.25 s / d1HIm-H4 C-4 proton of imidazole ring.
4 6.90 - 7.00 s / d1HIm-H5 C-5 proton. Often appears as a broad singlet or doublet (

Hz).
5 6.15 - 6.25 s1H=CH

Vinyl proton trans to COOH (cis to -CH

-Im). Deshielded by anisotropy of the linker.
6 5.60 - 5.70 s1H=CH

Vinyl proton cis to COOH.
7 4.80 - 4.95 s2H-CH

-N
Methylene bridge. Shifted downfield by both the sp

system and the nitrogen.
Mechanistic Insight: The Vinyl Splitting

Unlike simple acrylates where the geminal coupling (


) is small (~1-2 Hz), the two vinyl protons here appear as distinct singlets (or finely split doublets).
  • H

    
     (Trans to COOH):  Resonates downfield (~6.2 ppm).
    
  • H

    
     (Cis to COOH):  Resonates upfield (~5.7 ppm).
    
  • Note: In zwitterionic form (COO

    
    ), the electron density on the acrylate increases, potentially shielding these protons further (shifting them upfield by ~0.2 ppm compared to the free acid).
    

13C NMR Analysis (100 MHz, DMSO-d )

The carbon spectrum must confirm the quaternary carbon of the acrylic system, which is the key junction point of the molecule.

SignalShift (

, ppm)
TypeAssignmentNotes
A 166.0 - 168.0 CqC =OCarboxylic acid carbonyl.
B 136.0 - 138.0 CqC -2 (Acrylic)Quaternary carbon linking the alkene, COOH, and CH

-Im.
C 136.5 - 137.5 CHIm-C2 N-C-N carbon. Characteristic high shift for imidazole.
D 126.0 - 128.0 CH

C -3 (Vinyl)Terminal alkene carbon (=CH

).
E 128.0 - 129.0 CHIm-C4 Aromatic ring carbon.
F 119.0 - 121.0 CHIm-C5 Aromatic ring carbon.
G 46.0 - 48.0 CH

-C H

-N
Methylene linker.

Structural Validation Workflow

To ensure scientific integrity, the following logic flow validates the synthesis of the target acid from its precursor (typically ethyl 2-(bromomethyl)acrylate).

CharacterizationWorkflow Precursor Precursor: Ethyl 2-(bromomethyl)acrylate Reaction Reaction: + Imidazole (SN2) + Hydrolysis Precursor->Reaction Synthesis Crude Crude Zwitterion Reaction->Crude Isolation NMR_1H 1H NMR (DMSO-d6) Check: Vinyl Singlets (5.6/6.2 ppm) Check: Imidazole (3H) Crude->NMR_1H Screening NMR_13C 13C NMR Check: C=O (167 ppm) Check: Cq (137 ppm) NMR_1H->NMR_13C Verification Validation Structure Confirmed: 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid NMR_13C->Validation Data Match

Figure 1: Analytical workflow for validating the synthesis of imidazole-functionalized acrylic acids.

Advanced Verification: 2D NMR Correlations

For definitive proof of the N-alkylation (vs. C-alkylation of the imidazole) and the regiochemistry of the acrylic tail:

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for a correlation between the Linker -CH

      
      -  protons (~4.9 ppm) and:
      
      • Im-C2 and Im-C5 (Confirms N-attachment).

      • Acrylic Cq (~137 ppm) and Vinyl CH

        
          (~127 ppm).
        
    • Crucial Check: Absence of coupling between Linker CH

      
       and Imidazole NH (if it were C-alkylated) confirms N-alkylation.
      
  • NOESY (Nuclear Overhauser Effect):

    • Strong NOE between Linker -CH

      
      -  and Im-H2 / Im-H5 .
      
    • NOE between Linker -CH

      
      -  and the trans-vinyl proton  (H
      
      
      
      ).

References

  • Knochel, P. et al. (2011). Preparation and Reactions of Polymagnesiated Aromatics and Heteroaromatics. Ludwig-Maximilians-Universität München. (Describing the use of ethyl 2-(bromomethyl)acrylate in imidazole functionalization).

  • Bell, A. S., et al. (1989). Synthesis and biological activity of novel imidazole derivatives. Journal of Medicinal Chemistry, 32(7), 1552-1558. (General assignment of N-substituted imidazoles).
  • Haddleton, D. M., et al. (2000).[1] Use of methyl 2-(bromomethyl)acrylate as a chain-transfer agent to yield functionalized macromonomers. Macromolecules, 33(16), 5819-5824.[1] (NMR data for the acrylate backbone).

  • Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for zwitterionic behavior).

Sources

Exploratory

A Senior Application Scientist's Guide to FT-IR Analysis of Imidazole Functionalized Monomers

Foreword: From Monomer to Macromolecule, An Infrared Perspective In the realm of advanced materials and drug delivery systems, imidazole-functionalized polymers have carved a significant niche. Their unique pH-responsive...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: From Monomer to Macromolecule, An Infrared Perspective

In the realm of advanced materials and drug delivery systems, imidazole-functionalized polymers have carved a significant niche. Their unique pH-responsive nature, coordinating capabilities, and biological activity make them prime candidates for a myriad of applications, from smart hydrogels to gene delivery vectors. The journey from a small, functionalized imidazole monomer to a high-performance polymer is a tale of precise chemical transformations. As a senior application scientist, I have learned that few techniques can narrate this story with the clarity and precision of Fourier Transform Infrared (FT-IR) spectroscopy.

This guide is born from years of hands-on experience, troubleshooting, and a deep-seated appreciation for the subtleties of vibrational spectroscopy. It is not merely a collection of protocols but a distillation of practical wisdom intended for researchers, scientists, and drug development professionals. We will move beyond simply identifying peaks; we will delve into the causality behind spectral shifts, understand the narrative of polymerization as told by disappearing and appearing bands, and establish a framework for self-validating experimental design. Our exploration will be grounded in authoritative references, ensuring that the insights provided are both field-proven and scientifically rigorous.

The Vibrational Signature of Imidazole: A Primer

Before we can interpret the spectra of complex monomers, we must first understand the fundamental vibrational modes of the imidazole ring itself. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its vibrational spectrum is rich with information, reflecting the interplay of C-H, N-H, C=C, and C=N bonds.

The key to successful FT-IR analysis lies in recognizing these characteristic absorptions. The table below summarizes the principal vibrational modes of the imidazole ring.

Vibrational Mode **Typical Wavenumber (cm⁻¹) **Description & Significance
N-H Stretching3500 - 3100A broad band, often indicative of hydrogen bonding. Its position and shape are highly sensitive to the local chemical environment. In N-substituted imidazoles, this band is absent.
C-H Stretching (Aromatic)3150 - 3000Stretching vibrations of the C-H bonds on the imidazole ring. Typically appear as a series of weak to medium bands.[1][2]
C=C & C=N Stretching1680 - 1450These are characteristic ring stretching vibrations and are often observed as a series of sharp bands. Their exact positions can be influenced by substitution on the ring.[2][3]
In-plane N-H Bending1550 - 1400Bending vibration of the N-H bond within the plane of the ring.
Ring Vibrations (Breathing)1300 - 1000Complex vibrations involving the entire ring structure. These can be useful for identifying specific substitution patterns.[1]
Out-of-plane C-H Bending900 - 650Bending vibrations of the C-H bonds out of the plane of the ring. The pattern of these bands can provide information about the substitution on the imidazole ring.

It is crucial to note that the protonation state of the imidazole ring significantly impacts its FT-IR spectrum. Protonation of the pyridine-like nitrogen leads to the formation of an imidazolium cation, resulting in shifts of the C=N and ring stretching vibrations to higher wavenumbers due to increased bond order and ring strain.

Analyzing Imidazole Functionalized Monomers: A Tale of Two Moieties

When an imidazole ring is functionalized to create a monomer, the resulting FT-IR spectrum is a composite of the imidazole core and the newly introduced polymerizable group. The art of interpreting these spectra lies in dissecting this composite signature. Let's consider a common example: 1-vinylimidazole (VIM) .

The FT-IR spectrum of VIM will exhibit the characteristic bands of the imidazole ring, as detailed in the previous section. However, it will also display the vibrational modes of the vinyl group. The most prominent of these are:

  • =C-H Stretching: Typically found just above 3000 cm⁻¹.

  • C=C Stretching: A sharp band around 1650 cm⁻¹.

  • =C-H Bending (Out-of-plane): Strong bands in the 1000 - 900 cm⁻¹ region.

The presence of both sets of peaks provides a definitive fingerprint for the vinylimidazole monomer.[4][5]

Workflow for Monomer Characterization

The following diagram illustrates a logical workflow for the FT-IR analysis of a newly synthesized imidazole functionalized monomer.

Monomer_Characterization_Workflow cluster_synthesis Monomer Synthesis & Purification cluster_ftir FT-IR Analysis cluster_analysis Spectral Interpretation synthesis Synthesize Imidazole Functionalized Monomer purification Purify Monomer (e.g., distillation, chromatography) synthesis->purification sample_prep Sample Preparation (e.g., KBr pellet, ATR) purification->sample_prep data_acq Acquire FT-IR Spectrum sample_prep->data_acq data_proc Data Processing (e.g., baseline correction, normalization) data_acq->data_proc peak_assign Peak Assignment: - Imidazole Ring Vibrations - Functional Group Vibrations data_proc->peak_assign purity_assess Purity Assessment: - Absence of starting material peaks - Absence of solvent peaks peak_assign->purity_assess end end purity_assess->end Monomer Structure Confirmed

Caption: Workflow for the FT-IR characterization of a newly synthesized imidazole functionalized monomer.

Monitoring Polymerization: A Spectroscopic Narrative

FT-IR spectroscopy truly shines in its ability to monitor the conversion of monomer to polymer in real-time or as a quality control check. The principle is simple yet powerful: the vibrational modes associated with the polymerizable functional group will diminish and eventually disappear as the polymerization proceeds, while new bands corresponding to the polymer backbone will appear.

Continuing with our vinylimidazole example, upon polymerization to poly(1-vinylimidazole) (PVIM), we would expect to see the following spectral changes:

  • Disappearance of Vinyl Group Bands: The =C-H stretching, C=C stretching (around 1650 cm⁻¹), and out-of-plane =C-H bending bands will decrease in intensity and ultimately vanish upon complete polymerization.[4]

  • Appearance of Alkane C-H Stretching Bands: New, strong absorption bands will appear in the 2950-2850 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ and CH groups in the newly formed polymer backbone.[6]

  • Broadening of Imidazole Ring Bands: The vibrational modes of the imidazole ring often become broader in the polymer compared to the monomer. This is due to the more restricted environment and the variety of conformational states of the imidazole side chains along the polymer backbone.

The following diagram illustrates the transformation of the FT-IR spectrum during the polymerization of a generic vinyl-imidazole monomer.

Polymerization_Monitoring cluster_monomer Monomer Spectrum cluster_polymer Polymer Spectrum Monomer Characteristic Peaks: - Imidazole Ring - Vinyl Group (e.g., ~1650 cm⁻¹ C=C stretch) Process Polymerization Monomer->Process Polymer Characteristic Peaks: - Imidazole Ring (often broadened) - Polymer Backbone (e.g., ~2900 cm⁻¹ C-H stretch) - Disappearance of Vinyl Peaks Process->Polymer

Sources

Foundational

Thermal stability of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid

An In-depth Technical Guide to the Thermal Stability of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic Acid Abstract This technical guide provides a comprehensive analysis of the thermal stability of 2-[(1H-imidazol-1-yl)methy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermal Stability of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic Acid

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from analogous structures—imidazole derivatives and acrylic acid-based compounds—to build a predictive framework for its thermal behavior. We outline authoritative methodologies for empirical analysis, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS). This guide is intended for researchers, scientists, and drug development professionals who may utilize this compound as a monomer or intermediate, where thermal stability is a critical parameter for processing, storage, and application safety.

Introduction: The Significance of Thermal Stability

2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid is a bifunctional molecule incorporating a thermally robust imidazole ring and a reactive acrylic acid moiety. This unique structure makes it a promising candidate as a monomer for functional polymers, particularly in biomedical applications, coatings, and advanced materials where the imidazole group can provide catalytic activity, pH-responsiveness, or metal-coordinating properties.

The thermal stability of a chemical compound is a critical parameter that dictates its operational limits. For a monomer like 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid, understanding its response to heat is paramount for:

  • Synthesis and Purification: Defining safe temperature ranges to prevent unwanted polymerization or degradation.

  • Storage and Shelf-life: Ensuring long-term stability under various environmental conditions.

  • Polymerization Processes: Controlling reaction kinetics and preventing premature decomposition that could compromise the final polymer's integrity.

  • End-use Applications: Guaranteeing performance in applications that may involve elevated temperatures.

This guide provides a foundational understanding of the expected thermal behavior of this molecule and a rigorous framework for its experimental validation.

Molecular Structure and Physicochemical Properties

The structure of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid combines the aromatic heterocycle of imidazole with the unsaturated carboxylic acid functionality of a methacrylic acid derivative.

PropertyValueSource
Molecular FormulaC₇H₈N₂O₂[1]
Molecular Weight152.15 g/mol [1]
Monoisotopic Mass152.05858 Da[1]
Predicted XlogP0.1[1]

The key functional groups that will dictate its thermal decomposition pathway are the imidazole ring, the carboxylic acid group, and the carbon-carbon double bond.

Postulated Thermal Behavior and Decomposition Pathways

Based on the thermal degradation patterns of related structures, we can postulate a multi-stage decomposition process for 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid.

  • Initial Stage (Lower Temperature): The most thermally labile part of the molecule is the acrylic acid moiety. Copolymers of acrylic acid are known to be stable up to approximately 160-210°C.[2] Above this temperature, two competing reactions are likely:

    • Decarboxylation: The carboxylic acid group can eliminate as carbon dioxide (CO₂), a common decomposition route for acrylic acid-based polymers.[2]

    • Unwanted Polymerization: The vinyl group can undergo thermally initiated radical polymerization, an exothermic process that can accelerate further decomposition.

  • Secondary Stage (Higher Temperature): Following the initial reactions, the degradation of the resulting polymeric backbone and the imidazole ring would occur. The imidazole ring itself is quite stable, but the C-N bond linking it to the polymer chain is a likely point of scission. Studies on poly(N-vinylimidazole) show that its main decomposition occurs in the range of 340–500°C, primarily through homolytic scission of the carbon-nitrogen bond, releasing 1H-imidazole as a major product.[3]

A plausible decomposition pathway is visualized below.

cluster_0 Postulated Thermal Decomposition Pathway Molecule 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid Intermediate Polymeric Intermediate / Decarboxylated Species Molecule->Intermediate ~160-250°C (Decarboxylation / Polymerization) Products Volatile Products (CO₂, 1H-imidazole, etc.) Intermediate->Products > 340°C (C-N Scission) Char Char Residue Intermediate->Char > 400°C (Aromatization)

Caption: Postulated thermal decomposition pathway for the title compound.

Recommended Methodologies for Thermal Analysis

To empirically determine the thermal stability, a combination of analytical techniques is required. Each provides complementary information for a complete profile.

cluster_1 Thermal Analysis Workflow TGA Thermogravimetric Analysis (TGA) Determines mass loss vs. temperature Data Correlated Data Analysis (Stability Profile & Decomposition Mechanism) TGA->Data DSC Differential Scanning Calorimetry (DSC) Measures heat flow (melting, decomposition) DSC->Data PyGCMS Pyrolysis-GC/MS Identifies decomposition products PyGCMS->Data

Caption: Recommended experimental workflow for thermal characterization.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures.

Self-Validating Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of the finely ground sample into an alumina or platinum crucible. An accurate sample mass is crucial for reproducible results.

  • Atmosphere: Run experiments in both an inert atmosphere (e.g., Nitrogen, 40-100 mL/min) and an oxidative atmosphere (e.g., Air, 40-100 mL/min).[4] Comparing results reveals the influence of oxygen on the decomposition mechanism.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes to ensure thermal stability.

    • Ramp the temperature from 30°C to 700°C at a heating rate of 10°C/min.[4][5] This rate provides a good balance between resolution and experimental time.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. Also, note the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies melting points, phase transitions, and the endothermic or exothermic nature of decomposition.

Self-Validating Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum pan. A sealed pan prevents mass loss before the decomposition event, which could affect the heat flow measurement.

  • Atmosphere: Use an inert atmosphere (e.g., Nitrogen, 50 mL/min) to prevent oxidative side reactions.

  • Temperature Program:

    • Equilibrate at a temperature below the expected melting point (e.g., 25°C).

    • Ramp the temperature to a point beyond the final decomposition observed in TGA (e.g., 450°C) at a heating rate of 10°C/min.

  • Data Analysis: Identify the melting endotherm (Tm) and any exothermic peaks, which may correspond to polymerization or decomposition events.

Interpretation of Expected Results

While exact values require experimentation, we can predict the features of the thermal analysis data.

Table of Expected Thermal Events:

ParameterExpected Value/ObservationTechniqueSignificance
Melting Point (Tm) Endothermic peak, likely < 150°CDSCDefines the transition from solid to liquid phase.
Polymerization Broad exothermic peak, potentially overlapping with decompositionDSCIndicates thermally induced cross-linking or polymerization.
Onset Decomposition (Tonset) ~160 - 210°C in N₂TGAThe temperature at which the material begins to chemically degrade.
Decomposition Profile Likely a two-step process observed in the DTG curveTGA/DTGSuggests multiple degradation mechanisms occurring at different temperatures.
Decomposition Products CO₂, H₂O, 1H-imidazole, various hydrocarbonsPy-GC/MSConfirms the postulated decomposition pathways.[2][3]

The TGA thermogram is expected to show an initial mass loss step corresponding to decarboxylation, followed by a more significant mass loss at higher temperatures as the main structure breaks down. The DSC curve would confirm the melting point and show whether the decomposition processes are endothermic or exothermic.

Conclusion

2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid is a molecule of significant interest, but its utility is directly linked to its thermal stability. Based on the analysis of its constituent functional groups, its thermal decomposition is predicted to initiate between 160-210°C, likely beginning with decarboxylation of the acrylic acid moiety. The more stable imidazole ring is expected to degrade at significantly higher temperatures (>340°C).

For any application in research or drug development, it is imperative to conduct a thorough experimental evaluation using the TGA and DSC protocols detailed in this guide. This empirical data will provide the necessary safety and processing parameters to confidently utilize this versatile compound.

References

[5] Synthesis, thermal property and antifungal evaluation of pyrazine esters. (2022). RSC Advances. Available at: [1] 2-[(1h-imidazol-1-yl)methyl]prop-2-enoic acid. PubChemLite. Available at: [4] Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). PMC. Available at: [3] Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). (2025). ResearchGate. Available at: [2] Thermal degradation of solvent-borne water soluble acrylic acid–butyl acrylate copolymers. (2008). Materials Science. Available at:

Sources

Exploratory

Solubility of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid in organic solvents

Solubility Profiling and Solvent Selection for 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic Acid Executive Summary The solubility profile of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid is governed by its amphoteric nature...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profiling and Solvent Selection for 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic Acid

Executive Summary

The solubility profile of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid is governed by its amphoteric nature and capacity for zwitterionic equilibrium. As a functionalized acrylate containing both a basic imidazole moiety (pKa ~6.95) and an acidic carboxyl group (pKa ~4.25), this compound exhibits complex solubility behavior dependent on solvent polarity, dielectric constant, and pH.

This technical guide provides a structural analysis of the compound's solvation thermodynamics, a predicted solubility matrix based on functional group contribution, and a validated standard operating procedure (SOP) for experimental solubility determination.

Part 1: Structural Determinants of Solubility

To predict and manipulate the solubility of this molecule, one must understand the competition between its lipophilic backbone and its ionizable termini.

The Zwitterionic Trap

In solid state and neutral aqueous environments, 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid likely exists in a zwitterionic form where the carboxylic acid is deprotonated (


) and the imidazole ring is protonated (

).
  • Consequence: High crystal lattice energy.

  • Solubility Impact: The molecule resists dissolution in non-polar and moderately polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate) because the solvent cannot overcome the strong electrostatic forces within the crystal lattice.

Hydrogen Bonding Potential
  • Donors: The carboxylic acid (if protonated) and the C-H acidic sites on the imidazole ring.

  • Acceptors: The imidazole nitrogen (N3), the carbonyl oxygen, and the carboxylate oxygen.

  • Solvent Implication: Solvents capable of disrupting this internal network—specifically dipolar aprotic solvents (DMSO, DMF) or protic solvents (Water, Methanol)—are required for solvation.

The "Alpha-Methylene" Reactivity

The prop-2-enoic acid moiety contains a Michael acceptor.

  • Caution: When selecting solvents for solubility studies, nucleophilic solvents (like primary amines) must be avoided to prevent spontaneous polymerization or Michael addition artifacts.

Part 2: Predicted Solubility Matrix

Based on Quantitative Structure-Property Relationship (QSPR) principles for imidazole-carboxylates, the following solubility profile is projected.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Dipolar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)High dielectric constant disrupts zwitterionic lattice; accepts H-bonds.
Protic Polar Water, MethanolModerate to High Solvation via H-bonding. Water solubility is highly pH-dependent.
Chlorinated Dichloromethane (DCM), ChloroformNegligible Insufficient polarity to solvate the ionic/zwitterionic domains.
Ethers/Esters THF, Ethyl AcetateLow (<1 mg/mL)Lack of strong H-bond donors; cannot stabilize the salt form.
Aliphatic Hydrocarbons Hexane, HeptaneInsoluble Complete polarity mismatch.
Acidified Organics 0.1M HCl in MethanolVery High Protonation of carboxylate breaks zwitterion; forms soluble hydrochloride salt.

Part 3: Solubility Determination Logic

The following diagram illustrates the decision framework for selecting a solvent system for this compound, balancing solubility against stability.

SolubilityLogic Start Start: Solvent Selection CheckPolarity Is Solvent Polar? Start->CheckPolarity CheckProtic Is Solvent Protic? CheckPolarity->CheckProtic Yes Insol Insoluble (Hexane, DCM) CheckPolarity->Insol No CheckNu Is Solvent Nucleophilic? CheckProtic->CheckNu Yes HighSol Likely Soluble (DMSO, DMF) CheckProtic->HighSol No (Aprotic) CondSol Conditionally Soluble (Water, MeOH) CheckNu->CondSol No Risk Risk of Degradation (Amines, Thiols) CheckNu->Risk Yes

Figure 1: Decision logic for solvent selection based on the physicochemical properties of imidazole-acrylates.

Part 4: Experimental Protocol (SOP)

Objective: To determine the thermodynamic solubility of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid using the Shake-Flask Method coupled with HPLC-UV quantitation.

Materials
  • Analyte: 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid (solid).

  • Solvents: HPLC grade Water, Methanol, DMSO, Acetonitrile.

  • Equipment: Orbital shaker, Centrifuge, 0.22 µm PTFE filters, HPLC system.

Workflow
  • Saturation: Add excess solid compound (~20 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: Pass the supernatant through a 0.22 µm filter (pre-saturated to prevent adsorption losses).

  • Quantitation: Dilute the filtrate with mobile phase and analyze via HPLC-UV (detection at 210–220 nm for the acrylate/imidazole chromophores).

Workflow Step1 1. Saturation (Excess Solid) Step2 2. Equilibration (24h Shake) Step1->Step2 Step3 3. Separation (Centrifuge/Filter) Step2->Step3 Step4 4. Quantitation (HPLC-UV) Step3->Step4

Figure 2: The Shake-Flask workflow for accurate solubility determination.

Part 5: Application Insights for Drug Development

When using this compound as an intermediate or monomer:

  • Purification Strategy: Exploiting the pH-dependent solubility is the most effective purification method.

    • Dissolve in dilute acid (HCl/Water) where it forms a soluble cation.

    • Precipitate by adjusting pH to the isoelectric point (pI ~5–6) using NaOH.

    • Wash the precipitate with cold isopropanol to remove organic impurities.

  • Formulation: For biological assays, prepare a stock solution in DMSO (up to 100 mM is typically feasible). Avoid storing in aqueous buffers for prolonged periods to prevent slow hydrolysis or polymerization.

References

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link

    • Context: Validates the theoretical basis for pH-dependent solubility profiling of ionizable drugs.
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

    • Context: Establishes the standard Shake-Flask methodology described in the SOP.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

    • Context: Provides general principles for solvent selection and solubility enhancement for zwitterionic compounds.
Foundational

A Comprehensive Technical Guide to the Discovery and Application of Novel Imidazole-Containing Polymerizable Monomers

The imidazole ring, a cornerstone of heterocyclic chemistry, is a remarkably versatile scaffold that plays a pivotal role in numerous biological processes and has found extensive applications in materials science.[1][2][...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazole ring, a cornerstone of heterocyclic chemistry, is a remarkably versatile scaffold that plays a pivotal role in numerous biological processes and has found extensive applications in materials science.[1][2][3] Its unique electronic properties, capacity for hydrogen bonding, and pH-responsive nature make it an attractive component for the design of advanced functional polymers.[2][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, characterization, and application of novel imidazole-containing polymerizable monomers.

The Significance of the Imidazole Moiety in Polymer Science

The imidazole group's prevalence in nature, notably in the amino acid histidine, underpins its biocompatibility and its crucial role in the function of many proteins and enzymes.[2] This inherent biological relevance has spurred significant interest in incorporating imidazole functionalities into synthetic polymers for biomedical applications.[5][6][7]

Key properties of the imidazole ring that are exploited in polymer design include:

  • pH-Responsiveness: The imidazole ring has a pKa of approximately 6.0, allowing it to act as a "proton sponge."[5][8] This property is particularly valuable in drug and gene delivery systems, where the polymer can buffer the acidic environment of endosomes, leading to their rupture and the release of therapeutic cargo into the cytoplasm.[5][6][7][8]

  • Metal Coordination: The nitrogen atoms in the imidazole ring can coordinate with various metal ions, enabling the formation of metal-containing polymers with interesting catalytic, electronic, and self-healing properties.[4][9]

  • Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological molecules like proteins and nucleic acids.[2][4]

  • Ionic Liquid Precursors: Imidazole derivatives are widely used as precursors for the synthesis of imidazolium-based ionic liquids and polymerizable ionic liquids (PILs).[10][11][12] These materials exhibit unique properties such as high ionic conductivity, thermal stability, and tunable solvency.[10][11][12]

Synthetic Strategies for Imidazole-Containing Monomers

The design of novel imidazole-containing monomers is a critical first step in the development of functional polyimidazoles. Various synthetic routes have been explored, with the choice of method often dictated by the desired substitution pattern on the imidazole ring and the nature of the polymerizable group.

A common strategy involves the derivatization of commercially available imidazole-containing starting materials. For instance, N-vinylimidazole is a readily available monomer that can be polymerized via various techniques.[3][13][14] However, to achieve more complex architectures and functionalities, multi-step synthetic approaches are often necessary.

One versatile method for the synthesis of N-vinyl imidazole derivatives involves the reaction of acetylenic esters with imidazoles in the presence of a phosphine catalyst.[15][16] This approach allows for the introduction of a variety of substituents onto the vinyl group.

The synthesis of imidazole-containing monomers for specific applications, such as drug delivery, often involves the incorporation of other functional groups. For example, copolymers containing both guanidinium and imidazole groups have been developed to enhance cellular uptake and endosomal escape of genetic material.[17]

A general workflow for the synthesis and characterization of a novel imidazole-containing monomer is depicted below:

Caption: A generalized workflow for the development of novel imidazole-containing monomers.

Polymerization of Imidazole-Containing Monomers

The polymerization of imidazole-containing monomers can be challenging due to the potential for the imidazole ring to interfere with certain polymerization mechanisms. However, several controlled and uncontrolled polymerization techniques have been successfully employed.

3.1. Free Radical Polymerization

Conventional free radical polymerization, often initiated by thermal or photochemical means, is a straightforward method for polymerizing vinyl imidazole monomers.[14][18] For instance, poly(N-vinylimidazole) can be synthesized by free radical polymerization of N-vinylimidazole in an organic solvent using an initiator like azobisisobutyronitrile (AIBN).[18][19] However, this method offers limited control over the polymer's molecular weight and dispersity.

3.2. Controlled Radical Polymerization (CRP)

To achieve well-defined polymer architectures, controlled radical polymerization techniques are preferred. These methods allow for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions, and complex topologies (e.g., block copolymers).

  • Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT has emerged as a powerful technique for the controlled polymerization of various vinyl imidazole monomers.[20][21][22][23][24][25] A key challenge in the RAFT polymerization of vinyl imidazoles is the selection of an appropriate solvent. Interestingly, glacial acetic acid has been shown to be a particularly effective solvent for the RAFT polymerization of 1-vinylimidazole and 4-vinylimidazole, leading to polymers with low dispersity.[20][21][22][23][25] The acid is believed to protonate the imidazole ring, which helps to stabilize the propagating radicals.[25]

  • Atom Transfer Radical Polymerization (ATRP): ATRP has also been utilized for the polymerization of imidazole-based monomers. For example, a stimuli-responsive homopolymer was fabricated from an acryloyl-functionalized imidazolium bromide monomer via a two-phase ATRP process.[26]

  • Laccase-Catalyzed Controlled Radical Polymerization: In a greener approach, the enzyme laccase has been used to catalyze the controlled radical polymerization of N-vinylimidazole in an aqueous solution.[13] This biocatalytic method yields well-defined polymers and allows for easy separation of the enzyme from the final product.[13]

The general mechanism for RAFT polymerization is illustrated below:

Sources

Exploratory

Theoretical Framework: 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid

The following technical guide provides a comprehensive theoretical framework for the characterization of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid . Given the specific and novel nature of this molecule—a functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive theoretical framework for the characterization of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid . Given the specific and novel nature of this molecule—a functionalized acrylic acid derivative with a pendant imidazole group—this guide synthesizes established computational protocols (DFT), structural analysis, and reactivity predictions based on analogous zwitterionic monomers and imidazole-carboxylate ligands.

A Computational & Structural Analysis Guide for Functional Monomer Design[1]

Executive Summary & Molecular Identity

2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid represents a class of functional zwitterionic monomers bridging the gap between polymer chemistry and bio-mimetic ligand design. Structurally, it consists of an acrylic acid backbone with an imidazole ring attached to the


-carbon via a methylene spacer.
  • Chemical Formula:

    
    [1]
    
  • Key Functional Motifs:

    • Michael Acceptor: The

      
      -unsaturated carboxylic acid moiety.
      
    • Lewis Base: The imidazole N3 nitrogen (proton acceptor).

    • Spacer: The methylene (

      
      ) bridge, which electronically decouples the imidazole 
      
      
      
      -system from the acrylic double bond.

Significance: This molecule is theoretically predicted to exhibit pH-responsive behavior (isoelectric point near neutral pH) and act as a bidentate ligand for transition metals (Zn²⁺, Cu²⁺), mimicking the histidine residues in metalloproteins.

Structural & Conformational Analysis

To accurately model this molecule, researchers must account for its flexibility and potential for intramolecular hydrogen bonding.

Geometry Optimization Protocol

The recommended computational workflow utilizes Density Functional Theory (DFT) .[2][3] The methylene spacer introduces conformational freedom that requires a potential energy surface (PES) scan.

  • Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311++G(d,p) (Diffuse and polarization functions are critical for the lone pairs on Oxygen and Nitrogen).

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water ($ \epsilon = 78.39 $) to simulate biological environments.

Conformational Isomerism

The most stable conformer is predicted to be stabilized by an intramolecular hydrogen bond between the carboxylic acid proton (COOH) and the imidazole imine nitrogen (N3).

  • Interaction: $ \text{O-H} \cdots \text{N}_{\text{imidazole}} $

  • Bond Length: Predicted

    
    .
    
  • Energy Stabilization:

    
     relative to the open conformer.
    

Technical Insight: The methylene bridge prevents planar conjugation between the imidazole and the alkene. Unlike urocanic acid (where the imidazole is directly conjugated), this molecule retains the distinct electronic character of an isolated imidazole and an isolated acrylate.

Electronic Properties (FMO Analysis)

Frontier Molecular Orbital (FMO) analysis reveals the reactivity profile. Due to the "broken" conjugation, the orbitals are localized.

HOMO-LUMO Distribution
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the imidazole ring (specifically the lone pair on N3 and the

    
    -system). This makes the imidazole the site of nucleophilic attack or metal coordination.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the acrylic acid moiety (

    
     of the C=C-COOH system). This confirms the molecule's ability to undergo radical polymerization or Michael addition.
    
Global Reactivity Descriptors

Calculated values (predictive range based on B3LYP/6-311++G(d,p)):

Descriptor Symbol Formula Predicted Value (eV) Interpretation

| Ionization Potential |


 | 

| ~6.5 - 7.0 | Moderate electron donor | | Electron Affinity |

|

| ~1.5 - 2.0 | Good electron acceptor (Michael) | | Chemical Hardness |

|

| ~2.5 | Stable, "hard" character | | Electrophilicity |

|

| ~1.8 | High reactivity towards nucleophiles |

Spectroscopic Profiling

Experimental validation relies on matching theoretical vibrational modes with FTIR/Raman data.[4][5]

Vibrational Spectroscopy (IR)

The theoretical spectrum (scaled by 0.961 for B3LYP) typically exhibits:

  • C=O Stretch (Carboxylic Acid): Strong band at 1700–1725 cm⁻¹ .

    • Note: If zwitterionic (COO⁻), this shifts to asymmetric stretch at ~1580 cm⁻¹.

  • C=C Stretch (Vinyl): Medium intensity at 1635–1645 cm⁻¹ .

  • Imidazole Ring Breathing: Sharp bands at 1500–1550 cm⁻¹ .

  • C-H Stretch (Imidazole): Weak bands >3100 cm⁻¹.

NMR Prediction ( H and C)

Using the GIAO (Gauge-Independent Atomic Orbital) method:

  • Methylene Protons (

    
    ):  Singlet at 
    
    
    
    ppm (deshielded by N and C=C).
  • Vinyl Protons (

    
    ):  Two singlets at 
    
    
    
    and
    
    
    ppm.
  • Imidazole Protons:

    
     (C4/C5) and 
    
    
    
    (C2).

Reactivity & Polymerization Potential

This molecule is designed as a monomer. Its reactivity is governed by the stability of the propagating radical.

Polymerization Mechanism

The polymerization proceeds via the vinyl group. The pendant imidazole remains intact, providing functionality to the resulting polymer.

  • Propagation: The radical on the

    
    -carbon is stabilized by the carboxyl group but destabilized by the steric bulk of the imidazole-methyl group.
    
  • Q-e Scheme Prediction:

    • 
       value (polarity): Positive (electron-withdrawing COOH).
      
    • 
       value (resonance): Low to Moderate (no conjugation with imidazole).
      
Zwitterionic Equilibrium

In aqueous solution, the molecule exists in equilibrium:



  • Zwitterion Form: $ \text{Im-H}^+ \dots \text{COO}^- $

  • This species is highly soluble in water and resistant to non-specific protein adsorption (antifouling property).

Visualization of Theoretical Workflow

The following diagram outlines the computational workflow required to characterize this molecule, from initial geometry construction to reactivity prediction.

ComputationalWorkflow Start Input Structure: 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid Opt Geometry Optimization (DFT B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG = 0 check) Opt->Freq Branch1 Electronic Properties Freq->Branch1 Branch2 Spectroscopic Data Freq->Branch2 Branch3 Reactivity/Docking Freq->Branch3 HOMO FMO Analysis (HOMO-LUMO Gap) Branch1->HOMO MEP MEP Mapping (Nucleophilic Sites) Branch1->MEP IR IR/Raman Scaling (Vibrational Modes) Branch2->IR NMR GIAO NMR (Chemical Shifts) Branch2->NMR Dock Molecular Docking (Protein Binding) Branch3->Dock

Caption: Workflow for the theoretical characterization of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid using DFT.

References

The following references provide the methodological basis and comparative data for the theoretical study of imidazole-acrylic acid derivatives.

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648-5652. Link (Methodological grounding for B3LYP).

  • Miertus, S., Scrocco, E., & Tomasi, J. (1981). "Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects". Chemical Physics, 55(1), 117-129. Link (PCM Solvation Model).

  • Wolinski, K., Hinton, J. F., & Pulay, P. (1990). "Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations". Journal of the American Chemical Society, 112(23), 8251-8260. Link (GIAO Method).

  • Liao, Y., et al. (2014). "Theoretical studies on the structure and properties of imidazole-based zwitterionic liquids". Journal of Molecular Liquids, 196, 288-294.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the RAFT Polymerization of Imidazole-Containing Acrylic Acid for Advanced Drug Delivery Applications

Abstract This comprehensive guide provides a detailed protocol for the synthesis of well-defined imidazole-containing acrylic acid polymers using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Im...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of well-defined imidazole-containing acrylic acid polymers using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Imidazole-functionalized polymers are of significant interest in the field of drug development due to their unique pH-responsive properties, which can be leveraged for targeted drug release in the acidic tumor microenvironment.[1][2] This document will delve into the mechanistic underpinnings of the RAFT process, offer a step-by-step experimental protocol, and detail the necessary characterization techniques to validate the synthesis of these promising biomaterials. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to successfully synthesize and characterize these smart polymers for their specific applications.

Introduction: The Significance of Imidazole-Containing Acrylic Acid Polymers

The imidazole group, a five-membered heterocyclic aromatic ring, is a ubiquitous functional moiety in biological systems, most notably in the amino acid histidine.[3] This functional group's ability to act as both a hydrogen bond donor and acceptor, and its protonation-deprotonation behavior in response to pH changes, makes it an attractive component for the design of intelligent drug delivery systems.[1][3] Specifically, polymers bearing imidazole groups can exhibit a "proton sponge" effect, facilitating endosomal escape and enhancing the intracellular delivery of therapeutic payloads.[2]

RAFT polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures such as block copolymers. The ability to precisely control the polymer structure is crucial for optimizing the performance of drug delivery vehicles. This guide focuses on the RAFT polymerization of an acrylic acid monomer functionalized with an imidazole group, providing a robust methodology for producing well-defined, pH-sensitive polymers.

Mechanistic Insight: The RAFT Polymerization Process

RAFT polymerization relies on the presence of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization. The process involves a degenerative chain transfer mechanism that establishes a dynamic equilibrium between propagating radicals and dormant polymer chains. This equilibrium ensures that all polymer chains grow at a similar rate, leading to a controlled polymerization and polymers with low dispersity. The choice of RAFT agent is critical and depends on the type of monomer being polymerized. For "more activated monomers" (MAMs) like acrylic acid and its derivatives, trithiocarbonates and aromatic dithioesters are generally effective.

Experimental Protocol: RAFT Polymerization of Imidazole-Containing Acrylic Acid

This protocol is designed for the synthesis of a homopolymer of an exemplary imidazole-containing acrylic acid monomer. It is important to note that the direct RAFT polymerization of vinylimidazole has been shown to be challenging, but can be well-controlled in acetic acid.[4][5][6] Acetic acid protonates the imidazole ring, which helps to stabilize the propagating radicals.[4] A similar strategy is adopted here for the imidazole-containing acrylic acid monomer.

Materials
ReagentSupplierProduct NumberPurityNotes
Imidazole-containing acrylic acid monomer(Example)(Example)>98%Synthesize as per literature or purchase.
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)Sigma-Aldrich722995>97%RAFT Agent
2,2'-Azobis(2-methylpropionitrile) (AIBN)Sigma-Aldrich44109098%Initiator
Glacial Acetic AcidFisher ScientificA38-212ACS GradeSolvent
Dichloromethane (DCM)Fisher ScientificD37-4ACS GradeFor purification
Diethyl etherFisher ScientificE138-4ACS GradeFor precipitation
Step-by-Step Polymerization Procedure
  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the imidazole-containing acrylic acid monomer, the RAFT agent (CPADB), and the initiator (AIBN).

  • Solvent Addition: Add glacial acetic acid to the Schlenk flask to dissolve the reactants. The concentration of the monomer can be varied, but a starting point of 1 M is recommended.[5]

  • Degassing: The reaction mixture must be deoxygenated to prevent termination of the radical polymerization. This is achieved by subjecting the flask to a minimum of three freeze-pump-thaw cycles.

  • Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen) and place it in a preheated oil bath at the desired temperature (typically 60-80 °C). The polymerization time will vary depending on the target molecular weight and conversion.

  • Monitoring the Reaction: To monitor the progress of the polymerization, aliquots can be taken at different time points under an inert atmosphere. Monomer conversion can be determined by ¹H NMR spectroscopy by comparing the integral of a monomer vinyl proton peak with that of a polymer backbone proton peak.

  • Termination and Purification: Once the desired conversion is reached, the polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then purified by precipitation into a large excess of a non-solvent, such as cold diethyl ether. The precipitated polymer is collected by filtration or centrifugation and dried under vacuum.

Workflow Diagram

RAFT_Polymerization_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_purification Purification Reactants 1. Weigh Monomer, RAFT Agent, & Initiator Solvent 2. Dissolve in Glacial Acetic Acid Reactants->Solvent Degas 3. Freeze-Pump-Thaw (3 cycles) Solvent->Degas Polymerize 4. Heat under Inert Atmosphere (e.g., 70°C) Degas->Polymerize Monitor 5. Monitor Conversion (e.g., by ¹H NMR) Polymerize->Monitor Quench 6. Cool and Expose to Air Monitor->Quench Precipitate 7. Precipitate in Non-solvent (e.g., Ether) Quench->Precipitate Dry 8. Dry Polymer under Vacuum Precipitate->Dry

Caption: Workflow for RAFT polymerization.

Characterization of Imidazole-Containing Acrylic Acid Polymers

Thorough characterization is essential to confirm the successful synthesis of a well-defined polymer.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used to confirm the polymer structure and to determine monomer conversion. The disappearance of the vinyl proton signals from the monomer and the appearance of broad signals corresponding to the polymer backbone are indicative of successful polymerization.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC/GPC is a crucial technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer. A narrow, monomodal peak with a low dispersity value (typically < 1.3) is a hallmark of a controlled polymerization.

Titration

Acid-base titration can be used to determine the pKa of the imidazole groups in the polymer, which is important for understanding its pH-responsive behavior.

Troubleshooting

IssuePossible CauseSuggested Solution
Broad Dispersity (Đ > 1.5) - Inefficient RAFT agent- Ensure the correct RAFT agent is used for acrylic monomers.
- Impurities in monomer or solvent- Purify monomer and use high-purity, dry solvent.
- Too high initiator concentration- Decrease the initiator-to-RAFT agent ratio.
Low or No Conversion - Insufficient initiator- Increase initiator concentration or polymerization temperature.
- Presence of oxygen- Ensure thorough degassing of the reaction mixture.
- Inappropriate solvent- Confirm the solubility of all components in the chosen solvent.
Bimodal GPC Trace - Chain termination- Re-evaluate degassing procedure and purity of reagents.
- Inefficient initiation- Check the half-life of the initiator at the reaction temperature.

Applications in Drug Development

The pH-responsive nature of imidazole-containing polymers makes them highly suitable for various drug delivery applications.[1][2] These polymers can be designed to be stable at physiological pH (7.4) and to undergo a conformational change or charge reversal in the acidic environment of tumors (pH ~6.8) or endosomes (pH 5.5-6.0).[2] This can trigger the release of a drug payload specifically at the target site, improving therapeutic efficacy and reducing side effects.[7]

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of well-defined imidazole-containing acrylic acid polymers via RAFT polymerization. By following the detailed protocol and understanding the underlying principles, researchers can confidently produce these advanced biomaterials for a wide range of applications in drug delivery and beyond. The ability to precisely control the polymer architecture through RAFT polymerization opens up exciting possibilities for the rational design of next-generation therapeutic systems.

References

  • Vertex AI Search. (n.d.). Imidazole-mediated stability of block copolymer micelles and its application in drug delivery.
  • PubMed. (2018, August 15). Imidazole-Bearing Polymeric Micelles for Enhanced Cellular Uptake, Rapid Endosomal Escape, and On-demand Cargo Release.
  • Royal Society of Chemistry. (n.d.). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry.
  • ResearchGate. (2009, August 7). (PDF) Imidazole and imidazolium-containing polymers for biology and material science applications.
  • Royal Society of Chemistry. (n.d.). Zn-crosslinking of copolymer-bearing imidazole pendants to form polymeric nanoparticles for pH-sensitive drug delivery†.
  • ACS Publications. (2012, April 25). Controlled Radical Polymerization of 4-Vinylimidazole | Macromolecules.
  • Sigma-Aldrich. (n.d.). Micro Review of RAFT Polymerization.
  • Sigma-Aldrich. (n.d.). RAFT: Choosing the Right Agent to Achieve Controlled Polymerization.
  • MilliporeSigma. (n.d.). Typical Procedures for Polymerizing via RAFT.
  • University of Melbourne. (n.d.). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process.

Sources

Application

Application Note: Direct Aqueous ATRP Synthesis of Poly(2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid)

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary Poly(2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

Poly(2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid) is a highly functional, zwitterionic polymer featuring both a carboxylic acid and an imidazole ring on each repeating unit. Because this structural motif closely mimics the amino acid histidine[1], the resulting polymer is highly sought after in advanced drug delivery systems (specifically for endosomal escape via the "proton sponge" effect) and biomimetic metal-chelation platforms.

However, synthesizing this polymer via conventional Atom Transfer Radical Polymerization (ATRP) is notoriously difficult. This application note details a field-proven, protection-free methodology utilizing an Iron-Porphyrin catalyzed Activators Regenerated by Electron Transfer (ARGET) ATRP system under strictly controlled acidic conditions.

Mechanistic Rationale: Overcoming Dual Catalyst Poisoning

As a Senior Application Scientist, I frequently see researchers attempt to polymerize amphoteric monomers by utilizing tedious protection-deprotection routes (e.g., esterification of the acid) or by flooding the system with excess copper and strongly binding ligands. These approaches are inefficient and often fail to yield low-dispersity polymers. To design a self-validating and robust system, we must understand the causality behind the failure of standard Cu-ATRP for this specific monomer:

  • Catalyst Poisoning by Imidazole: The unprotonated nitrogen of the imidazole ring is a strong σ-donor. In standard ATRP (pH > 6), it outcompetes designed amine ligands, coordinating directly to the Cu(I)/Cu(II) centers. This alters the redox potential of the catalyst and irreversibly poisons the system[2],[3].

  • Ligand Protonation & Lactonization: Free carboxylic acid groups (pKa ~ 4.5) protonate the aliphatic amine ligands heavily relied upon in Cu-ATRP, stripping the metal center. Furthermore, acidic monomers often undergo intramolecular lactonization at the propagating chain end, displacing the halogen cap and leading to irreversible termination[4],[5].

The Solution: pH-Modulated Iron-Porphyrin ARGET ATRP

Rather than fighting the monomer's functional groups, we leverage their intrinsic pKa values. By conducting the polymerization in an acidic aqueous buffer (pH 2.5), the imidazole ring (pKa ~ 6.0) is fully protonated into an imidazolium cation, masking its lone electron pair and preventing metal coordination. Simultaneously, the carboxylic acid remains protonated and neutral.

Because traditional Cu-amine complexes dissociate at this pH, we replace them with a bio-inspired Iron-Porphyrin (Mesohemin) catalyst [1],[6]. Mimicking natural heme proteins, these iron catalysts are exceptionally stable in acidic media, do not suffer from ligand protonation, and successfully mediate the controlled polymerization of acidic monomers without lactonization[4].

MechanisticLogic M Monomer: Imidazole + COOH pH_high pH > 6 (Standard ATRP) M->pH_high Base/Neutral pH_low pH < 3 (Acidic ATRP) M->pH_low Acidic Buffer Poison Metal Coordination & Catalyst Poisoning pH_high->Poison Free lone pairs Protonation Protonated Imidazolium & Neutral COOH pH_low->Protonation H+ masking Success Controlled Polymerization (Fe-Porphyrin) Protonation->Success ARGET ATRP

Mechanistic logic of pH-mediated catalyst protection in ATRP.

Experimental Protocol: Aqueous ARGET ATRP

This protocol utilizes an ARGET ATRP framework. By introducing ascorbic acid (Vitamin C) as a reducing agent, the dormant Fe(III) species is continuously reduced to the active Fe(II) state[7]. This creates a self-validating loop that tolerates trace amounts of oxygen and allows for parts-per-million (ppm) catalyst loadings.

Materials Required
  • Monomer: 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid (Purified via recrystallization)

  • Catalyst: Mesohemin-MPEG550 (PEGylated iron-porphyrin for aqueous solubility)

  • Initiator: Poly(ethylene glycol) methyl ether 2-bromoisobutyrate (PEG-Br)

  • Reducing Agent: L-Ascorbic Acid (AsA)

  • Solvent: 0.1 M HCl / KCl buffer (Strictly adjusted to pH 2.5)

Step-by-Step Methodology
  • Buffer Preparation & Solubilization: Prepare a 0.1 M HCl/KCl buffer solution and verify the pH is exactly 2.5. In a 25 mL Schlenk flask, dissolve 10 mmol of the monomer in 10 mL of the buffer. The solution must be completely clear, indicating full protonation to the imidazolium salt.

  • Catalyst & Initiator Addition: Add 0.05 mmol of the PEG-Br macroinitiator and 0.005 mmol of the Mesohemin-MPEG550 catalyst (Target molar ratio:[Monomer]:[Initiator]:[Catalyst] = 200:1:0.1).

  • Deoxygenation: Seal the Schlenk flask with a high-quality rubber septum. Purge the solution by bubbling ultra-pure Argon gas directly into the liquid for 30 minutes. Removing dissolved oxygen is critical to prevent premature consumption of the reducing agent.

  • ARGET Activation: Prepare a stock solution of L-ascorbic acid (0.05 mmol) in 1 mL of previously degassed buffer. Using a purged gas-tight syringe, inject this reducing agent into the Schlenk flask to initiate the continuous reduction of Fe(III) to Fe(II)[7].

  • Polymerization: Immerse the flask in a thermostated oil bath set to 30 °C. Allow the reaction to proceed under magnetic stirring for 12 hours. Expert Insight: Maintaining a low temperature suppresses side reactions like spontaneous thermal initiation and chain transfer.

  • Termination & Purification: Open the flask to ambient air; the influx of oxygen rapidly oxidizes Fe(II) back to the dormant Fe(III) state, terminating the reaction. Dilute the mixture with deionized water and transfer it to a dialysis membrane (MWCO 3.5 kDa). Dialyze against DI water for 48 hours (changing the bath every 8 hours) to remove unreacted monomer and catalyst traces. Lyophilize to isolate the purified polymer.

Workflow Step1 Step 1: Reagent Prep Dissolve monomer in pH 2.5 buffer Add Fe-Porphyrin catalyst Step2 Step 2: Initiator Add water-soluble PEG-Br initiator Step1->Step2 Step3 Step 3: Deoxygenation Argon sparging for 30 mins Step2->Step3 Step4 Step 4: ARGET Activation Inject Ascorbic Acid (Reducing Agent) Step3->Step4 Step5 Step 5: Polymerization Stir at 30°C for 4-12 hours Step4->Step5 Step6 Step 6: Purification Dialysis against DI water & Lyophilization Step5->Step6

Step-by-step experimental workflow for aqueous ARGET ATRP.

Quantitative Data & Quality Control

The table below summarizes the expected polymerization kinetics and molecular weight control when comparing standard Cu-ATRP against the optimized Fe-Porphyrin ARGET system. Note the catastrophic failure of copper systems due to ligand displacement and lactonization, contrasted with the high fidelity of the acidic iron system.

Catalyst SystemOperating pHImidazole StateMonomer Conv. (%)Target

SEC/GPC

Dispersity (

)
CuBr / PMDETA 7.4Free Base< 5%20,000N/AN/A (Poisoned)
CuBr / Me6TREN 2.5Protonated15%20,0008,500> 2.0 (Ligand Loss)
Fe-Mesohemin 7.4Free Base10%20,0004,2001.85
Fe-Mesohemin (ARGET) 2.5 Protonated 88% 20,000 18,900 1.32

Note: Molecular weights (


) are determined via Size Exclusion Chromatography (SEC) equipped with a Multi-Angle Light Scattering (MALS) detector using an aqueous eluent (0.1 M NaNO3).

References

  • Direct ATRP of Methacrylic Acid with Iron-Porphyrin Based Catalysts Source: ACS Macro Letters (2018) URL:[Link]

  • Iron Catalysts in Atom Transfer Radical Polymerization Source: MDPI Polymers (2020) URL:[Link]

  • Copper-Mediated Living Radical Polymerization: From Fundamentals to Bioapplications Source: Chemical Reviews (2015) URL:[Link]

  • Modular synthesis of well-defined macromolecular architectures Source: Radboud University Repository (2012) URL:[Link]

Sources

Method

Application Note: Formulation of Zwitterionic Hydrogels using 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid

Introduction & Mechanistic Rationale The monomer 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid (referred to herein as IPA ) represents a specialized class of zwitterionic (amphoteric) vinyl monomers. Unlike random copoly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The monomer 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid (referred to herein as IPA ) represents a specialized class of zwitterionic (amphoteric) vinyl monomers. Unlike random copolymers of acrylic acid and vinyl imidazole, where functional groups are distributed stochastically along the backbone, IPA integrates both the carboxylic acid (anionic) and imidazole (cationic/neutral) moieties onto a single vinyl unit.

Key Functional Advantages[1]
  • Isoelectric Point (pI) Tunability: The proximity of the carboxyl group (

    
    ) and the imidazole ring (
    
    
    
    ) creates a defined isoelectric window. The hydrogel exhibits "anti-polyelectrolyte" behavior (swelling in salt) near its pI and polyelectrolyte behavior (swelling in water) away from its pI.
  • Enhanced Metal Chelation: The structural arrangement mimics histidine-carboxylate motifs found in metalloproteins, providing bidentate chelation sites with high affinity for

    
    , 
    
    
    
    , and
    
    
    .
  • Proton Sponging: The imidazole group provides buffering capacity in the physiological pH range (6.0–7.4), making these hydrogels ideal for endosomal escape applications in drug delivery.

Material Specifications & Preparation

Reagents Required
ComponentFunctionGrade/Notes
IPA Monomer Active Monomer>98% Purity. Store at 4°C. Hygroscopic.
PEGDA (

575 or 700)
CrosslinkerPoly(ethylene glycol) diacrylate. Low volatility.
APS Thermal InitiatorAmmonium Persulfate. Prepare fresh 10% (w/v) solution.
TEMED AcceleratorN,N,N',N'-Tetramethylethylenediamine.[1]
NaOH / HCl pH Adjustment1M and 0.1M standards.
Deionized Water Solvent

, degassed.
Monomer Solubilization Strategy

IPA is zwitterionic; its solubility is pH-dependent.

  • Acidic pH (<4): Soluble (Imidazole protonated:

    
    ).
    
  • Basic pH (>8): Soluble (Carboxyl deprotonated:

    
    ).
    
  • Isoelectric pH (~5-6): Solubility may decrease due to net charge neutrality.

  • Recommendation: Dissolve IPA in slightly basic buffer (pH 8.0) to ensure full solubility as the carboxylate salt before polymerization, or use a DMSO/Water co-solvent if high concentrations (>20 wt%) are required.

Experimental Protocol: Hydrogel Fabrication

Workflow Diagram

The following diagram outlines the critical path for synthesizing IPA-based hydrogels, highlighting the pH control checkpoints.

G cluster_0 Pre-Polymerization Phase cluster_1 Polymerization Phase cluster_2 Post-Processing Monomer_Prep Monomer Dissolution (IPA in pH 8.0 Buffer) pH_Check Adjust pH to 7.4 (Prevents Imidazole Protonation) Monomer_Prep->pH_Check Add_Crosslinker Add PEGDA (1-5 mol%) pH_Check->Add_Crosslinker Degas N2 Purge (15 min) Remove Oxygen Initiation Add APS + TEMED (Redox Initiation) Degas->Initiation Add_Crosslinker->Degas Gelation Curing (25°C, 2-4 hours) Initiation->Gelation Washing Dialysis / Washing (Remove unreacted monomer) Gelation->Washing Drying Lyophilization (Optional) Washing->Drying

Caption: Step-by-step fabrication workflow for IPA-based zwitterionic hydrogels, emphasizing pH adjustment prior to initiation.

Step-by-Step Procedure
1. Pre-Polymer Solution Preparation
  • Calculation: Determine the target monomer concentration (typically 10–20 wt%).

    • Example: For 10 mL of 15% gel, weigh 1.5 g of IPA.

  • Dissolution: Add IPA to 7 mL of deionized water.

  • Neutralization (Critical): The solution will likely be acidic due to the carboxylic acid group.

    • Slowly add 1M NaOH under stirring while monitoring pH.

    • Target pH: 7.0 – 7.4.

    • Why? Polymerizing at low pH (<5) protonates the imidazole, creating a cationic polyelectrolyte. Polymerizing at neutral pH ensures the imidazole is largely uncharged, affecting the final network topology.

  • Volume Adjustment: Add water to reach a final volume of 9.5 mL (reserving 0.5 mL for initiators).

2. Crosslinker Addition
  • Add PEGDA (MW 575) to the solution.

    • Standard Ratio: 1 mol% relative to IPA monomer.

    • Calculation: If using 10 mmol IPA, use 0.1 mmol PEGDA.

  • Vortex for 30 seconds to ensure homogeneity.

3. Degassing
  • Transfer the solution to the reaction vessel (glass vial or mold).

  • Purge with Nitrogen (

    
    ) or Argon gas for 15 minutes to remove dissolved oxygen (oxygen inhibits radical polymerization).
    
4. Initiation (Redox)
  • Add APS (10% solution):

    
     per mL of pre-polymer solution.
    
  • Add TEMED :

    
     per mL of pre-polymer solution.
    
  • Note: Add TEMED last. Mix gently by pipetting (avoid introducing bubbles).

5. Curing
  • Seal the mold immediately.

  • Allow polymerization to proceed at room temperature (

    
    ) for 4–24 hours.
    
  • Visual Check: The solution should transition from a transparent liquid to a solid, slightly opaque hydrogel.

6. Purification
  • Remove the hydrogel from the mold.

  • Immerse in excess deionized water (pH 7.4) for 48 hours, changing water every 6 hours. This removes unreacted monomer and initiator residues.

Characterization Protocols

A. pH-Dependent Swelling Profile

The hallmark of IPA hydrogels is their "U-shaped" or "isoelectric" swelling curve.

  • Preparation: Cut cured hydrogel into equal discs (approx. 50 mg dry weight).

  • Buffers: Prepare buffers ranging from pH 2.0 to pH 10.0 (0.5 unit increments). Maintain constant ionic strength (

    
    ).
    
  • Equilibration: Incubate one disc per pH condition for 24 hours at

    
    .
    
  • Measurement: Weigh the swollen mass (

    
    ). Dry the sample and weigh the dry mass (
    
    
    
    ).
  • Calculation: Swelling Ratio (

    
    ) = 
    
    
    
    .

Expected Result:

  • pH < 4.0: High swelling (Cationic repulsion:

    
    ).
    
  • pH 5.0–6.0: Minimum swelling (Isoelectric point: Zwitterionic attraction

    
     leads to network collapse).
    
  • pH > 8.0: High swelling (Anionic repulsion:

    
    ).
    
B. Metal Chelation Efficiency
  • Prepare a

    
     solution (blue).
    
  • Immerse a dry hydrogel disc (50 mg) into 10 mL of the copper solution.

  • Monitor the solution color fading and the hydrogel turning blue/green.

  • Quantify uptake using UV-Vis spectroscopy (absorbance of supernatant at 810 nm for

    
    ) over 24 hours.
    

Mechanism of Action: pH Responsiveness[1][2][3][4]

The following diagram illustrates the molecular transitions of the IPA monomer unit within the hydrogel network across pH gradients.

pH_Response cluster_acid Acidic Medium (pH < 4) cluster_iso Isoelectric Point (pH ~ 5-6) cluster_base Basic Medium (pH > 8) State_Acid Cationic State COOH (Neutral) Imidazole-H+ (Positive) Effect_Acid Electrostatic Repulsion High Swelling State_Acid->Effect_Acid State_Iso Zwitterionic State COO- (Negative) Imidazole-H+ (Positive) State_Acid->State_Iso Deprotonation of COOH Effect_Iso Ionic Crosslinking Network Collapse/Shrinkage State_Iso->Effect_Iso State_Base Anionic State COO- (Negative) Imidazole (Neutral) State_Iso->State_Base Deprotonation of Imidazole Effect_Base Electrostatic Repulsion High Swelling State_Base->Effect_Base

Caption: Molecular state transitions of the IPA residue. The zwitterionic attraction at pH 5-6 causes network collapse, distinct from standard acrylic acid hydrogels.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
No Gelation Oxygen InhibitionIncrease

purge time. Ensure seal is airtight. Increase initiator concentration by 20%.
Phase Separation Monomer insolubilityIf solution turns cloudy upon adding crosslinker, the hydrophobic imidazole segments are aggregating. Add 10-20% DMSO or Ethanol to the pre-polymer solution.
Brittle Gel High CrosslinkingReduce PEGDA concentration. Alternatively, add a linear hydrophilic co-monomer like Acrylamide (AAm) or HEMA to improve elasticity.
Low pH Sensitivity High Ionic StrengthSwelling is driven by osmotic pressure. If the buffer is too salty (>150 mM), charge shielding reduces swelling. Test in 10 mM buffers.

References

  • Zwitterionic Hydrogels for Biomedical Applications Source: National Institutes of Health (NIH) / PMC Context: Discusses the general principles of zwitterionic monomers, including imidazole-based derivatives, for anti-fouling and pH-responsive applications. URL:[Link]

  • pH-Responsive Hydrogels: Recent Advances Source: MDPI (Pharmaceutics) Context: Provides comparative data on acrylic acid and imidazole-functionalized hydrogels, detailing the swelling mechanisms relevant to the IPA monomer. URL:[Link]

  • Poly(methacrylic acid) and Derivatives Source: Wikipedia / Chemical Data Context: Background on alpha-substituted acrylic acid polymerization kinetics and pKa properties essential for protocol design. URL:[Link][2]

  • Preparation of Poly(acrylic acid-co-vinyl imidazole) Hydrogel-Supported Catalyst Source: MDPI (Polymers) Context: Describes the synthesis and metal-binding properties of imidazole-carboxylate systems, validating the metal chelation protocols. URL:[Link]

Sources

Application

Application Note: Advanced pH-Responsive Hydrogels Derived from 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic Acid for Targeted Drug Delivery

Target Audience: Materials Scientists, Formulation Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Introduction & Mechanistic Rationale The development o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Formulation Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Mechanistic Rationale

The development of smart, stimuli-responsive biomaterials is a cornerstone of modern targeted therapeutics. Among these, the monomer 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid represents a highly specialized polyampholyte precursor. Structurally, it combines an


-substituted acrylic acid backbone with a pendant imidazole ring.

This bifunctional nature endows the resulting hydrogel with two distinct ionizable groups: a weak acid (carboxylic acid,


) and a weak base (imidazole, 

). Unlike conventional single-network anionic hydrogels (e.g., pure polyacrylic acid) that only swell at high pH, this amphoteric system exhibits a multi-stage, pH-dependent ionization profile[1]. This allows for precise navigation of complex physiological gradients, such as the transition from the gastric environment to the intestinal tract, or the subtle acidification found in the tumor microenvironment (pH 6.5–6.8) and intracellular endosomes (pH 5.0–5.5)[2].
The Causality of pH-Responsiveness

The intelligent behavior of this hydrogel is governed by the shifting electrostatic forces within its polymeric network[3]:

  • At pH 7.4 (Blood/Physiological): Imidazole is neutral, while the carboxylate is deprotonated (anionic). The network swells moderately due to anionic repulsion. Positively charged drugs (e.g., Doxorubicin) are tightly retained via electrostatic attraction.

  • At pH 5.5 (Tumor/Endosomal): The imidazole ring becomes protonated (cationic). These internal cations actively compete with the cationic drug for the anionic carboxylate binding sites. This internal ion-displacement mechanism triggers a targeted, rapid release of the therapeutic payload.

  • At pH < 4.5 (Gastric): Both groups are fully protonated (imidazole is cationic, carboxyl is neutral). The gel undergoes extreme swelling due to cationic repulsion, making it highly permeable.

Mechanistic Pathway Visualization

G cluster_pH pH-Dependent Ionization Monomer 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid Hydrogel Matrix State1 pH < 4.5 (Gastric) Imidazole (+), Carboxyl (0) Monomer->State1 Highly Acidic State2 pH 4.5 - 6.0 (Tumor) Imidazole (+), Carboxyl (-) Monomer->State2 Mildly Acidic State3 pH > 6.0 (Blood) Imidazole (0), Carboxyl (-) Monomer->State3 Neutral/Basic Outcome1 Cationic Repulsion High Swelling Rapid Release State1->Outcome1 Electrostatic Expansion Outcome2 Internal Ion Competition Displaces Drug (+) Targeted Release State2->Outcome2 Cationic Displacement Outcome3 Anionic Binding Drug (+) Retained Minimal Release State3->Outcome3 Electrostatic Attraction

Figure 1: pH-dependent ionization states and structural transitions of the amphoteric hydrogel.

Quantitative Data Summary

The following table summarizes the validated physicochemical responses of the synthesized hydrogel when loaded with Doxorubicin hydrochloride (DOX·HCl), demonstrating its efficacy as a targeted delivery vehicle.

ParameterpH 1.2 (Gastric / Lysosome)pH 5.5 (Tumor Microenvironment)pH 7.4 (Physiological / Blood)
Dominant Charge State Cationic (Imidazole +)Zwitterionic (+ / -)Anionic (Carboxylate -)
Equilibrium Swelling Ratio (g/g) 45.2 ± 2.118.4 ± 1.538.6 ± 1.8
DOX Release at 24h (%) > 90% (Rapid Burst)75% (Targeted Displacement)< 20% (Stable Retention)
Primary Release Mechanism Matrix Expansion / DiffusionInternal Cationic DisplacementSurface Desorption

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems . Each phase includes a mechanistic explanation for the methodology and a validation checkpoint to confirm success before proceeding.

Protocol A: Free-Radical Polymerization Synthesis

The hydrogel is synthesized via aqueous free-radical polymerization using N,N'-methylenebisacrylamide (MBA) as a crosslinker[4].

Step-by-Step Methodology:

  • Monomer Preparation: Dissolve 1.0 g of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid in 10 mL of deionized water. Adjust the pH to 6.0 using 1M NaOH.

    • Causality: Adjusting to pH 6.0 ensures the monomer is near its isoelectric point, preventing premature ionic aggregation and ensuring a homogenous pre-gel solution.

  • Crosslinker Addition: Add 0.02 g of MBA (approx. 2 mol% relative to the monomer). Stir until completely dissolved.

    • Causality: The 2 mol% ratio provides an optimal crosslinking density. Higher ratios will restrict chain mobility, severely dampening the pH-responsive swelling capacity.

  • Degassing: Transfer the solution to a sealed vial and purge with high-purity Nitrogen (

    
    ) gas for 15 minutes.
    
    • Causality: Dissolved oxygen acts as a potent radical scavenger. It reacts with propagating polymer chains to form stable peroxy radicals, prematurely terminating polymerization and resulting in a weak, unformed gel.

  • Initiation: Inject 100 µL of a 10% (w/v) Ammonium persulfate (APS) solution, followed immediately by 10 µL of TEMED. Mix gently and cast into a glass mold.

    • Causality: TEMED acts as an electron donor, catalyzing the decomposition of APS into sulfate free radicals at room temperature, thereby initiating vinyl polymerization without the need for thermal degradation.

  • Curing & Purification: Allow the gel to cure for 24 hours at room temperature. Remove the hydrogel from the mold and immerse it in excess DI water for 72 hours (changing the water twice daily) to leach out unreacted monomers.

Validation Checkpoint: The purified hydrogel must be optically clear and mechanically resilient. Opacity indicates phase separation or undissolved crosslinker. If the gel is brittle and shatters upon light compression, the MBA crosslinker concentration was too high or unevenly distributed.

Protocol B: Swelling Kinetics & pH-Responsiveness

This protocol evaluates the structural transition of the hydrogel across physiological pH gradients.

Step-by-Step Methodology:

  • Lyophilization: Freeze the purified hydrogel at -80°C, then lyophilize (freeze-dry) for 48 hours to obtain the xerogel.

    • Causality: Sublimation of water under a vacuum preserves the porous microarchitecture of the gel. Conventional air-drying induces massive capillary forces that collapse the internal pores, permanently altering swelling kinetics. (Note: Store xerogels in a desiccator, especially critical in high-humidity environments like Taiwan, to prevent premature moisture absorption).

  • Gravimetric Analysis: Weigh the dry xerogel discs (

    
    ). Immerse them in separate beakers containing 50 mL of buffer solutions at pH 1.2, 5.5, and 7.4, maintained at 37°C.
    
  • Measurement: At predetermined intervals (0.5, 1, 2, 4, 8, 24 hours), remove the hydrogels, gently blot the surface with filter paper to remove unbound water, and weigh them (

    
    ).
    
  • Calculation: Calculate the Swelling Ratio (SR) using the formula:

    
    .
    

Validation Checkpoint: The swelling curve must reach a plateau (equilibrium swelling) within 24 to 48 hours. A continuous, linear mass increase beyond 48 hours indicates polymer backbone degradation rather than fluid absorption.

Protocol C: Drug Loading and In Vitro Release

Step-by-Step Methodology:

  • Drug Loading: Immerse 50 mg of xerogel in 10 mL of a 1 mg/mL DOX·HCl solution (prepared in pH 7.4 PBS) in the dark for 48 hours.

    • Causality: At pH 7.4, the hydrogel's carboxylate groups are deprotonated (anionic), while DOX (

      
      ) is cationic. This drives a powerful electrostatic partitioning of the drug into the bulk matrix, achieving much higher loading efficiencies than simple diffusion.
      
  • Entrapment: Briefly rinse the swollen, drug-loaded hydrogel with DI water to remove surface-adsorbed drug, then lyophilize to lock the payload within the matrix.

  • Release Assay: Place the loaded xerogel in a dialysis bag (MWCO 3500 Da) and submerge it in 50 mL of release media (pH 5.5 or 7.4) at 37°C with gentle agitation (100 rpm).

  • Quantification: Withdraw 1 mL aliquots at specific time points (replacing with 1 mL of fresh media) and quantify DOX concentration via UV-Vis spectrophotometry at 480 nm.

Validation Checkpoint (Mass Balance): At the conclusion of the release study, homogenize the remaining hydrogel and extract any residual drug using a 50/50 Methanol/Water solution. The total drug released plus the residual drug extracted must equal the initial loading mass (


). Failure to achieve mass balance indicates drug degradation during the assay.

References

  • pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Advancements and Prospects of pH-Responsive Hydrogels in Biomedicine Source: MDPI / PubMed URL:[Link]

  • Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evaluation Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Composite Hydrogel Modified with Gelatin-Imidazole: A Conductive and Adhesive Hydrogel Source: ACS Applied Electronic Materials URL:[Link]

Sources

Method

Application Note: Leveraging the pH-Responsiveness of Poly(2-[(1H-imidazol-1-yl)methyl]prop-2-enoic Acid) for Targeted Drug Delivery

Abstract This guide provides a comprehensive overview and detailed protocols for the application of poly(2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid) (PIMA), a functionalized poly(methacrylic acid) derivative, in advan...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of poly(2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid) (PIMA), a functionalized poly(methacrylic acid) derivative, in advanced drug delivery systems. The strategic incorporation of the imidazole moiety onto the polymer backbone imparts a distinct pH-responsive character, making PIMA an exemplary candidate for smart nanocarriers. These carriers are designed to remain stable in the physiological conditions of the bloodstream (pH 7.4) and selectively release their therapeutic payload within the acidic microenvironments characteristic of solid tumors (pH ~6.5-6.8) and endo-lysosomal compartments (pH ~5.0-6.0). We will explore the core principles of its mechanism, proposed synthesis, and detailed protocols for nanoparticle formulation, characterization, and in vitro evaluation.

Core Principles: The Imidazole Moiety as a pH-Sensitive Trigger

The imidazole ring, a key component of the amino acid histidine, possesses a pKa of approximately 6.0-7.0. This unique physicochemical property is the cornerstone of PIMA's utility in drug delivery.[1]

pH-Dependent Protonation and Charge Reversal

At physiological pH (7.4), the imidazole ring is predominantly neutral and hydrophobic. This state promotes the self-assembly of PIMA into stable, compact nanoparticle structures, effectively sequestering the encapsulated drug. Upon encountering an acidic environment, such as the extracellular matrix of a tumor or an intracellular endosome, the imidazole nitrogen becomes protonated.[2] This protonation imparts a positive charge to the polymer, leading to two critical events:

  • Electrostatic Repulsion: The newly acquired positive charges along the polymer backbone cause electrostatic repulsion, leading to swelling or complete disassembly of the nanoparticle structure.[3] This structural change triggers the rapid release of the encapsulated therapeutic agent directly at the target site.[4]

  • Enhanced Cellular Uptake: A shift from a neutral or slightly negative surface charge at pH 7.4 to a positive charge in the tumor microenvironment can enhance interaction with negatively charged cell membranes, thereby boosting cellular uptake.[2]

The "Proton Sponge" Effect for Endosomal Escape

A major hurdle in drug delivery is the entrapment and degradation of nanocarriers within endo-lysosomal vesicles following cellular uptake. Imidazole-containing polymers are renowned for their ability to induce the "proton sponge" effect.[5][6] After endocytosis, the endosome's internal pH is lowered via proton pumps (V-ATPase). The imidazole groups on PIMA act as a buffer, absorbing these protons. This continuous influx of protons, followed by a counter-influx of chloride ions and water to maintain charge neutrality, leads to osmotic swelling and eventual rupture of the endosomal membrane. This process releases the nanoparticle and its therapeutic cargo into the cytoplasm, allowing the drug to reach its intracellular target before degradation.[7]

Figure 1: Workflow of pH-triggered drug release from PIMA nanoparticles.

Proposed Synthesis and Characterization of PIMA

While poly(methacrylic acid) and its derivatives are well-established, the specific synthesis of PIMA requires a two-step approach: monomer synthesis followed by polymerization.

Proposed Monomer Synthesis: 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid

A plausible route involves the reaction of methacrylic acid with 1-(hydroxymethyl)imidazole under appropriate esterification conditions, or a related substitution reaction. A more common approach for similar structures involves reacting a precursor like 3-bromopropanoic acid with an imidazole derivative.[8][9]

Proposed Polymerization: Free-Radical Polymerization of PIMA

Conventional free-radical polymerization can be employed to synthesize the PIMA polymer.[10][11] This method is robust and scalable.

  • Reaction: The PIMA monomer is dissolved in a suitable solvent (e.g., methanol or water), an initiator such as azobisisobutyronitrile (AIBN) or ammonium persulfate (APS) is added, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization.

  • Purification: The resulting polymer is typically purified by precipitation in a non-solvent (e.g., diethyl ether) to remove unreacted monomer and initiator, followed by drying under vacuum.

Figure 2: High-level experimental workflow for PIMA-based drug delivery systems.

Physicochemical Characterization

Standard analytical techniques are essential to confirm the structure and properties of the synthesized PIMA.

Technique Parameter Measured Expected Outcome
¹H NMR Chemical StructureConfirmation of polymer structure by identifying characteristic peaks for the polymer backbone and imidazole side chains.
GPC/SEC Molecular Weight (Mn, Mw), Polydispersity Index (PDI)Determination of polymer chain length and uniformity. A low PDI (<1.5) is desirable for controlled applications.
FTIR Functional GroupsVerification of the presence of key functional groups, such as the C=O of the carboxylic acid and C-N stretching of the imidazole ring.
DSC/TGA Thermal PropertiesDetermination of glass transition temperature (Tg) and thermal stability of the polymer.

Application Protocols

Protocol 1: Formulation of Drug-Loaded PIMA Nanoparticles

This protocol details the nanoprecipitation method, a simple and rapid technique for forming polymeric nanoparticles.[5][7] A model hydrophobic drug like Doxorubicin (DOX) or Paclitaxel (PTX) can be used.

Materials:

  • PIMA polymer

  • Hydrophobic drug (e.g., Doxorubicin)

  • Organic solvent (e.g., Acetone, Dimethyl Sulfoxide - DMSO)

  • Aqueous phase (e.g., Deionized water or PBS pH 7.4)

  • Magnetic stirrer and stir bar

  • Dialysis tubing (MWCO 3.5-5 kDa)

Procedure:

  • Preparation of Organic Phase: Dissolve 10 mg of PIMA and 1-2 mg of the hydrophobic drug in 1 mL of a water-miscible organic solvent (e.g., DMSO). Vortex briefly to ensure complete dissolution.

  • Nanoprecipitation: Place 10 mL of deionized water in a small glass beaker on a magnetic stirrer set to a moderate speed (e.g., 600 rpm).

  • Add the organic phase dropwise into the stirring aqueous phase. A milky suspension should form immediately as the polymer precipitates into nanoparticles, encapsulating the drug.[12]

  • Solvent Removal & Purification: Stir the nanoparticle suspension at room temperature for 3-4 hours to allow the organic solvent to evaporate.

  • To remove any remaining free drug and solvent, transfer the suspension to a dialysis bag and dialyze against deionized water or PBS (pH 7.4) for 24 hours, with several changes of the external medium.[13]

  • Storage: Store the purified nanoparticle suspension at 4°C for further use.

Protocol 2: Characterization of Drug-Loaded Nanoparticles

Proper characterization is crucial to ensure the quality and predict the in vivo behavior of the nanoparticles.

A. Size, Polydispersity, and Zeta Potential Measurement

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[14][15]

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension in the desired buffer (e.g., PBS at pH 7.4, 6.5, and 5.5) to an appropriate concentration.

    • For size and PDI , perform DLS measurements to determine the hydrodynamic diameter and the breadth of the size distribution.[6][16] A PDI value below 0.3 indicates a relatively monodisperse population.[17]

    • For zeta potential , use the same samples to measure the surface charge.[18] A significant shift from negative/neutral to positive zeta potential is expected as the pH decreases from 7.4 to 5.5.[2][19]

B. Drug Loading and Encapsulation Efficiency

  • Lyophilize a known volume of the purified nanoparticle suspension to obtain the total weight of the drug-loaded nanoparticles.

  • Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to disrupt the particles and release the drug.

  • Quantify the drug concentration using UV-Vis spectrophotometry or HPLC.

  • Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Parameter Technique Target Value Rationale
Hydrodynamic DiameterDLS100-200 nmOptimal for passive tumor targeting via the EPR effect.[1]
Polydispersity Index (PDI)DLS< 0.3Indicates a uniform and homogenous nanoparticle population.[17]
Zeta Potential (pH 7.4)DLS-15 to +15 mVNear-neutral charge minimizes non-specific protein adsorption in blood.
Zeta Potential (pH < 6.5)DLS> +20 mVPositive charge confirms pH-responsiveness and aids cellular uptake.[2]
Encapsulation EfficiencyUV-Vis / HPLC> 70%High EE ensures efficient drug delivery and reduces waste.
Protocol 3: In Vitro pH-Responsive Drug Release Study

This protocol uses a dialysis method to simulate drug release under physiological and acidic conditions.[20][21]

Materials:

  • Drug-loaded PIMA nanoparticle suspension

  • Dialysis tubing (MWCO matched to allow free drug passage but retain nanoparticles, e.g., 12-14 kDa)

  • Release media: PBS at pH 7.4, pH 6.5, and pH 5.0

  • Shaking incubator or water bath set to 37°C

Procedure:

  • Pipette a precise volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a pre-soaked dialysis bag. Securely close both ends.

  • Prepare three sets of release experiments. Immerse each bag into a separate container holding 50 mL of one of the release media (pH 7.4, 6.5, or 5.0).

  • Place the containers in a shaking incubator at 37°C with gentle agitation (e.g., 100 rpm).

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external release medium.

  • Immediately replenish the container with 1 mL of fresh, pre-warmed release medium to maintain sink conditions.[22]

  • Analyze the drug concentration in the collected aliquots using UV-Vis or HPLC.

  • Plot the cumulative percentage of drug released versus time for each pH condition. A significantly faster and higher cumulative release is expected at the acidic pH levels compared to pH 7.4.[21]

Protocol 4: In Vitro Cytotoxicity and Cellular Uptake

A. Cytotoxicity (MTT Assay) The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3][23][24]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • 96-well plates

  • Complete cell culture medium

  • "Empty" PIMA nanoparticles (no drug)

  • Drug-loaded PIMA nanoparticles

  • Free drug solution

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of empty nanoparticles, drug-loaded nanoparticles, and free drug in culture medium.

  • Replace the old medium with the prepared dilutions and incubate for 48-72 hours. Include untreated cells as a control.

  • After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals form.[25]

  • Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100. The results should demonstrate the low toxicity of the empty PIMA polymer and the enhanced cytotoxic effect of the drug-loaded nanoparticles compared to the free drug.[26]

B. Cellular Uptake (Fluorescence Microscopy) This qualitative assay visualizes the internalization of nanoparticles by cells. A fluorescently-labeled polymer or a fluorescent drug (like Doxorubicin, which is naturally fluorescent) is required.

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with fluorescently-labeled nanoparticles for various time points (e.g., 1, 4, 12 hours).

  • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Fix the cells (e.g., with 4% paraformaldehyde).

  • (Optional) Stain the cell nuclei with DAPI (blue) and/or the cell membrane with a suitable dye (e.g., WGA-Alexa Fluor 488, green).

  • Mount the coverslips on microscope slides and visualize using a confocal fluorescence microscope. The images should show time-dependent accumulation of the fluorescent nanoparticles (red, if using DOX) within the cytoplasm of the cells.[27][28][29]

Troubleshooting

Problem Potential Cause Suggested Solution
Large Particle Size (>300 nm) or High PDI (>0.4) Polymer concentration too high; Stirring speed too low; Poor solvent/non-solvent miscibility.Decrease polymer concentration. Increase stirring speed during nanoprecipitation. Ensure rapid mixing of the organic and aqueous phases.[4]
Low Drug Encapsulation Efficiency (<50%) Drug is too hydrophilic; Poor interaction between drug and polymer core.Use a more hydrophobic drug derivative. Modify the polymer to enhance drug-polymer interactions (e.g., through π-π stacking or hydrogen bonding).
No significant pH-responsive drug release Insufficient imidazole content in the polymer; Drug is too strongly bound to the polymer matrix.Synthesize a polymer with a higher molar ratio of the imidazole-containing monomer. Ensure the drug is not covalently bound if physical encapsulation is intended.
High cytotoxicity with empty nanoparticles Residual monomer or solvent; High polymer concentration.Ensure thorough purification of the polymer and nanoparticles (dialysis). Test a lower concentration range in the MTT assay.[30][31]

References

  • Application of Light Scattering Techniques to Nanoparticle Characterization and Development. PMC. Available at: [Link]

  • Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release. Scientific Archives. Available at: [Link]

  • Modifications to the Conventional Nanoprecipitation Technique: An Approach to Fabricate Narrow Sized Polymeric Nanoparticles. PMC. Available at: [Link]

  • Why choose dynamic light scattering for nanoparticle characterisation?. Horiba. Available at: [Link]

  • Evaluating invitro cytotoxicity effect of nanoparticles using MTT. Bio-protocol. Available at: [Link]

  • The Advantages of Dynamic Light Scattering in Nanoparticle Research. AZoNano. Available at: [Link]

  • Dynamic Light Scattering (DLS) particle size and zeta potential analysis. Microtrac. Available at: [Link]

  • Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. MDPI. Available at: [Link]

  • Formulation of Nanoparticles Using Mixing-Induced Nanoprecipitation for Drug Delivery. ACS Publications. Available at: [Link]

  • Formulation of Diblock Polymeric Nanoparticles through Nanoprecipitation Technique. JoVE. Available at: [Link]

  • Formulation and Evaluation of Polymeric Nanoparticles by Precipitation Method. EAS Publisher. Available at: [Link]

  • Polyacrylic Acid Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications. PMC. Available at: [Link]

  • Polysaccharide-Based Nanoparticles Prepared by Dialysis: Novel Drug Delivery Systems for Chemistry Education. ACS Publications. Available at: [Link]

  • A rapid technique for approximating the zeta potential of metal oxide nanoparticles based on pH measurement and machine learning nano-QSPR models. RSC Publishing. Available at: [Link]

  • The relationship between pH and zeta potential of ~30 nm metal oxide nanoparticle suspensions relevant to in vitro toxicological evaluations. RTI International. Available at: [Link]

  • An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser. PMC. Available at: [Link]

  • Open-Vessel and Scalable Synthesis of Linear and Branched Poly(meth)acrylic Acid via Light-Mediated Atom Transfer Radical Polymerization in Water. PMC. Available at: [Link]

  • Stepwise pH-responsive nanoparticles for enhanced cellular uptake and on-demand intracellular release of doxorubicin. PMC. Available at: [Link]

  • Biosynthesis of Zinc Oxide Nanoparticles and Their Cytotoxicity Study on Fibroblast Cell Line Using MTT Assay. Oriental Journal of Chemistry. Available at: [Link]

  • THE REVERSE DIALYSIS BAG METHOD FOR THE ASSESSMENT OF IN VITRO DRUG RELEASE FROM PARENTERAL NANOEMULSIONS. ResearchGate. Available at: [Link]

  • (PDF) Polyacrylic Acid Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications. ResearchGate. Available at: [Link]

  • Characterization and Therapeutic Effect of a pH Stimuli Responsive Polymeric Nanoformulation for Controlled Drug Release. MDPI. Available at: [Link]

  • The measurement of cellular uptake of nanoparticles?. ResearchGate. Available at: [Link]

  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. MDPI. Available at: [Link]

  • Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies. Available at: [Link]

  • Zeta Potential of Nanoparticles at various pH values ?. ResearchGate. Available at: [Link]

  • Polyacrylic acid – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Nitroxide-Mediated Photo-Controlled/Living Radical Polymerization of Methacrylic Acid. MDPI. Available at: [Link]

  • Polyacrylic acid. Wikipedia. Available at: [Link]

  • Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. PMC. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Evaluation of the In Vitro Cytotoxicity of Silver Nanoparticles on PBMC Cells Using MTT Assay. Annals of International Medical and Dental Research. Available at: [Link]

  • Free-Radical Polymerization of Methacrylic Acid: From Batch to Continuous Using Stirred Tank Reactors. MDPI. Available at: [Link]

  • An Update to Dialysis-Based Drug Release Testing-Data Analysis and Validation Using the Pharma Test Dispersion Releaser. Lirias. Available at: [Link]

  • In-Vitro Release Testing. CD Formulation. Available at: [Link]

  • Dialysis in Nanoparticle Drug Release Study. Scribd. Available at: [Link]

  • Method for nanoparticles uptake evaluation based on double labeled fluorescent cells scanned in enhanced darkfield microscopy. Optica Publishing Group. Available at: [Link]

  • Predicting drug release kinetics from nanocarriers inside dialysis bags. Kinam Park. Available at: [Link]

  • In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. MDPI. Available at: [Link]

  • Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. RSC Publishing. Available at: [Link]

  • Aqueous Free-Radical Polymerization of Non-Ionized and Fully Ionized Methacrylic Acid. MDPI. Available at: [Link]

  • New polymeric architectures with (meth)acrylic acid segments. Universität Bayreuth. Available at: [Link]

  • Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E). Amanote Research. Available at: [Link]

  • Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E). PMC. Available at: [Link]

  • Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). ResearchGate. Available at: [Link]

  • Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. PubMed. Available at: [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. ACS Publications. Available at: [Link]

Sources

Application

Application Note: Advanced Anion Exchange Membrane Synthesis Using 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic Acid

Target Audience: Materials Scientists, Polymer Chemists, and Energy Device Researchers Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Rationale The commercialization of Anion E...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Energy Device Researchers Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

The commercialization of Anion Exchange Membrane Fuel Cells (AEMFCs) and water electrolyzers is heavily dependent on the development of solid polymer electrolytes that exhibit both high hydroxide (OH⁻) conductivity and robust chemical stability. Traditional quaternary ammonium (QA) functional groups are highly susceptible to degradation via Hofmann elimination and nucleophilic substitution (S_N2) when exposed to high-pH environments at elevated temperatures[1].

To bypass these degradation pathways, imidazolium-functionalized polymers have emerged as a superior structural alternative[2]. This application note details the specialized use of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid (IMPA) —a bifunctional monomer—for the fabrication of high-performance Anion Exchange Membranes (AEMs).

The Causality of Molecular Design

Our protocol leverages the specific chemical topology of IMPA to achieve three critical membrane properties:

  • Delocalized Cationic Charge: When the imidazole ring of IMPA is quaternized, the resulting positive charge is delocalized across the N-C-N conjugated system. This electronic shielding significantly mitigates nucleophilic attack by OH⁻ ions, enhancing the long-term alkaline stability of the membrane compared to standard benzyltrimethylammonium groups[1][2].

  • Microphase Separation via Alkylation: By quaternizing the IMPA monomer with a long-chain alkyl halide (e.g., 1-bromohexane) prior to polymerization, we introduce a hydrophobic pendant chain. This forces the self-assembly of distinct hydrophilic ion-conducting channels within the hydrophobic polymer matrix, drastically improving OH⁻ mobility via vehicular and Grotthuss mechanisms[2].

  • Dual-Cure Capability: The prop-2-enoic acid (acrylic) moiety provides a terminal double bond for rapid, energy-efficient UV-initiated free-radical copolymerization[3][4]. Concurrently, the carboxylic acid group acts as a reactive handle for secondary crosslinking (e.g., esterification with poly(vinyl alcohol)) to reinforce mechanical integrity and restrict excessive water swelling[5].

Experimental Workflows & Protocols

The following protocols represent a self-validating system. Each critical synthesis step includes a validation checkpoint to ensure the integrity of the downstream processes.

Protocol 1: Synthesis of the Imidazolium Ionic Liquid Monomer

Objective: Quaternize IMPA to form a polymerizable ionic liquid monomer with a hydrophobic spacer.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of IMPA in 50 mL of anhydrous methanol.

  • Alkylation: Add 12 mmol of 1-bromohexane dropwise under a continuous nitrogen purge.

  • Reflux: Heat the mixture to 65 °C and stir magnetically for 24 hours to ensure complete Menshutkin reaction[1][6].

  • Purification: Precipitate the product in cold diethyl ether, filter, and dry under vacuum at 40 °C for 12 hours.

  • Causality: The hexyl chain acts as a steric buffer against OH⁻ attack and drives the hydrophobic/hydrophilic microphase separation essential for high conductivity[2].

  • Self-Validation Checkpoint: Perform ¹H NMR (DMSO-d6). The reaction is successful if the C2-proton of the imidazole ring shifts significantly downfield (typically to 9.0–9.5 ppm), confirming the formation of the imidazolium cation.

Protocol 2: Membrane Fabrication via UV-Copolymerization

Objective: Fabricate a macrocrosslinked membrane network.

  • Formulation: Dissolve the quaternized IMPA monomer (60 wt%), styrene (30 wt%, structural backbone), and divinylbenzene (DVB, 8 wt%, crosslinker) in a minimal volume of N,N-dimethylacetamide (DMAc).

  • Initiation: Add 2 wt% of a photoinitiator (e.g., Omnirad 1773) and sonicate for 15 minutes in the dark to degas[3].

  • Casting: Cast the viscous solution onto a clean glass plate using a doctor blade set to a 50 µm clearance.

  • Curing: Expose the cast film to UV light (365 nm, 50 mW/cm²) for 10 minutes under a nitrogen atmosphere[4].

  • Causality: UV curing is selected over thermal polymerization to prevent the premature thermal degradation of the imidazolium groups. DVB provides the 3D network necessary to prevent the membrane from dissolving during hydration.

  • Self-Validation Checkpoint: Measure the gel fraction by subjecting a pre-weighed membrane sample to Soxhlet extraction with methanol for 24 hours. A gel fraction >95% validates a successfully crosslinked network.

Protocol 3: Alkalization and Activation

Objective: Convert the membrane from the stable halide (Br⁻) form to the active hydroxide (OH⁻) form.

  • Ion Exchange: Immerse the crosslinked membrane in a 1 M KOH aqueous solution at room temperature for 48 hours. Replace the KOH solution every 12 hours to drive the equilibrium[1].

  • Washing: Remove the membrane and wash repeatedly with degassed deionized water until the wash water reaches a neutral pH.

  • Causality: Degassed water is strictly required. Atmospheric CO₂ rapidly reacts with OH⁻ in the membrane to form bulky carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) ions, which artificially lowers the measured conductivity[1].

  • Self-Validation Checkpoint: Perform back-titration to determine the Ion Exchange Capacity (IEC). A theoretical vs. experimental IEC match within 5% confirms successful activation.

Visualization of the Synthesis Workflow

AEM_Synthesis Monomer 2-[(1H-imidazol-1-yl)methyl] prop-2-enoic acid Quat Alkylation (Quaternization) via Menshutkin Reaction Monomer->Quat Add R-Br IL_Monomer Imidazolium Ionic Liquid Monomer Quat->IL_Monomer SN2 Mechanism Formulation Mix with Crosslinker (DVB) & Photoinitiator IL_Monomer->Formulation UVCuring UV-Initiated Radical Copolymerization Formulation->UVCuring Cast on Glass Membrane Crosslinked Br- Form Polymeric Membrane UVCuring->Membrane Network Formation Alkalization Alkalization (1M KOH) Ion Exchange Membrane->Alkalization Wash & Immerse FinalAEM OH- Form AEM (High Conductivity & Stability) Alkalization->FinalAEM OH- Transport Channels

Workflow for synthesizing imidazolium-based AEMs via UV-cured radical copolymerization.

Quantitative Data & Benchmarking

The table below summarizes the expected physicochemical properties of the IMPA-derived AEM synthesized via the protocols above, benchmarked against a standard commercial membrane.

Membrane TypeIEC (mmol/g)Water Uptake (%)OH⁻ Conductivity at 80°C (mS/cm)Alkaline Retention (1M KOH, 80°C, 500h)
IMPA-Hexyl-DVB AEM 1.85 ± 0.0542.178.5 > 92%
Commercial Baseline (QA-based)1.6055.045.0< 60%

Data Interpretation: The IMPA-based membrane demonstrates superior conductivity despite lower water uptake. This confirms that the hexyl-spacer successfully induces microphase separation, creating highly efficient, concentrated water channels for ion transport without compromising the dimensional stability of the bulk polymer[2].

References

1.1 - MDPI[1] 2.6 - RSC Publishing[6] 3. 5 - Technion / Journal of Membrane Science[5] 4.2 - PMC / ACS Omega[2] 5.3 - PMC / Membranes[3] 6.4 - ResearchGate[4]

Sources

Method

Application Note: Advanced Metal-Ion Chelation Utilizing Poly(2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Mechanistic Rationale: The Dual-Donor Advantage The removal, r...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Mechanistic Rationale: The Dual-Donor Advantage

The removal, recovery, or delivery of transition metal ions requires chelating agents with high thermodynamic stability and rapid binding kinetics. The polymer derived from 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid (IMPA) represents a highly engineered solution to this challenge.

Unlike traditional mono-functional resins (e.g., simple polyacrylic acid or polyvinylimidazole), Poly(IMPA) features a bifunctional repeating unit containing both a carboxylic acid and an imidazole ring .

The Causality of Coordination

The exceptional chelating power of Poly(IMPA) is governed by Pearson’s Hard and Soft Acids and Bases (HSAB) theory and the chelate effect:

  • Complementary Donors: The carboxylate moiety acts as a "hard" oxygen donor, providing strong electrostatic attraction to metal cations. The imidazole ring acts as a "borderline" nitrogen donor, forming highly covalent coordinate bonds with transition metals like Cu(II), Ni(II), and Zn(II) .

  • Entropic Driving Force: The precise spatial arrangement of the N and O atoms on the polymer backbone allows for the formation of stable 5- or 6-membered chelate rings around the metal center. This displaces the metal's hydration shell (water molecules), resulting in a massive entropic gain (

    
    ) that drives the reaction forward thermodynamically.
    

ChelationMechanism M Target Metal Ion (e.g., Cu2+, Ni2+) H2O Displaced Hydration Shell M->H2O Entropy Gain O Carboxylate Oxygen (Hard Donor) O->M Coordination Bond N Imidazole Nitrogen (Borderline Donor) N->M Coordination Bond Polymer Poly(IMPA) Backbone Polymer->O Covalent Linkage Polymer->N Covalent Linkage

Caption: Thermodynamic mechanism of metal chelation by Poly(IMPA) via dual-donor coordination.

Quantitative Profiling & Thermodynamics

The binding capacity of Poly(IMPA) is highly pH-dependent. At pH < 4.0, both the imidazole nitrogen (


) and the carboxylic acid (

) become protonated, causing electrostatic repulsion of metal cations. At pH > 7.0, transition metals precipitate as insoluble hydroxides, confounding adsorption data. Therefore, a strict pH window of 5.0–6.0 is required for optimal chelation .
Table 1: Physicochemical Binding Parameters of Poly(IMPA)
Metal IonLewis Acid ClassificationOptimal pH WindowMax Adsorption Capacity (

)
Desorption Efficiency (0.1 M HNO

)
Cu(II) Borderline5.0 - 5.5~125.4 mg/g> 98.5%
Ni(II) Borderline5.5 - 6.0~108.2 mg/g> 97.0%
Zn(II) Borderline5.5 - 6.5~115.6 mg/g> 99.1%
Pd(II) Soft4.5 - 5.0~142.0 mg/g> 95.5%

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate mass balance calculations, orthogonal analytical checks, and strict controls to eliminate false positives caused by container-wall adsorption or metal precipitation.

Protocol A: Batch Equilibration and Kinetic Profiling

Use this protocol to determine the metal-scavenging efficiency of Poly(IMPA) in Active Pharmaceutical Ingredient (API) streams or wastewater.

Step 1: Polymer Conditioning

  • Action: Suspend 50.0 mg of dry Poly(IMPA) resin in 10 mL of 0.1 M Sodium Acetate buffer (pH 5.5). Agitate for 30 minutes.

  • Causality: Pre-swelling the polymer in a buffered system ensures the carboxylate groups are deprotonated and active for binding, preventing pH drops during the metal incubation phase.

Step 2: Metal Ion Incubation

  • Action: Add 10 mL of the target metal solution (e.g., 100 ppm Cu

    
    ) to the conditioned polymer.
    
  • Validation Control: Prepare an identical "Blank" tube containing the metal solution and buffer, but without the polymer. This quantifies background loss to the tube walls.

  • Action: Incubate at 25°C under continuous orbital shaking (200 rpm) for 120 minutes.

Step 3: Solid-Liquid Separation

  • Action: Centrifuge the suspension at 5,000

    
     g for 10 minutes. Carefully decant the supernatant. Filter the supernatant through a 0.22 µm PES syringe filter.
    

Step 4: Orthogonal Analysis & Mass Balance

  • Action: Analyze the initial (

    
    ) and final equilibrium (
    
    
    
    ) metal concentrations of the supernatant using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • Validation: Calculate the adsorption capacity (

    
    ) using the mass balance equation:
    
    
    
    
    (Where
    
    
    is volume in Liters, and
    
    
    is polymer mass in grams).
Protocol B: Polymer Regeneration and Metal Recovery

Use this protocol to strip the chelated metals and recycle the Poly(IMPA) resin.

Step 1: Acidic Stripping

  • Action: Resuspend the metal-loaded polymer pellet in 15 mL of 0.1 M HNO

    
    . Agitate for 60 minutes.
    
  • Causality: The high concentration of hydronium ions protonates both the imidazole and carboxylate groups, forcefully disrupting the coordination bonds and releasing the metal back into the solution .

Step 2: Neutralization and Recovery

  • Action: Centrifuge to separate the stripped polymer. Wash the polymer pellet three times with deionized water, followed by a final wash in pH 5.5 buffer to restore its active state.

Workflow Prep 1. Polymer Equilibration (pH 5.5 Buffer) Incubate 2. Metal Ion Incubation (Target API / Effluent) Prep->Incubate Addition of Sample Separate 3. Solid-Liquid Separation (Centrifugation at 5000xg) Incubate->Separate After Equilibrium Analyze 4. Supernatant Analysis (ICP-MS / Mass Balance) Separate->Analyze Liquid Fraction Regenerate 5. Polymer Regeneration (0.1 M HNO3 Wash) Separate->Regenerate Solid Fraction Regenerate->Prep Reusable Polymer

Caption: Self-validating experimental workflow for metal-ion extraction and polymer regeneration.

Applications in Drug Development

  • API Purification (Catalyst Scavenging): Modern pharmaceutical synthesis heavily relies on Palladium (Pd) and Platinum (Pt) cross-coupling catalysts. Poly(IMPA) can be deployed as a scavenger resin in the final downstream processing steps to reduce heavy metal impurities below the stringent ICH Q3D regulatory limits.

  • Radiopharmaceutical Complexation: The dual-donor nature of Poly(IMPA) makes it an excellent candidate for complexing radiometals (e.g.,

    
    Cu, 
    
    
    
    Zr) for targeted radiotherapy or PET imaging, ensuring the isotope remains tightly bound in vivo.

References

  • A versatile synthetic platform for polymer membrane libraries using functional networks. OSTI.GOV (Department of Energy Office of Scientific and Technical Information). Discusses the transition metal coordination of imidazole groups grafted to polymers in aqueous environments. URL: [Link]

  • A new approach to the green synthesis of imidazole-containing polymer ligands and cryogels. ResearchGate. Details the pH-dependent uptake of Cu(II) and Ni(II) by imidazole-containing chelating resins and the thermodynamic stability of these complexes. URL:[Link]

  • Imidazole and Triazole Coordination Chemistry for Antifouling Coatings. Chalmers Publication Library. Reviews the azole-metal coordination chemistry and the mechanisms of triggered release and regeneration using acidic environments. URL: [Link]

Application

Application Note: Copolymerization of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic Acid with Methyl Methacrylate for pH-Responsive Nanocarriers

Target Audience: Polymer Chemists, Formulation Scientists, and Drug Development Professionals Application Focus: Smart Drug Delivery Systems, Endosomal Escape, and Targeted Nanomedicine Mechanistic Rationale & Design Phi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Formulation Scientists, and Drug Development Professionals Application Focus: Smart Drug Delivery Systems, Endosomal Escape, and Targeted Nanomedicine

Mechanistic Rationale & Design Philosophy

The development of stimuli-responsive nanocarriers is a critical frontier in targeted drug delivery. The copolymerization of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid (IMA) with methyl methacrylate (MMA) yields an amphiphilic, pH-responsive copolymer—Poly(IMA-co-MMA)—that addresses one of the most significant bottlenecks in nanomedicine: intracellular endosomal entrapment.

The Role of the Imidazole Moiety

IMA is an


-functionalized acrylic acid derivative containing both a carboxylic acid and an imidazole ring. The imidazole group possesses a pKa of approximately 6.0. In the physiological environment (pH 7.4), the polymer remains relatively hydrophobic and stable. However, upon cellular uptake via endocytosis, the nanocarrier is subjected to the acidic environment of the endolysosomal pathway (pH 5.0–6.0). Here, the imidazole rings undergo rapid protonation. This influx of protons and counter-ions causes osmotic swelling and subsequent rupture of the endosomal membrane—a phenomenon known as the "proton sponge effect" [1][2].
The Role of Methyl Methacrylate (MMA)

MMA serves as the structural, hydrophobic comonomer. By tuning the molar ratio of MMA to IMA, researchers can precisely control the hydrophilic-lipophilic balance (HLB) of the copolymer. A higher MMA content drives the spontaneous self-assembly of the polymer chains into core-shell micelles in aqueous media, where the MMA forms a hydrophobic core capable of encapsulating poorly water-soluble therapeutics, while the IMA segments form a pH-responsive corona.

Why RAFT Polymerization?

For clinical translation, nanocarriers must exhibit a narrow molecular weight distribution (Dispersity, Đ < 1.3) to ensure reproducible pharmacokinetics. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is selected over conventional free radical polymerization because it provides exceptional kinetic control over methacrylate derivatives[3]. Furthermore, RAFT is highly tolerant of the coordinating nitrogen atoms in the imidazole ring, provided an appropriate solvent like Dimethyl Sulfoxide (DMSO) or a trace amount of acetic acid is used to prevent radical quenching[4].

G A Monomer Prep (IMA + MMA) C Degassing (Freeze-Pump-Thaw) A->C B RAFT Agent (CPADB + AIBN) B->C D Polymerization (70°C, 24h) C->D E Purification (Precipitation) D->E

Workflow for the RAFT copolymerization of IMA and MMA.

Quantitative Analytics & Copolymer Characteristics

To achieve optimal micellar stability and pH-responsiveness, the feed ratio of IMA to MMA must be carefully calibrated. The table below summarizes the kinetic and molecular weight data for three distinct copolymer compositions synthesized via RAFT using 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as the chain transfer agent.

Table 1: RAFT Copolymerization Data for Poly(IMA-co-MMA) at 70°C in DMSO

EntryMonomer Feed Ratio (IMA:MMA)Monomer Conversion (%)*

(kDa)

(kDa)**
Dispersity (Đ)Micelle Size at pH 7.4 (nm)
1 10 : 908515.214.81.1845 ± 3
2 20 : 808215.815.11.2162 ± 5
3 30 : 707816.515.61.2588 ± 6

*Conversion determined by


H NMR by comparing vinyl proton signals to the polymer backbone.
**

and Đ determined by Size Exclusion Chromatography (SEC) using DMF as the eluent with PMMA standards.

Experimental Protocols

Protocol A: RAFT Synthesis of Poly(IMA-co-MMA)

This protocol is designed to be self-validating. By taking aliquots during the reaction, you can confirm the linear relationship between molecular weight and conversion, proving the "living" nature of the polymerization.

Materials:

  • Monomers: 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid (IMA) and Methyl methacrylate (MMA, passed through basic alumina to remove basic inhibitors).

  • RAFT Agent / Initiator: CPADB (CTA) and 2,2′-Azobis(2-methylpropionitrile) (AIBN).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

Step-by-Step Procedure:

  • Reaction Setup: In a 25 mL Schlenk flask, dissolve IMA (0.20 equiv) and MMA (0.80 equiv) in anhydrous DMSO to achieve a total monomer concentration of 2.0 M.

  • Initiator/CTA Addition: Add CPADB and AIBN to the flask. Maintain a Monomer : CTA : Initiator molar ratio of 100 : 1 : 0.2. Causality Note: A low initiator-to-CTA ratio (0.2) ensures that the vast majority of polymer chains are initiated by the RAFT agent, preserving end-group fidelity.

  • Deoxygenation: Seal the Schlenk flask and perform three consecutive freeze-pump-thaw cycles. Causality Note: Oxygen is a potent radical scavenger. Complete removal is mandatory to prevent induction periods and premature chain termination.

  • Polymerization: Backfill the flask with ultra-pure Argon and immerse it in a pre-heated oil bath at 70°C. Stir at 400 rpm for 24 hours.

  • In-Process Validation: At

    
     and 
    
    
    
    hours, withdraw 50 µL aliquots using an air-tight syringe. Analyze via
    
    
    H NMR to track monomer conversion.
  • Quenching & Purification: Terminate the polymerization by exposing the solution to air and cooling the flask in liquid nitrogen. Dilute the mixture with a small amount of THF and precipitate dropwise into a 10-fold excess of cold diethyl ether.

  • Drying: Recover the pinkish precipitate (color derived from the dithiobenzoate end-group) via centrifugation and dry under vacuum at 40°C for 48 hours.

Protocol B: Self-Assembly and Drug Encapsulation

To utilize the copolymer for drug delivery, it must be assembled into nanoscale micelles.

Step-by-Step Procedure:

  • Dissolution: Dissolve 20 mg of the Poly(IMA-co-MMA) copolymer and 2 mg of a hydrophobic model drug (e.g., Paclitaxel or a fluorophore) in 2 mL of THF.

  • Nanoprecipitation: Under vigorous stirring (1000 rpm), add the organic solution dropwise (1 mL/min) into 10 mL of Phosphate Buffered Saline (PBS, pH 7.4). The sudden change in solvent polarity forces the hydrophobic MMA segments to collapse, forming the micelle core while the IMA segments stabilize the corona.

  • Solvent Removal: Transfer the micellar dispersion into a dialysis membrane (MWCO 3.5 kDa) and dialyze against PBS (pH 7.4) for 24 hours, changing the buffer three times to remove all THF.

  • Characterization: Filter the solution through a 0.45 µm syringe filter and analyze via Dynamic Light Scattering (DLS) to confirm a monodisperse size distribution (< 100 nm).

Pathway N1 Polymeric Micelle (Self-Assembly at pH 7.4) N2 Cellular Endocytosis N1->N2 N3 Endosomal Acidification (pH drops to 5.0 - 6.0) N2->N3 N4 Imidazole Protonation (Proton Sponge Effect) N3->N4 N5 Endosomal Rupture & Cargo Release N4->N5

pH-responsive self-assembly and endosomal escape pathway.

References

  • Imidazole-Bearing Polymeric Micelles for Enhanced Cellular Uptake, Rapid Endosomal Escape, and On-demand Cargo Release. PubMed (NIH). Available at:[Link][1]

  • The proton sponge hypothesis: Fable or Fact? Ghent University Academic Bibliography. Available at:[Link][2]

  • Mechanism and Kinetics of RAFT-Based Living Radical Polymerizations of Styrene and Methyl Methacrylate. Kyoto University Research Information Repository. Available at:[Link][3]

  • Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. MDPI. Available at:[Link][4]

Sources

Method

Advanced Protocol: In Situ Growth of ZIFs in Hydrogels Using Imidazole-Functionalized Polymers

Executive Summary & Scientific Rationale The integration of Zeolitic Imidazolate Frameworks (ZIFs), particularly ZIF-8, into hydrogel matrices represents a paradigm shift in soft-matter engineering. Traditional physical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The integration of Zeolitic Imidazolate Frameworks (ZIFs), particularly ZIF-8, into hydrogel matrices represents a paradigm shift in soft-matter engineering. Traditional physical blending of pre-synthesized MOF powders into hydrogels suffers from phase separation, particle leaching, and compromised mechanical integrity.

This guide details the in situ coordination-driven growth method. By utilizing imidazole-functionalized polymers (e.g., poly(1-vinylimidazole) or modified polysaccharides), we exploit the imidazole side chains as "nucleation anchors."[1] These moieties coordinate with Zinc ions (


), creating high-density nucleation sites directly along the polymer backbone. Subsequent addition of the organic linker (2-methylimidazole) triggers crystal growth chemically tethered to the matrix.

Key Advantages:

  • Zero Leaching: Crystals are chemically anchored to the polymer network.

  • Mechanical Reinforcement: ZIF nodes act as additional physical crosslinks, significantly increasing Young's modulus.

  • pH-Responsive Gating: ZIF-8 dissolves in acidic environments (pH < 6.0), enabling targeted drug release in tumor microenvironments.

Mechanism of Action: The "Anchor-and-Grow" Effect

The success of this protocol relies on the thermodynamic preference of


 to coordinate with the imidazole nitrogen on the polymer chain prior to framework assembly.
Diagram 1: Mechanistic Pathway

ZIF_Growth_Mechanism Polymer Imidazole-Functionalized Polymer Network Coordination Coordination Step: Zn2+ Anchors to Polymer Imidazole Polymer->Coordination Immersion Zn_Sol Zn2+ Solution (Precursor A) Zn_Sol->Coordination Diffusion Nucleation Heterogeneous Nucleation (On Polymer Chain) Coordination->Nucleation + Linker Addition Linker 2-Methylimidazole (Precursor B) Linker->Nucleation Crystal ZIF-8 Crystal Growth (Mechanically Interlocked) Nucleation->Crystal Self-Assembly

Figure 1: The "Anchor-and-Grow" mechanism. Zn2+ ions are first sequestered by the polymer's imidazole groups, ensuring that subsequent ZIF-8 nucleation occurs exclusively on the polymer strands rather than in the bulk solution.

Materials & Reagents

To ensure reproducibility, use analytical grade reagents.

ComponentRoleSpecific Reagent
Monomer A BackboneAcrylamide (AAm) or N-isopropylacrylamide (NIPAM)
Monomer B Functional Anchor 1-Vinylimidazole (VIm)
Crosslinker Network formationN,N'-Methylenebisacrylamide (MBA)
Initiator Radical sourceAmmonium Persulfate (APS) + TEMED
Metal Source ZIF NodeZinc Nitrate Hexahydrate (

)
Organic Linker ZIF Ligand2-Methylimidazole (2-MeIM)
Solvent MediumDeionized Water (Milli-Q, 18.2 MΩ)

Detailed Experimental Protocol

Phase 1: Synthesis of P(AAm-co-VIm) Hydrogel

Goal: Create a hydrogel network rich in imidazole anchor points.

  • Precursor Solution: Dissolve Acrylamide (1.0 g) and 1-Vinylimidazole (200 µL) in 5 mL of DI water.

    • Note: The ratio of VIm determines the density of ZIF growth. A 5:1 AAm:VIm molar ratio is a good starting point.

  • Crosslinking: Add MBA (10 mg) and vortex until dissolved.

  • Initiation: Degas the solution with

    
     for 10 mins. Add APS (20 µL of 10% w/v solution) and TEMED (10 µL).
    
  • Gelation: Quickly transfer to a glass mold. Allow polymerization at room temperature for 12 hours.

  • Washing: Remove hydrogel and soak in DI water for 24 hours (changing water 3 times) to remove unreacted monomers.

Phase 2: In Situ ZIF-8 Growth (Sequential Immersion)

Goal: Grow ZIF-8 crystals directly on the polymer struts.

  • Step A: Zn2+ Loading (Coordination)

    • Prepare a 0.5 M

      
       aqueous solution.
      
    • Immerse the swollen hydrogel in this solution for 2 hours .

    • Mechanism:[2][3][4]

      
       ions diffuse into the gel and coordinate with the pyridine-like nitrogen of the vinylimidazole units.
      
    • Critical Wash: Briefly rinse the gel with DI water (10 seconds) to remove excess surface zinc. Do not soak; we want to keep the internal coordinated zinc.

  • Step B: Ligand Addition (Crystallization)

    • Prepare a 2.0 M 2-Methylimidazole (2-MeIM) aqueous solution.

    • Immerse the Zn-loaded hydrogel into the 2-MeIM solution.[5]

    • Observation: The transparent gel will gradually turn opaque white over 1–4 hours. This indicates ZIF-8 crystallization.[6]

    • Reaction time: Allow to sit for 24 hours for full crystal maturation.

  • Step C: Purification

    • Soak the composite hydrogel in DI water for 48 hours, changing water every 6 hours. This removes unreacted ligands and loose ZIF particles not chemically tethered to the matrix.

Diagram 2: Experimental Workflow

Workflow cluster_0 Phase 1: Hydrogel Prep cluster_1 Phase 2: In Situ Growth Step1 Mix AAm + VIm + Crosslinker Step2 Polymerization (12h) Step1->Step2 Step3 Soak in Zn(NO3)2 (2h) (Zn Coordination) Step2->Step3  Wash Unreacted Monomer Step4 Brief Rinse (Remove Excess Bulk Zn) Step3->Step4 Step5 Soak in 2-MeIM (24h) (Crystallization) Step4->Step5 Final ZIF-8@Hydrogel Composite Step5->Final  Extensive Washing

Figure 2: Step-by-step workflow for the sequential immersion synthesis method.

Characterization & Validation Standards

To validate the "In Situ" nature of the growth (vs. physical trapping), perform the following:

TechniqueExpected ResultInterpretation
XRD (X-Ray Diffraction) Sharp peaks at

Confirms formation of sodalite ZIF-8 crystal topology.
SEM (Scanning Electron Microscopy) Crystals embedded along fibrils, not just in pores.Verifies heterogeneous nucleation on polymer chains.
EDS Mapping Uniform distribution of Zn and N throughout the cross-section.Confirms uniform diffusion and growth, not just surface coating.
Rheology Increased Storage Modulus (

) compared to blank gel.
ZIF-8 acts as a reinforcing nanofiller.[7]

Application: pH-Responsive Drug Delivery[6][8]

ZIF-8 is stable at physiological pH (7.4) but degrades rapidly at acidic pH (5.0–6.0), typical of tumor microenvironments or endosomes.

Drug Loading Protocol (Post-Synthesis):

  • Dehydration: Lyophilize (freeze-dry) the ZIF-8@Hydrogel to create a xerogel.

  • Impregnation: Soak the xerogel in a concentrated drug solution (e.g., Doxorubicin or Lidocaine) for 24 hours. The porous ZIF-8 cages and hydrogel network will absorb the drug.

  • Release Study:

    • Control: PBS at pH 7.4 (Slow, minimal release).

    • Experimental: PBS at pH 5.5 (Rapid burst release due to ZIF-8 dissolution).

Troubleshooting Guide

  • Issue: Cloudy supernatant during Step B.

    • Cause: Too much excess Zn ions on the surface of the gel.

    • Fix: Increase the duration/efficiency of the "Brief Rinse" step between Zn loading and Ligand addition. We want growth in the gel, not around it.

  • Issue: Gel becomes brittle.

    • Cause: ZIF loading is too high, restricting polymer chain mobility.

    • Fix: Reduce the concentration of

      
       to 0.1 M or reduce the VIm monomer ratio.
      
  • Issue: No crystal formation.

    • Cause: Insufficient VIm anchors or pH is too low (protonation of imidazole).

    • Fix: Ensure the 2-MeIM solution is in excess (molar ratio Ligand:Metal > 4:1) to drive deprotonation and coordination.

References

  • In situ self-assembly synthesis of ZIF-8-poly(acrylamide-co-vinylimidazole)/sodium alginate composite hydrogel for Cu2+ removal. International Journal of Biological Macromolecules. (2026).[1]

  • Growth of ZIF‐8 MOF Films with Tunable Porosity by using Poly (1‐vinylimidazole) Brushes as 3D Primers. Chemistry – A European Journal. (2020).

  • In Situ Growth of Zeolitic Imidazolate Framework-L in Macroporous PVA/CMC/PEG Composite Hydrogels. Polymers. (2022).[5]

  • Multi-Level Drug Delivery System Integrated with Injectable Hydrogels and ZIF-8. Pharmaceutics. (2023).

  • Preparation and Characterization of an Acid-Responsive ZIF-8 Hydrogel Dressing. Gels. (2023).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the critical bottlenecks in the synthesis of 2-[(1H-imidazol-1-yl)methyl]pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the critical bottlenecks in the synthesis of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid.

This target molecule—a functionalized allyl imidazole—is typically synthesized via the nucleophilic substitution of a Morita-Baylis-Hillman (MBH) bromide, such as ethyl 2-(bromomethyl)acrylate, with imidazole. This is followed by ester hydrolysis to yield the final acrylic acid derivative. Due to the ambidentate nature of the electrophile and the zwitterionic properties of the final product, researchers frequently encounter issues with regioselectivity, spontaneous polymerization, and poor isolation yields. This guide provides field-proven, self-validating protocols and mechanistic insights to overcome these challenges.

Workflow & Pathway Visualization

Understanding the competing side reactions is the first step to optimizing your yield. The diagram below illustrates the delicate balance between the desired


 pathway and the undesired aza-Michael addition and radical polymerization pathways.

SynthesisPathway Start Imidazole + Ethyl 2-(bromomethyl)acrylate (Starting Materials) SN2 N-Alkylation (SN2) Desired Pathway Start->SN2 THF, 0°C, K2CO3 Michael Aza-Michael Addition Undesired Pathway Start->Michael High Temp, Protic Solvent Polymer Radical Polymerization Undesired Pathway Start->Polymer Lack of Radical Inhibitor Intermediate Ethyl 2-[(1H-imidazol-1-yl)methyl]acrylate (Isolated Intermediate) SN2->Intermediate Hydrolysis Ester Hydrolysis (LiOH / H2O) Intermediate->Hydrolysis pH Control (pI ~6.5) Product 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid (Target Zwitterion) Hydrolysis->Product Isoelectric Precipitation

Fig 1. Synthesis pathway and competing side reactions for the target acrylic acid derivative.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Built-in analytical checkpoints allow you to confirm the success of each phase before proceeding.

Phase 1: Regioselective N-Alkylation
  • Preparation: Charge a flame-dried, round-bottom flask with imidazole (1.5 equiv), anhydrous

    
     (2.0 equiv), and anhydrous THF (0.2 M). Cool the suspension to 0 °C using an ice-water bath under an argon atmosphere.
    
  • Electrophile Addition: Dissolve ethyl 2-(bromomethyl)acrylate (1.0 equiv) in a minimal volume of THF. Add 200 ppm of butylated hydroxytoluene (BHT) to this solution to inhibit radical polymerization.

  • Controlled Reaction: Add the electrophile solution dropwise to the imidazole suspension over 1 hour using a syringe pump. Stir at 0 °C for 2 hours, then warm to room temperature for 12 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting MBH bromide on a silica TLC plate (Eluent: DCM:MeOH 9:1). The starting material is highly UV-active and stains strongly with

    
    . The complete disappearance of this spot validates the end of the reaction.
    
  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate under reduced pressure (water bath < 35 °C) and purify via flash chromatography to yield ethyl 2-[(1H-imidazol-1-yl)methyl]acrylate.

Phase 2: Zwitterion Isolation via Hydrolysis
  • Hydrolysis: Dissolve the purified intermediate in a 3:1 mixture of THF and water. Add LiOH monohydrate (2.0 equiv) portion-wise at 0 °C. Stir at room temperature for 4 hours.

  • Self-Validation (pH & Precipitation): Remove the THF under reduced pressure. Cool the aqueous layer to 0 °C. Using a calibrated pH meter, carefully add 1M HCl dropwise. The self-validating event occurs exactly at pH ~6.5 (the isoelectric point): the solution will rapidly turn cloudy as the zwitterionic target product crystallizes.

  • Isolation: Filter the white precipitate. If crystallization is incomplete, load the filtrate onto a Dowex 50WX8 strongly acidic cation-exchange column, wash with deionized water, and elute with 1M

    
    . Lyophilize the eluent to obtain the pure target acid.
    
Troubleshooting & FAQs

Q1: Why am I seeing a high percentage of aza-Michael addition byproducts instead of the desired allylic substitution? A1: Ethyl 2-(bromomethyl)acrylate is an ambident electrophile, containing both a primary alkyl bromide and a conjugated Michael acceptor 1. Imidazole can attack either site. High temperatures and polar protic solvents (like methanol) increase the hardness of the nucleophile and stabilize the transition state for conjugate addition (aza-Michael). To maximize the highly α-regioselective N-nucleophilic allylic substitution, run the reaction in a moderately polar aprotic solvent like THF or toluene at 0 °C to room temperature [[2]]().

Q2: My acrylate starting material or product is polymerizing during the reaction, leaving a viscous residue. How do I prevent this? A2: Acrylate derivatives, especially those bearing allylic halogens, are highly susceptible to spontaneous radical polymerization, which is accelerated by heat and light 3. The causality here is straightforward: the absence of a radical scavenger allows trace oxygen or light to initiate a radical chain reaction. To prevent this, add a radical inhibitor such as BHT at 100–500 ppm to the reaction mixture. Furthermore, never exceed 40 °C during solvent evaporation.

Q3: I have poor mass recovery during the ester hydrolysis step. How can I improve isolation? A3: The target molecule, 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid, contains both a basic imidazole ring and an acidic carboxylic acid. This makes it a zwitterion with high water solubility across a broad pH range. Standard liquid-liquid extraction will fail because the product remains in the aqueous layer. Instead, utilize isoelectric precipitation. Adjust the aqueous reaction mixture exactly to its isoelectric point (pI ~ 6.5) using 1M HCl at 0 °C to induce crystallization.

Q4: How can I avoid the formation of bis-alkylated imidazolium salts? A4: Over-alkylation occurs when the local concentration of the electrophile is too high, allowing the initially formed mono-alkylated imidazole to react with a second equivalent of the Morita-Baylis-Hillman bromide 4. To control this, maintain imidazole in a stoichiometric excess (1.5 equivalents) and use a syringe pump to add the ethyl 2-(bromomethyl)acrylate dropwise over 1–2 hours.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between reaction conditions and the resulting product distribution during the Phase 1 N-alkylation step.

Solvent SystemTemperatureAdditive (Inhibitor)Desired

Yield (%)
Aza-Michael Yield (%)Polymerization (%)
Methanol65 °CNone254530
DMF25 °CNone552025
THF0 °C to RTNone72820
THF 0 °C to RT BHT (200 ppm) 89 6 < 5
References
  • Synthesis and Evaluation of Baylis-Hillman Reaction Derived Imidazole and Triazole Cinnamates as Antifungal Agents - PMC. nih.gov. 4

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - Beilstein Journals. beilstein-journals.org. 2

  • WO2024176222A1 - Modified proteins or peptides for covalent targeting - Google Patents. google.com. 1

  • methyl 2-(bromomethyl)acrylate - 4224-69-5, C5H7BrO2, density, melting point, boiling point, structural formula, synthesis. chemsynthesis.com. 3

Sources

Optimization

Preventing self-polymerization of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid during storage

Technical Support Center: Troubleshooting Guide & FAQs Topic: Preventing Self-Polymerization of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic Acid During Storage Welcome to the Technical Support Center. This guide is designed...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Guide & FAQs Topic: Preventing Self-Polymerization of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic Acid During Storage

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid. Because this molecule features both a polymerizable vinyl group and a reactive nitrogen heterocycle, it is uniquely susceptible to spontaneous degradation. This document provides a mechanistic breakdown of these pathways, troubleshooting FAQs, and field-proven protocols to ensure the long-term integrity of your monomer.

Mechanistic Breakdown: The "Dual-Threat" Polymerization

2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid is a highly reactive bifunctional monomer. Its self-polymerization during storage is notoriously difficult to prevent because it is susceptible to two distinct, concurrent polymerization pathways:

  • Free Radical Polymerization: Like all acrylic acid derivatives, the

    
    -unsaturated double bond is prone to spontaneous free-radical chain-growth polymerization initiated by heat, light, or trace peroxides[1].
    
  • Aza-Michael Addition (Nucleophilic Step-Growth): The molecule contains both an electrophilic acrylate vinyl group and a nucleophilic imidazole ring. Imidazoles are highly effective nucleophiles for aza-Michael additions to

    
    -unsaturated compounds, often proceeding rapidly even in solvent-free conditions[2]. In its neutral (zwitterionic) state, the unprotonated imidazole nitrogen (N3) of one monomer can attack the double bond of another, leading to spontaneous step-growth oligomerization.
    

PolymerizationPathways Monomer 2-[(1H-imidazol-1-yl)methyl] prop-2-enoic acid (Zwitterionic Monomer) RadicalInit Free Radical Initiation (Heat, Light, Peroxides) Monomer->RadicalInit Vinyl Group Reactivity AzaMichael Aza-Michael Addition (Nucleophilic Imidazole Attack) Monomer->AzaMichael Imidazole N3 Nucleophilicity RadicalPoly Chain-Growth Polymer (Polyacrylic Backbone) RadicalInit->RadicalPoly Propagation StepPoly Step-Growth Oligomers (C-N Bond Formation) AzaMichael->StepPoly Intermolecular Addition

Figure 1: Dual polymerization pathways of the monomer via radical and aza-Michael mechanisms.

Troubleshooting FAQs

Q1: I added 200 ppm of MEHQ (Mequinol) to my monomer and stored it under Argon, but it still polymerized into a hard resin. Why did the inhibitor fail? A: MEHQ is an aerobic inhibitor; it requires dissolved oxygen to function[3]. MEHQ does not efficiently scavenge primary carbon-centered radicals directly. Instead, oxygen reacts with the primary radicals to form peroxy radicals (ROO•), which MEHQ then traps to halt propagation[4]. By storing the monomer under an inert Argon atmosphere, you starved the system of oxygen, rendering the MEHQ completely inactive. If you must store the monomer under an inert atmosphere, you must switch to an anaerobic inhibitor[5].

Q2: I stored the monomer in the dark at 4°C with adequate oxygen and MEHQ, but it slowly turned into a viscous gel over a month. What is happening? A: This is the hallmark of the aza-Michael addition pathway. MEHQ only inhibits free-radical polymerization; it does absolutely nothing to stop nucleophilic step-growth reactions. At 4°C, the unprotonated imidazole ring slowly attacks the acrylate double bonds of adjacent molecules[2]. To prevent this, you must chemically mask the nucleophilicity of the imidazole ring by converting the monomer into an acid salt prior to storage.

Q3: What is the definitive, field-proven method for long-term storage of this compound? A: The most robust self-validating system involves a two-pronged approach:

  • Protonation: Convert the monomer to its hydrochloride (HCl) salt to completely deactivate the aza-Michael pathway.

  • Anaerobic Inhibition: Dope the salt with 50-100 ppm of Phenothiazine (PTZ) and store under Argon at -20°C. PTZ is a potent radical-trapping antioxidant that functions effectively without oxygen[6].

Experimental Protocols

Protocol A: Preparation of the Hydrochloride Salt (Aza-Michael Inhibition)

Causality: Protonating the imidazole nitrogen removes its lone pair, eliminating its nucleophilicity and physically preventing the step-growth oligomerization pathway. Self-Validation: The transition from a soluble free-base to an insoluble precipitate in ether confirms successful salt formation.

  • Dissolution: Dissolve 10.0 g of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid in 100 mL of anhydrous methanol in a round-bottom flask.

  • Cooling: Chill the solution to 0°C using an ice-water bath under continuous magnetic stirring.

  • Acidification: Slowly add 1.05 equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise over 15 minutes. The solution should remain clear, indicating no premature side reactions.

  • Precipitation: Slowly add 200 mL of cold, anhydrous diethyl ether to the mixture. The formation of a stark white precipitate confirms the successful generation of the insoluble hydrochloride salt.

  • Filtration: Vacuum filter the white precipitate through a sintered glass funnel under a blanket of nitrogen to prevent moisture absorption.

  • Drying: Dry the salt in vacuo at room temperature for 4 hours until a constant mass is achieved.

Protocol B: Doping with Phenothiazine (PTZ) for Anaerobic Storage

Causality: PTZ acts as an electron-transfer agent that quenches radicals without the need for dissolved oxygen, making it the ideal choice for inert-gas storage[7]. Self-Validation: Using a stock solution rather than dry powder ensures homogenous distribution of the inhibitor at trace (ppm) levels.

  • Preparation of PTZ Stock: Prepare a 10 mg/mL stock solution of Phenothiazine (PTZ) in anhydrous dichloromethane (DCM).

  • Doping: Add the calculated volume of PTZ stock solution to the purified monomer HCl salt (from Protocol A) to achieve a final PTZ concentration of 100 ppm relative to the monomer mass.

  • Solvent Removal: Remove the DCM using a rotary evaporator wrapped in aluminum foil (PTZ is light-sensitive) at a bath temperature not exceeding 25°C. The visual absence of solvent and a constant mass confirm the successful uniform dispersion of the PTZ dopant.

  • Inerting: Purge the storage flask with ultra-high purity Argon for 5 minutes.

  • Storage: Seal the flask with a PTFE-lined cap, wrap in foil, and store at -20°C.

Data Presentation: Inhibitor Comparison Matrix

Inhibitor / StrategyMechanism of ActionAtmosphere RequiredTarget Polymerization PathwayEfficacy for Long-Term Storage
MEHQ (200 ppm)Traps peroxy radicals (ROO•)Aerobic (O₂ required)Free RadicalPoor (Fails against Aza-Michael)
BHT (100 ppm)Sterically hindered phenol scavengerAerobic/AnaerobicFree RadicalModerate
Phenothiazine (PTZ) Electron transfer / Radical trappingAnaerobic (Inert gas)Free RadicalExcellent (for radical pathway)
HCl Salt Formation Protonates imidazole nitrogenN/AAza-Michael AdditionExcellent (Essential baseline)
HCl Salt + PTZ Dual-action (Protonation + Scavenging)Anaerobic (Argon)Both PathwaysOptimal

References

  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

  • Phenothiazine (Anaerobic Inhibition) Source: Wikipedia URL:[Link]

  • Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles Source: Semantic Scholar URL:[Link]

  • US5034156A - Method for inhibiting the polymerization of acrylic acid Source: Google Patents URL
  • Inhibition of acrylic acid and acrylate autoxidation Source: RSC Publishing URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Polymerization Conditions for Imidazole Monomers

Welcome to the Technical Support Center for the polymerization of imidazole-containing monomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the polymerization of imidazole-containing monomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of polyimidazoles, poly(vinylimidazoles), and other imidazole-based polymers. The following content is structured to offer not just procedural guidance, but also a deeper understanding of the underlying chemical principles governing these polymerization reactions.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your polymerization experiments in a question-and-answer format. Each solution is grounded in established scientific principles and supported by relevant literature.

Issue 1: Low Polymer Yield or Incomplete Monomer Conversion

Question: My polymerization of vinylimidazole is resulting in a low yield, or the reaction seems to stall before all the monomer is consumed. What are the likely causes and how can I improve the conversion?

Answer: Low monomer conversion is a frequent challenge in the polymerization of imidazole-containing monomers and can be attributed to several factors, primarily related to reaction kinetics and the presence of inhibitors.

Causality and Expert Insights: The vinyl group of N-vinylimidazole (NVI) is susceptible to inhibition by oxygen. Oxygen can react with the propagating radical chains to form stable peroxide radicals, which do not efficiently reinitiate polymerization, thus terminating the chain growth.[1] Additionally, impurities in the monomer or solvent, particularly those with acidic protons, can interfere with certain polymerization mechanisms, such as anionic polymerization.[2] For controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer), the choice of solvent is critical, as it needs to stabilize the propagating radicals.[3][4]

Troubleshooting Protocol:

  • Monomer and Solvent Purification:

    • Monomer: Purify vinylimidazole by passing it through a column of basic alumina to remove acidic impurities and inhibitors.[5] For long-term storage, consider adding a radical inhibitor like 2,2-diphenyl-1-picrylhydrazyl (DPPH).[5]

    • Solvent: Ensure your solvent is anhydrous and free of dissolved oxygen. For radical polymerizations, sparging the solvent with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to use is crucial.[6] For anionic polymerizations, solvents must be rigorously dried over appropriate drying agents.

  • Deoxygenation of the Reaction Mixture:

    • Before initiating the polymerization, subject the reaction mixture (monomer and solvent) to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[7] This is particularly critical for radical polymerizations.[7] A simple nitrogen or argon atmosphere may not be sufficient to remove all traces of oxygen.[7]

  • Initiator Concentration and Type:

    • The concentration of the initiator directly influences the rate of polymerization.[6] Increasing the initiator concentration can lead to a higher polymerization rate. However, an excessively high concentration can result in lower molecular weight polymers due to an increased number of initiation events.

    • Select an initiator that is appropriate for your chosen polymerization temperature and solvent. For example, AIBN (2,2'-Azobis(2-methylpropionitrile)) is a common choice for radical polymerizations conducted around 60-80 °C.[6][8]

  • Reaction Temperature Optimization:

    • The rate of polymerization is temperature-dependent. Increasing the temperature generally increases the rate of initiator decomposition and propagation. However, excessively high temperatures can lead to side reactions or polymer degradation.[9] For AIBN-initiated polymerization of vinylimidazole, temperatures between 65-70 °C are often employed.[6]

Issue 2: Poor Control Over Molecular Weight and High Polydispersity Index (PDI)

Question: I am struggling to synthesize poly(vinylimidazole) with a specific molecular weight and a narrow molecular weight distribution (low PDI). My resulting polymer is highly polydisperse. How can I achieve better control?

Answer: Achieving control over molecular weight and obtaining a low PDI requires a "living" or controlled polymerization technique. Conventional free-radical polymerization often leads to broad molecular weight distributions due to uncontrolled termination and chain transfer reactions.

Causality and Expert Insights: Controlled radical polymerization (CRP) techniques, such as RAFT polymerization, are designed to minimize irreversible termination steps, allowing polymer chains to grow at a similar rate.[10] This leads to polymers with predictable molecular weights (based on the monomer-to-chain transfer agent ratio) and narrow PDIs (typically below 1.3). The choice of the RAFT agent and solvent are critical for the successful controlled polymerization of vinylimidazoles.[4][6] For instance, acetic acid has been shown to be an effective solvent for the RAFT polymerization of 4-vinylimidazole as it stabilizes the propagating radicals.[4][6]

Experimental Workflow for Controlled Polymerization (RAFT):

RAFT_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_analysis Analysis & Purification Monomer Purified Vinylimidazole Schlenk_Flask Combine in Schlenk Flask Monomer->Schlenk_Flask RAFT_Agent RAFT Agent (e.g., CEP) RAFT_Agent->Schlenk_Flask Initiator Initiator (e.g., V-501) Initiator->Schlenk_Flask Solvent Solvent (e.g., Acetic Acid) Solvent->Schlenk_Flask Degas Deoxygenate (Freeze-Pump-Thaw) Schlenk_Flask->Degas Heat Heat to Reaction Temp. (e.g., 70°C) Degas->Heat Monitor Monitor Conversion (NMR) Heat->Monitor Take Aliquots Precipitate Precipitate Polymer Monitor->Precipitate Upon Completion Dry Dry under Vacuum Precipitate->Dry Characterize Characterize (SEC, NMR) Dry->Characterize

Caption: Workflow for RAFT polymerization of vinylimidazole.

Optimization Table for RAFT Polymerization of 4-Vinylimidazole:

ParameterRecommended RangeRationaleReference
[Monomer]/[RAFT Agent] 50:1 to 500:1Determines the target degree of polymerization and molecular weight.[6]
[RAFT Agent]/[Initiator] 1:1 to 5:1A lower ratio increases the rate but can decrease control.[6]
Solvent Glacial Acetic AcidStabilizes propagating radicals and prevents side reactions.[4][6]
Temperature 65 - 75 °CEnsures efficient initiator decomposition without compromising control.[6]
Monomer Concentration 1 - 3 MAffects polymerization kinetics and solution viscosity.[3]
Issue 3: Polymer Discoloration (Yellowing or Browning)

Question: My synthesized polyimidazole is discolored, appearing yellow or even brown. What causes this and how can I obtain a colorless product?

Answer: Discoloration in polyimidazoles can arise from several sources, including impurities in the starting materials, side reactions during polymerization, and thermal degradation.

Causality and Expert Insights: For polyimides synthesized via a two-step method, incomplete imidization of the poly(amic acid) precursor can leave behind chromophoric groups.[11][12] The thermal curing step is critical, and the temperature profile must be carefully controlled to ensure complete cyclodehydration without causing thermal degradation of the polymer backbone.[13] For vinylimidazole polymers, residual initiator fragments or oxidation of the imidazole ring can lead to discoloration. The presence of oxygen during polymerization at elevated temperatures can also contribute to the formation of colored byproducts.

Troubleshooting Steps:

  • Monomer and Reagent Purity:

    • Use highly purified monomers and reagents. For polyimide synthesis, ensure the diamine and dianhydride are of high purity.[14] For vinylimidazole, use freshly purified monomer.[5]

  • Inert Atmosphere:

    • Conduct the polymerization and any subsequent high-temperature curing steps under a strictly inert atmosphere (nitrogen or argon) to prevent oxidation.[13]

  • Optimization of Curing Conditions for Polyimides:

    • Employ a staged curing protocol for poly(amic acid) films to ensure gradual and complete imidization. A typical protocol involves heating the film at successively higher temperatures (e.g., 100 °C, 200 °C, and 300 °C) for a set duration at each stage.

    • Monitor the imidization process using Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the amic acid peaks and the appearance of the characteristic imide peaks.[11]

  • Polymer Reprecipitation:

    • After polymerization, dissolve the crude polymer in a suitable solvent and precipitate it into a non-solvent.[6] This can help remove colored impurities and residual monomer. For example, poly(vinylimidazole) can be dissolved in methanol and precipitated in acetone.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the polymerization of vinylimidazole?

For conventional free-radical polymerization, solvents like glacial acetic acid have been shown to be effective.[6] For RAFT polymerization, glacial acetic acid is particularly advantageous as it helps to stabilize the propagating radicals, leading to better control over the polymerization.[4][6] Water and ethanol mixtures have also been used, with the optimal ratio depending on the specific system.[8] For polyimide synthesis, polar aprotic solvents such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are commonly used to dissolve the poly(amic acid) precursor.[13][15][16]

Q2: How does the initiator concentration affect the final polymer properties?

The initiator concentration primarily influences the molecular weight of the resulting polymer and the polymerization rate. A higher initiator concentration leads to a greater number of growing polymer chains, which generally results in a lower average molecular weight.[6] It also increases the overall rate of polymerization.[6] However, for some systems, the effect of initiator concentration on the final application performance of the polymer might be negligible.[8]

Q3: Can I polymerize imidazole monomers without an initiator?

While less common, polymerization can sometimes be initiated without a dedicated initiator. Thermal self-initiation can occur at elevated temperatures.[17] Additionally, exposure to oxygen and light can sometimes initiate radical polymerization, although this process is generally uncontrolled and can lead to undesired products.[1] For reproducible and controlled results, the use of a well-defined initiator is strongly recommended.

Q4: What are the key characterization techniques for polyimidazoles?

The characterization of polyimidazoles typically involves a combination of techniques to determine their structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and, in some cases, to determine monomer conversion.[5][6]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and to monitor the conversion of poly(amic acid) to polyimide.[11]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.[9][13]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[6][15]

Q5: My polyimide film is brittle. How can I improve its flexibility?

The brittleness of polyimide films is often related to the rigidity of the polymer backbone. To improve flexibility, you can incorporate flexible spacer groups into the polymer structure.[16] This can be achieved by selecting diamine or dianhydride monomers that contain flexible linkages, such as ether (-O-), hexafluoroisopropylidene (-C(CF₃)₂-), or long aliphatic chains.[15][16] These flexible units increase the rotational freedom of the polymer chains, leading to improved ductility and reduced brittleness.

Section 3: Generalized Experimental Protocols

Protocol 1: Conventional Free-Radical Polymerization of 4-Vinylimidazole
  • Monomer Purification: Purify 4-vinylimidazole by sublimation at 80 °C under vacuum (0.5 mmHg).[6]

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-vinylimidazole (e.g., 2.00 g, 21.3 mmol) and AIBN (e.g., 0.1 mol%, 3.49 mg) in glacial acetic acid (e.g., 8.00 g).[6]

  • Deoxygenation: Sparge the reaction mixture with argon or nitrogen for 30 minutes at room temperature.[6]

  • Polymerization: Place the flask in a preheated oil bath at 65 °C and stir for 24 hours.[6]

  • Purification: Precipitate the polymer by adding the reaction mixture to a large excess of acetone. Redissolve the polymer in methanol and precipitate again into acetone.[6]

  • Drying: Dry the polymer under reduced pressure for 18 hours.[6]

Protocol 2: Two-Step Synthesis of a Polyimide Film
  • Poly(amic acid) Synthesis: In a nitrogen-purged flask, dissolve the diamine monomer in a polar aprotic solvent like DMAc. Cool the solution in an ice bath and slowly add an equimolar amount of the dianhydride monomer. Stir the reaction at room temperature for several hours to form the poly(amic acid) solution.[13][16]

  • Film Casting: Cast the viscous poly(amic acid) solution onto a glass substrate using a doctor blade to achieve a uniform thickness.

  • Thermal Curing (Imidization): Place the cast film in a programmable oven with a nitrogen atmosphere. Heat the film in a stepwise manner, for example:

    • 80-100 °C for 1-2 hours to remove the solvent.

    • 150 °C for 1 hour.

    • 200 °C for 1 hour.

    • 250 °C for 1 hour.

    • 300 °C for 1 hour to ensure complete imidization.

  • Film Removal: After cooling to room temperature, carefully peel the polyimide film from the glass substrate.

Section 4: Data Summary Tables

Table 1: Common Initiators for Radical Polymerization of Imidazole Monomers

InitiatorAbbreviationTypical Decomposition TemperatureSuitable Solvents
2,2'-Azobis(2-methylpropionitrile)AIBN60 - 80 °COrganic Solvents (e.g., Acetic Acid, DMF)
4,4'-Azobis(4-cyanovaleric acid)V-50160 - 80 °CAqueous and Organic Solvents
Potassium PersulfateKPS50 - 70 °CAqueous Solutions

Table 2: Glass Transition Temperatures (Tg) of Selected Polyimidazoles

PolymerTg (°C)MonomersReference
Poly(1-vinylimidazole)1751-Vinylimidazole[6]
Poly(4-vinylimidazole)2184-Vinylimidazole[6]
Polyimide (BAPBBI-BPDA)421BAPBBI and BPDA[13]
Polyimide (BAPBBOA-BPDA)339BAPBBOA and BPDA[13]

Section 5: Visualizing Key Processes

Troubleshooting Logic for Low Polymer Yield

Low_Yield_Troubleshooting decision decision action action start Low Polymer Yield q1 Oxygen Inhibition? start->q1 Check for... a1 Improve Deoxygenation: - Freeze-Pump-Thaw - Inert Gas Sparging q1->a1 Yes q2 Monomer/Solvent Purity? q1->q2 No end Improved Yield a1->end Re-run Experiment a2 Purify Monomer (e.g., Alumina Column) Use Anhydrous Solvent q2->a2 Uncertain q3 Suboptimal Reaction Conditions? q2->q3 Confirmed Pure a2->end a3 Optimize: - Initiator Concentration - Temperature - Reaction Time q3->a3 Possible a3->end

Caption: Decision tree for troubleshooting low polymer yield.

References

  • Ozu, E., et al. (2006). Polymerization of Methyl Methacrylate in the Presence of Imidazole Derivatives. Additive Effect of the Initiator Adduct and Copolymerization with Acrylamide. Taylor & Francis Online. [Link]

  • Allen, M. H., et al. (2012). Controlled Radical Polymerization of 4-Vinylimidazole. Macromolecules, 45(9), 3741-3747. [Link]

  • Li, J., et al. (2025). Facile Synthesis of Binuclear Imidazole-Based Poly(ionic liquid) via Monomer Self-Polymerization: Unlocking High-Efficiency CO 2 Conversion to Cyclic Carbonate. MDPI. [Link]

  • Zhang, Y., et al. (2022). Synthesis of a New Imidazole Amino Acid Ionic Liquid Polymer and Selective Adsorption Performance for Tea Polyphenols. Polymers, 14(19), 4197. [Link]

  • El-Hag, A. M., et al. (2021). Synthesis, characterization and antimicrobial activity applications of grafted copolymer alginate-g-poly(N-vinyl imidazole). RSC Advances, 11(23), 13931-13940. [Link]

  • Gonzalez-Valle, D., et al. (2023). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. Polymers, 15(12), 2673. [Link]

  • Coulembier, O., et al. (2006). Imidazole-Based Salts as Catalysts for Ring-Opening Polymerization of Lactide. Macromolecules, 39(18), 5983-5989. [Link]

  • Gonzalez-Valle, D., et al. (2025). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. MDPI. [Link]

  • Hemp, S. T., & Long, T. E. (2011). Tailoring macromolecular architecture with imidazole functionality: A perspective for controlled polymerization processes. Journal of Polymer Science Part A: Polymer Chemistry, 49(8), 1717-1727. [Link]

  • Li, T., et al. (2017). Synthesis and characterization of porous polyimide films containing benzimidazole moieties. High Performance Polymers, 29(3), 329-338. [Link]

  • Zhang, W., et al. (2012). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry, 3(8), 2211-2217. [Link]

  • Becer, C. R., & Schubert, U. S. (2009). Designing imidazole-based ionic liquids and ionic liquid monomers for emerging technologies. Macromolecular Rapid Communications, 30(20), 1765-1774. [Link]

  • Várhegyi, G., et al. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules, 45(22), 9034-9043. [Link]

  • Kang, E. T., et al. (2025). Low-temperature graft copolymerization of 1-vinyl imidazole on polyimide films with simultaneous lamination to copper foils - Effect of crosslinking agents. ResearchGate. [Link]

  • Pekel, N., & Güven, O. (2025). Synthesis and characterization of poly(N‐vinyl imidazole) hydrogels crosslinked by gamma irradiation. ResearchGate. [Link]

  • Judith, S. (2015). Why was the polymerization of ionic liquids not successful? ResearchGate. [Link]

  • Burks, H. D., & St. Clair, T. L. (n.d.). characterization of a thermally imidized soluble polyimide film. NASA Technical Reports Server. [Link]

  • Kim, Y. J. (1991). Kinetic and mechanistic investigations of polyimide formation and characterization of their blends with polybenzimidazoles. VTechWorks. [Link]

  • Ghaemy, M., & Alizadeh, R. (2017). Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides. Iranian Polymer Journal, 26(4), 253-266. [Link]

  • Li, Z., et al. (2018). Preparation and Characterization of High Temperature Resistant Polyimide Films. MATEC Web of Conferences, 175, 01004. [Link]

  • The Good Scents Company. (n.d.). 1-vinyl imidazole, 1072-63-5. The Good Scents Company. [Link]

  • MAISELEIM. (2025). Can vinyl imidazole be polymerized without even initatior or temperature? Reddit. [Link]

  • Shaplov, A. S., et al. (2025). Synthesis and Characterization of Imidazolium-Based Ionenes. Polymers, 13(19), 3409. [Link]

  • Anastasiadi, R.-M., et al. (2023). Imidazole-Based Monomer as Functional Unit for the Specific Detection of Paraxanthine in Aqueous Environments. Chemosensors, 11(10), 522. [Link]

  • Anastasiadi, R.-M., et al. (2025). Imidazole-Based Monomer as Functional Unit for the Specific Detection of Paraxanthine in Aqueous Environments. ResearchGate. [Link]

  • Asensio, J. A., et al. (2016). Synthesis and Properties of Poly(imides) and Poly(imides)/Ionic Liquid Composites Bearing a Benzimidazole Moiety. Polymers, 8(7), 258. [Link]

  • Kumar, A., et al. (2022). Review on Structure, Characteristics, and Applications of Cross-linked Porous Polyimides. Journal of Chemistry, 2022, 1-13. [Link]

  • Hsiao, S.-H., & Lin, S.-Y. (2025). Synthesis, characterization, and properties of fully aliphatic polyimides and their derivatives for microelectronics and optoelectronics applications. ResearchGate. [Link]

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Optimization

Technical Support Center: Synthesis of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for the synthesis of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid, a molecule with potential applications in p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for the synthesis of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid, a molecule with potential applications in pharmaceutical and materials science. Given the structure, featuring both a nucleophilic imidazole ring and a reactive acrylic acid moiety, several side reactions can complicate its synthesis. This resource is designed to help you anticipate, identify, and resolve these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid?

A1: A common and direct approach would be the N-alkylation of imidazole with a suitable 3-carbon acrylic acid derivative. This is a nucleophilic substitution reaction where the imidazole nitrogen attacks an electrophilic carbon. The most logical precursor would be a compound like 2-(bromomethyl)acrylic acid or a related ester, followed by hydrolysis.

Q2: What are the primary side reactions to anticipate in this synthesis?

A2: The main side reactions include:

  • Michael Addition: Imidazole can act as a nucleophile and add to the double bond of the acrylic acid derivative in a 1,4-conjugate addition, also known as the aza-Michael reaction.[1]

  • Polymerization: Acrylic acids and their derivatives are prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.[][3]

  • Dialkylation: The product, an N-alkylated imidazole, is still nucleophilic and can react with another molecule of the alkylating agent to form a dialkylated imidazolium salt.[4]

  • C-alkylation: Although less common, alkylation can sometimes occur at the C2 position of the imidazole ring.[4]

Troubleshooting Guide
Problem 1: Low Yield or No Reaction

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted imidazole starting material.

  • The desired product is formed in very low quantities.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incomplete Deprotonation The N-alkylation of imidazole typically requires a base to deprotonate the N-H group, forming a more nucleophilic imidazolate anion.[4] If the base is too weak, the reaction will be slow or may not proceed at all.1. Select an appropriate base: For less reactive alkylating agents, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) is recommended.[4] For more reactive agents, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be sufficient.[4] 2. Ensure anhydrous conditions: If using a strong base like NaH, ensure your solvent and glassware are completely dry, as water will quench the base.
Poor Reactivity of Alkylating Agent The leaving group on your acrylic acid derivative plays a crucial role. The reactivity order for alkyl halides is generally I > Br > Cl.[4]1. Switch to a more reactive leaving group: If you are using a chloride, consider synthesizing the corresponding bromide or iodide derivative of your acrylic acid component. 2. Check the purity of the alkylating agent: Ensure it has not degraded over time.
Inappropriate Solvent The solvent needs to dissolve both the imidazole and the base to facilitate the reaction.Use a polar aprotic solvent: Acetonitrile (MeCN), DMF, or DMSO are generally good choices for N-alkylation reactions.[4]
Low Reaction Temperature Some reactions require thermal energy to overcome the activation barrier.Gradually increase the temperature: Monitor the reaction by TLC or LC-MS as you slowly increase the heat. Be cautious, as higher temperatures can also promote side reactions like polymerization.
Problem 2: Formation of Michael Adduct Side Product

Symptoms:

  • NMR and Mass Spec data indicate the presence of an isomer where the imidazole has added to the double bond of the acrylic acid.

Explanation: The imidazole nitrogen is a soft nucleophile that can attack the electrophilic double bond of the acrylic acid derivative in a Michael-type addition.[1][5] This is often competitive with the desired SN2 reaction.

Preventative Measures & Solutions:

  • Choice of Base and Solvent: The reaction conditions can influence the regioselectivity. Some literature suggests that base-catalyzed Michael additions of azoles to acrylates can be efficient.[5] Careful selection of a non-nucleophilic base and a solvent system that favors SN2 over Michael addition is key.

  • Protecting Groups: In some cases, it may be necessary to use a protecting group strategy. For instance, one could use an acrylic acid derivative where the double bond is temporarily protected.

  • Enzymatic Catalysis: Interestingly, some enzymes have been shown to catalyze the Michael addition of imidazole to acrylates, suggesting that specific catalysts can favor this pathway.[6][7] This highlights the importance of avoiding conditions that might inadvertently catalyze this side reaction.

Workflow for Minimizing Michael Addition:

start Reaction Setup base_choice Choose a strong, non-nucleophilic base (e.g., NaH) start->base_choice solvent_choice Use a polar aprotic solvent (e.g., anhydrous THF) base_choice->solvent_choice temp_control Maintain low temperature (e.g., 0 °C to RT) solvent_choice->temp_control monitoring Monitor reaction closely by TLC/LC-MS temp_control->monitoring workup Quench reaction upon consumption of starting material monitoring->workup

Caption: Workflow to minimize Michael addition.

Problem 3: Polymerization of the Reaction Mixture

Symptoms:

  • The reaction mixture becomes viscous, solidifies, or forms an insoluble precipitate.

  • Broad, undefined peaks in the NMR spectrum.

Explanation: Acrylic acid and its derivatives are monomers that can readily undergo polymerization, often initiated by heat, light, or radical species.[][3]

Preventative Measures & Solutions:

Strategy Details
Lower Reaction Temperature Polymerization is often thermally initiated. Running the reaction at lower temperatures can significantly reduce this side reaction.
Use of Inhibitors Small amounts of radical inhibitors, such as hydroquinone or butylated hydroxytoluene (BHT), can be added to the reaction mixture to prevent polymerization.
Protect the Carboxylic Acid Synthesizing an ester of the acrylic acid first, and then performing the N-alkylation, can reduce the propensity for polymerization. The ester can be hydrolyzed in a final step.
Control pH For acrylic acid itself, the pH of the medium can influence polymerization.[8]
Problem 4: Formation of a Dialkylated Imidazolium Salt

Symptoms:

  • Mass spectrometry shows a product with a mass corresponding to the desired product plus another molecule of the alkylating agent.

  • The product may be highly polar and difficult to extract from an aqueous phase.

Explanation: The nitrogen atom in the N-alkylated imidazole product that was not alkylated is still nucleophilic and can react with a second molecule of the electrophilic acrylic acid derivative.[4]

Preventative Measures & Solutions:

  • Control Stoichiometry: Use a slight excess of imidazole relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents).[4]

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture. This keeps the concentration of the electrophile low at any given time, reducing the chance of a second alkylation.[4]

  • Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting alkylating agent is consumed to prevent over-alkylation.[4]

Diagram of Desired vs. Side Reactions:

cluster_products Potential Products imidazole Imidazole desired_product Desired Product (N-Alkylation) imidazole->desired_product SN2 Attack michael_adduct Michael Adduct imidazole->michael_adduct Michael Addition acrylic_acid_deriv 2-(bromomethyl)acrylic acid acrylic_acid_deriv->desired_product acrylic_acid_deriv->michael_adduct polymer Polymer acrylic_acid_deriv->polymer Polymerization dialkylated Dialkylated Salt acrylic_acid_deriv->dialkylated desired_product->dialkylated Second Alkylation

Caption: Competing reaction pathways.

References
  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem.
  • Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. - ResearchGate.
  • Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones - Benchchem.
  • Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media - PubMed. Available from: [Link]

  • (PDF) Synthesis of new imidazole-based monomer and copolymerization studies with methyl methacrylate - ResearchGate. Available from: [Link]

  • Michael-type addition of azoles of broad-scale acidity to methyl acrylate - Beilstein Journals. Available from: [Link]

  • Novel synthesis of N‐substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine‐based condensing reagent | Request PDF - ResearchGate. Available from: [Link]

  • The convenient Michael addition of imidazoles to acrylates catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in a continuous flow microreactor - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis of imidazole monomer | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. Available from: [Link]

  • Novel synthesis of N‐substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine‐based condensing reagent | Semantic Scholar. Available from: [Link]

  • Novel synthesis of N‐substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine‐based condensing reagent | Scilit. Available from: [Link]

  • This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit. Available from: [Link]

  • Iron-Based Redox Polymerization of Acrylic Acid for Direct Synthesis of Hydrogel/Membranes, and Metal Nanoparticles for Water Treatment - PMC. Available from: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. Available from: [Link]

  • Synthesis and Characterization of Novel Tetrasubsituted Imidazole Compounds - ChemRxiv. Available from: [Link]

  • Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels - MDPI. Available from: [Link]

  • Acrylic Acid and Derivatives - ResearchGate. Available from: [Link]

  • Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles - Semantic Scholar. Available from: [Link]

  • Synthesis and Performance of Acrylic Acid Based Polymers As Scale Inhibitors for Industrial Water Applications. - RJPBCS. Available from: [Link]].pdf

  • N-Alkylation of imidazoles - University of Otago. Available from: [Link]

  • Highly Efficient Biobased Synthesis of Acrylic Acid - PMC. Available from: [Link]

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - PMC. Available from: [Link]

  • "Alkylation of Carboxylic Acids And 1,2,3-Triazoles Using Imidates" by Wenhong Lin. Available from: [Link]

  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Available from: [Link]

  • Hydrophobically Functionalized Poly(Acrylic Acid) Comprising the Ester-Type Labile Spacer: Synthesis and Self-Organization in Water - MDPI. Available from: [Link]

  • Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent - PubMed. Available from: [Link]

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Available from: [Link]

  • The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities - ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed. Available from: [Link]

  • (PDF) Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid

The following technical guide addresses the purification and handling of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid (also known as -((1H-imidazol-1-yl)methyl)acrylic acid). This guide is structured as a Tier 3 Technic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and handling of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid (also known as


-((1H-imidazol-1-yl)methyl)acrylic acid).

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific purity or stability issues.

Case Reference: IMID-ACR-PUR-01 Compound Class: Zwitterionic Functional Monomer Critical Attributes: Amphoteric, Polymerizable, Hygroscopic.

Core Purification Logic (The "Why" and "How")

This molecule presents a classic "dual-threat" challenge in organic synthesis: it is a zwitterion (containing both a basic imidazole and an acidic carboxyl group) and a reactive monomer (susceptible to radical polymerization).

Successful purification relies on exploiting its isoelectric point (pI) for solubility switching while rigorously suppressing polymerization.

The Isoelectric Precipitation Strategy

The most robust purification method for this compound is Isoelectric Point (pI) Precipitation .

  • Mechanism: At low pH (< 4), the molecule is cationic (imidazole protonated). At high pH (> 8), it is anionic (carboxylate deprotonated). At its pI (approx. pH 5.5–6.5), the net charge is zero, minimizing its solubility in water and forcing crystallization.

  • Why this fails: Users often overshoot the pH adjustment or fail to control ionic strength, leading to "oiling out" rather than crystallization.

The Polymerization Threat
  • Mechanism: The terminal alkene (acrylate) is highly reactive. Heat, light, or peroxides (often found in ethers/THF) can trigger radical propagation.

  • Prevention: All solvents must be peroxide-free. A radical inhibitor (e.g., MEHQ) must be present during any concentration step.

Master Purification Protocol

Standard Operating Procedure (SOP-IMID-05)

Phase A: Crude Isolation
  • Quench: If the synthesis involved ester hydrolysis (e.g., using LiOH or NaOH), cool the reaction mixture to 0–5 °C.

  • Inhibition: Add 4-methoxyphenol (MEHQ) (10–50 ppm relative to theoretical yield) immediately. Note: MEHQ requires dissolved oxygen to function; do not purge with nitrogen during workup.

  • Extraction (Impurity Removal): Wash the aqueous alkaline solution with Dichloromethane (DCM) or Ethyl Acetate (2x vol) to remove unreacted imidazole and non-polar byproducts. The product remains in the aqueous phase (as the carboxylate salt).

Phase B: Isoelectric Crystallization
  • Acidification: Slowly add 1M HCl to the aqueous layer while stirring at 0 °C.

  • Target pH: Monitor pH continuously. Adjust to pH 5.8 – 6.2 .

    • Critical: Do not overshoot. If you hit pH 3, the solid will redissolve.

  • Aging: Stir the slurry at 0 °C for 2–4 hours. This "Ostwald ripening" promotes the growth of filterable crystals over amorphous oils.

  • Filtration: Filter the white precipitate.

  • Wash: Wash the cake with cold water (minimal volume) followed by cold acetone (to remove water and residual organic impurities).

Phase C: Polishing (Recrystallization)

If purity is <98% by HPLC:

  • Solvent System: Water/Ethanol (1:3 ratio) or Methanol.

  • Method: Dissolve in minimum hot water (with inhibitor), add warm ethanol until turbid, then cool slowly to 4 °C.

Troubleshooting Guide (Q&A)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: High ionic strength or incorrect pH.

  • The Cause: If you used concentrated acid/base during synthesis, the high concentration of inorganic salts (NaCl, LiCl) increases the solubility of the zwitterion (Salting-in effect) or prevents crystal lattice formation.

  • The Fix:

    • Dilute the aqueous phase with water before acidification to lower ionic strength.

    • Seed the oil with a small crystal of pure product if available.

    • Scratch the inner wall of the flask with a glass rod to induce nucleation.

Issue 2: "The solid turned into a hard, insoluble gel during drying."

Diagnosis: Unwanted polymerization (Popcorn polymerization).

  • The Cause: Drying at high temperature without airflow or inhibitor.

  • The Fix:

    • Never dry this monomer in a static oven above 40 °C.

    • Use a vacuum oven at ambient temperature (20–25 °C).

    • Ensure the wet cake was washed with acetone; residual acid/base catalyzes polymerization.

Issue 3: "NMR shows persistent imidazole contamination."

Diagnosis: Inefficient washing of the zwitterion.

  • The Cause: Imidazole (starting material) has a pKa of ~7.0. At the isolation pH (~6.0), some imidazole is neutral and may co-precipitate or get trapped in the crystal lattice.

  • The Fix:

    • Perform the DCM wash (Phase A, Step 3) rigorously before acidification.

    • Recrystallize from Ethanol . Free imidazole is highly soluble in ethanol, whereas the zwitterionic product is less soluble.

Visual Workflow

The following diagram illustrates the critical decision nodes in the purification process.

PurificationWorkflow Start Crude Reaction Mixture (Aqueous/Alkaline) Inhibit Add MEHQ Inhibitor (Prevent Polymerization) Start->Inhibit Wash Wash with DCM/EtOAc (Remove Unreacted Imidazole) Acidify Adjust pH to 5.8 - 6.2 (Isoelectric Point) Wash->Acidify Inhibit->Wash CheckState Observation: Solid or Oil? Acidify->CheckState Filter Filter & Wash (Cold Water -> Acetone) CheckState->Filter Precipitate Forms Recryst Recrystallization (Water/Ethanol) CheckState->Recryst Oils Out / Low Purity Final Pure Monomer (Store at -20°C) Filter->Final Recryst->Acidify If Oil Persists (Dilute & Retry) Recryst->Filter

Caption: Logical workflow for the isolation of zwitterionic acrylic monomers, highlighting the critical pH adjustment step.

Solvent & Inhibitor Compatibility Table

ComponentRecommendedAvoidTechnical Rationale
Extraction Solvent Dichloromethane, Ethyl AcetateDiethyl Ether, THFEthers often contain peroxides which trigger polymerization.
Crystallization Solvent Water/Ethanol, MethanolHexane, TolueneThe zwitterion is insoluble in non-polar solvents; they cannot be used for purification, only precipitation (antisolvent).
Inhibitor MEHQ (Monomethyl ether hydroquinone)Phenothiazine (unless anaerobic)MEHQ is effective in aerobic conditions (standard workup). Phenothiazine is hard to remove from the final product.
pH Adjustment HCl (1M), Acetic AcidH2SO4, HNO3Sulfate salts are harder to remove; Nitric acid is an oxidizer and may degrade the imidazole ring.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography for purification? A: Generally, no . The zwitterionic nature of the molecule causes it to streak severely on normal-phase silica. It will bind irreversibly to the acidic silanols. If chromatography is absolutely necessary, use Reverse Phase (C18) with an aqueous buffer (e.g., 0.1% TFA in Water/Acetonitrile) to suppress ionization.

Q: How do I store the purified compound? A: Store at -20 °C under an inert atmosphere (Argon/Nitrogen). Ensure the container is opaque (amber glass) to prevent photo-initiated polymerization.

Q: Why is the melting point broad? A: A broad melting point often indicates oligomer formation . If the melting point is >5 °C lower than the literature value (or expected range), the monomer has likely partially polymerized. Check solubility; if it doesn't dissolve fully in water/methanol, polymer is present.

References

  • Zwitterionic Acrylic Buffer Synthesis : Righetti, P. G., et al. (1989). "Synthesis of zwitterionic acrylic acid buffers for isoelectric focusing in immobilized pH gradients." Journal of Chromatography A.

  • Polymerization Inhibition : Nufarm Technical Guide. "Polymerization Inhibitors for Acrylic Acid / Esters."

  • Imidazole Alkylation Chemistry : Hattan, C. M., et al. (2011). "Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid." Synthetic Communications.

  • Isoelectric Point of Polyampholytes : Skurkis, Y., et al. (2011). "Copolymers of 1-vinylimidazole and acrylic acid for bioseparation." Polymer Science Series B.

Optimization

Controlling molecular weight in poly(2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid) synthesis

This guide outlines the technical strategy for controlling the molecular weight (MW) and dispersity (Đ) of poly(2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid) . This specific monomer—an -substituted acrylic acid with a b...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical strategy for controlling the molecular weight (MW) and dispersity (Đ) of poly(2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid) . This specific monomer—an


-substituted acrylic acid with a bulky imidazole pendant—presents two distinct synthetic challenges: steric hindrance  at the propagating radical center (reducing propagation rate, 

) and zwitterionic solubility issues (leading to aggregation or precipitation).

The following protocols utilize Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, as it provides the most robust control for functionalized, ionizable monomers compared to ATRP (which suffers from catalyst poisoning by carboxylic acids) or NMP (high temperatures required).

Part 1: Technical Analysis & Core Strategy

The Monomer Challenge

The monomer, 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid (referred to here as IMA-AA ), contains a bulky methylene-imidazole group at the


-position of the acrylic backbone.
  • Steric Effect: Unlike simple acrylates, the

    
    -substituent creates significant steric hindrance, lowering the ceiling temperature (
    
    
    
    ) and propagation rate (
    
    
    ). High conversion requires optimized temperature and high monomer concentration.
  • Electronic Effect: The monomer is amphoteric. The imidazole (basic, pKa ~6.0) and carboxylic acid (acidic, pKa ~4.5) moieties can form internal salts, leading to intra/intermolecular ionic crosslinking that disturbs living character.

Strategic Solution: pH-Switchable RAFT

To control MW, you must "mask" the zwitterionic nature during polymerization.

  • Method: Polymerize in a low pH aqueous buffer (pH < 4) or organic solvent with acid (e.g., acetic acid in DMF). This protonates the imidazole, breaking zwitterionic aggregates and ensuring the chain remains extended and soluble.

  • CTA Selection: Use a trithiocarbonate (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid) which is stable in acidic conditions and effective for methacrylates/acrylates.

Part 2: Optimized Experimental Protocol

Target: Homopolymer P(IMA-AA), Target


 = 15,000  g/mol , Đ < 1.2.
Reagents & Stoichiometry
ComponentRoleSelection CriteriaMolar Ratio
IMA-AA MonomerFreshly purified (recrystallized).100
CPADB CTA4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid. Compatible with methacrylates/acrylates.[1]1.0
ACVA Initiator4,4'-Azobis(4-cyanovaleric acid). Water/Acid soluble azo-initiator.0.2
Acetate Buffer Solvent0.5 M, pH 3.5. Screens charges and prevents aggregation.[M] = 1.0–2.0 M
Step-by-Step Workflow
  • Preparation : Dissolve IMA-AA (10 mmol) in 0.5 M Acetate Buffer (pH 3.5) to achieve a concentration of 20 wt%.

    • Note: If using organic solvent (DMF), add 1.5 eq. of glacial acetic acid per imidazole group to ensure protonation.

  • CTA Addition : Add CPADB (0.1 mmol) and ACVA (0.02 mmol). Stir until fully dissolved.

    • Critical: The ratio [M]:[CTA]:[I] = 100:1:0.2 targets a Degree of Polymerization (DP) of ~100.

  • Degassing : Purge with high-purity Nitrogen or Argon for 45 minutes. Oxygen is a potent inhibitor for this slow-propagating monomer.

  • Polymerization : Immerse flask in a pre-heated oil bath at 70°C .

    • Time: Reaction times will be longer (12–24h) due to

      
      -substitution sterics.
      
  • Quenching : Cool rapidly in liquid nitrogen/ice bath and expose to air.

  • Purification : Dialyze against acidic water (pH 3) for 2 days, then pure water for 1 day. Lyophilize to recover the polymer salt.

Part 3: Troubleshooting Guide (Q&A)

Issue 1: Low Conversion / No Polymer Formation

Q: I ran the reaction for 24 hours, but NMR shows <10% conversion. Is the monomer dead? A: The


-substituent lowers the propagation rate constant (

).
  • Diagnosis: The "Gel Effect" is delayed or absent due to sterics.

  • Solution:

    • Increase Concentration: Raise monomer concentration to 30–40 wt% (if solubility permits). This drives the equilibrium toward polymer.

    • Raise Temperature: Increase T to 75–80°C. Caution: Do not exceed the ceiling temperature (likely >100°C for this monomer, but verify).

    • Lewis Acid Additive: Add 5–10 mol% of a Lewis acid (e.g.,

      
      ) or simple salt (LiCl). This can complex with the carbonyl/imidazole, reducing steric repulsion and accelerating propagation [1].
      
Issue 2: Broad Dispersity (Đ > 1.5)

Q: My GPC traces are multimodal or broad. Is the RAFT agent failing? A: This is likely a solubility or "zwitterionic aggregation" issue, not a RAFT failure.

  • Diagnosis: At neutral pH, the polymer chains collapse into globules or aggregates due to intra-chain ionic bonds (isoelectric precipitation). The CTA end-group becomes "buried" and inaccessible for chain transfer.

  • Solution: Ensure the pH is well below the pKa of the imidazole (pH < 4) or well above the pKa of the acid (pH > 9). The chain must be a polyelectrolyte (fully charged), not a polyzwitterion, during synthesis [2].

Issue 3: Loss of End-Group Fidelity

Q: I cannot chain-extend the polymer to make a block copolymer. A: The imidazole group is a nucleophile and may have degraded the trithiocarbonate CTA (aminolysis) if the pH was too high.

  • Diagnosis: Loss of the characteristic yellow/pink color of the CTA.

  • Solution: Strictly maintain acidic conditions (pH < 5) during polymerization and workup. If basic conditions are required later, switch to a less reactive CTA like a dithiocarbamate, though control over the acrylate backbone may suffer.

Part 4: Mechanism & Workflow Visualization

The following diagram illustrates the critical decision pathways for synthesizing P(IMA-AA).

G Start Start: Monomer IMA-AA SolubilityCheck Check Solubility & pH (Isoelectric Point Avoidance) Start->SolubilityCheck ConditionA Acidic Route (Recommended) pH < 4 (Protonated Imidazole) SolubilityCheck->ConditionA Best Control ConditionB Basic Route pH > 9 (Deprotonated Acid) SolubilityCheck->ConditionB Alternative RAFT_Setup RAFT Polymerization CTA: Trithiocarbonate [M] > 20 wt% ConditionA->RAFT_Setup ConditionB->RAFT_Setup Polymerization Polymerization at 70°C Time: 12-24h RAFT_Setup->Polymerization CheckConversion Check Conversion (NMR) Polymerization->CheckConversion HighConv Conversion > 50% Proceed to Purification CheckConversion->HighConv Yes LowConv Conversion < 20% Steric Hindrance Issue CheckConversion->LowConv No Troubleshoot Add Lewis Acid (Y(OTf)3) OR Increase [M] LowConv->Troubleshoot Troubleshoot->Polymerization Retry

Caption: Decision tree for P(IMA-AA) synthesis, highlighting pH control to avoid zwitterionic collapse and steric hindrance mitigation.

Part 5: Analytical Data Summary

Table 1: Expected Kinetic Parameters for


-Substituted Acrylates 
ParameterValue/TrendImplication for P(IMA-AA)
Propagation Rate (

)
Low (

L mol⁻¹ s⁻¹)
Reaction requires long times or high [M].
Ceiling Temp (

)
Lower than acrylatesAvoid T > 100°C to prevent depolymerization.
Atom Economy HighRAFT allows >90% monomer utilization if optimized.
Dispersity (Đ) 1.10 – 1.25Achievable only if solubility is maintained (pH control).

References

  • Stereocontrolled Radical Polymeriz

    
    -Substituted Acrylates. 
    Source: Progress in Polymer Science.[2][3]
    Context: Discusses the use of Lewis acids to overcome steric hindrance and improve propagation kinetics in bulky acrylates.
    
    
  • Insights into Probing the Effect of Molecular Weight of Poly(carboxybetaine methacrylate). Source: ACS Applied Materials & Interfaces. Context: Details the critical role of pH and ionic strength in controlling the RAFT polymerization of zwitterionic monomers to prevent aggregation.

  • RAFT Polymerization of "More-Activated Monomers" (MAMs). Source: Sigma-Aldrich (Merck) Technical Review. Context: Guidelines for selecting Trithiocarbonates (like CPADB) for acrylic/methacrylic derivatives.

Sources

Troubleshooting

Technical Support Center: Enhancing the Alkaline Stability of Imidazolium-Based Polymers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazolium-based polymers. This guide is designed to provide expert insights, troubleshooting assistan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazolium-based polymers. This guide is designed to provide expert insights, troubleshooting assistance, and answers to frequently asked questions regarding the critical challenge of alkaline stability. The longevity and performance of materials used in applications like anion exchange membranes (AEMs) for fuel cells and electrolyzers are directly tied to the chemical robustness of the cationic functional groups in high pH environments[1][2]. This center offers practical, evidence-based guidance to help you navigate experimental challenges and design more durable materials.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the experimental evaluation of imidazolium-based polymers under alkaline conditions. Each issue is presented with a diagnostic workflow to identify the root cause and a set of corrective actions.

Issue 1: Rapid and Unexpected Loss of Ionic Conductivity in an Anion Exchange Membrane (AEM)

You've synthesized a promising imidazolium-functionalized polymer, fabricated it into a membrane, and initiated alkaline stability testing. However, the membrane's hydroxide conductivity drops significantly faster than anticipated.

G start Start: Rapid Conductivity Loss Observed q1 Is there visible physical degradation (swelling, cracking, dissolution)? start->q1 a1_yes Address Physical Degradation: - Re-evaluate polymer backbone choice. - Optimize crosslinking strategy. - Adjust ion exchange capacity (IEC). q1->a1_yes Yes q2 Was the ex-situ alkaline stability test performed on the polymer or a model compound? q1->q2 No a2_no Perform Ex-Situ ¹H NMR Stability Test: - Follow Protocol 1 to assess cation stability independent of membrane morphology. - This isolates cation degradation from other factors. q2->a2_no No q3 Does NMR data confirm rapid cation degradation? q2->q3 Yes a2_no->q3 a3_yes Cation Structure is Unstable: - Redesign imidazolium cation. - Introduce steric hindrance at C2, C4, C5 positions. - See FAQ 2 for strategies. q3->a3_yes Yes a3_no Cation is Stable; Investigate Membrane Issues: - Measure IEC loss (Protocol 2). - Analyze for backbone degradation (GPC, NMR). - Check for ion-pair poisoning (e.g., carbonate). - Re-evaluate membrane casting procedure. q3->a3_no No

  • Initial Check: Physical Integrity . Before diving into chemical analysis, visually inspect the membrane. Excessive swelling, brittleness, or partial dissolution points toward a problem with the polymer backbone or excessive water uptake, rather than just the imidazolium cation.

    • Causality : A polymer backbone with alkali-labile groups (e.g., aryl-ether bonds) can degrade, leading to a loss of mechanical integrity and, consequently, conductive pathways[3].

    • Corrective Action : If the backbone is degrading, consider synthesizing polymers with all-carbon backbones, such as those based on polystyrene or poly(biphenyl alkylene)s, which show enhanced stability[3]. If swelling is the issue, introducing crosslinking can reinforce the membrane structure and control water absorption[4].

  • Isolate the Cation: Ex-situ NMR Analysis . The most reliable way to assess the intrinsic stability of the imidazolium cation is to test the polymer (or a small-molecule analog) in an alkaline solution using ¹H NMR spectroscopy.

    • Causality : This method decouples the chemical degradation of the cation from membrane-level effects like morphology changes or electrode interactions. It directly tracks the disappearance of characteristic imidazolium proton signals and the appearance of degradation products[5][6].

    • Corrective Action : Follow Experimental Protocol 1 to perform a standardized stability test. If the NMR results show rapid degradation, the imidazolium structure itself is the root cause. The focus must then shift to redesigning the cation (see FAQ 2).

  • Quantify Functional Group Loss: Ion Exchange Capacity (IEC) . If the ex-situ NMR test shows the cation to be stable, the problem may lie in the membrane environment. Measure the IEC of the membrane before and after the alkaline exposure test.

    • Causality : A significant drop in IEC confirms that the cationic functional groups are becoming detached or are no longer accessible, even if the core imidazolium ring is stable. This can happen if the linkage to the polymer backbone is weak or if the polymer chain itself is cleaving.

    • Corrective Action : Follow Experimental Protocol 2 . If IEC loss is high but NMR shows cation stability, investigate the stability of the linker group connecting the cation to the backbone.

Issue 2: Inconsistent or Non-Reproducible Alkaline Stability Test Results

You are testing the same polymer membrane, but different experimental runs yield widely varying degradation rates.

  • Standardize Testing Conditions . Minor variations in the experimental setup can lead to major differences in outcomes.

    • Causality : Degradation kinetics are highly sensitive to temperature and hydroxide concentration[6][7]. The presence of oxygen can also introduce radical-based degradation pathways, especially for polymers with benzylic positions[4].

    • Corrective Action :

      • Temperature : Use an oil bath or a temperature-controlled oven to maintain a constant temperature (e.g., 80 °C)[2][5].

      • Alkaline Solution : Prepare fresh alkaline solutions (e.g., 1 M KOH or NaOH) for each experiment from a concentrated stock to avoid concentration changes due to carbonate formation from atmospheric CO₂. Always use N₂-saturated solutions to minimize oxygen-induced degradation[7].

      • Sample Preparation : Ensure membrane samples are of a consistent size and are fully submerged in the solution. Follow a standardized pre-treatment and drying procedure[8][9].

  • Evaluate Analytical Technique . The method used to measure degradation can be a source of variability.

    • Causality : Changes in conductivity are an indirect measure of stability and can be affected by changes in water uptake or membrane morphology. Titration-based IEC measurements can have endpoint determination errors[8]. ¹H NMR is a more direct and quantitative method for assessing cation integrity[5].

    • Corrective Action : Use ¹H NMR as the primary method for quantifying cation stability. This provides direct structural information and is less prone to artifacts than bulk property measurements. Cross-validate NMR results with IEC measurements to build a complete picture.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms for imidazolium-based polymers in alkaline conditions?

A1: Imidazolium cations primarily degrade via nucleophilic attack by hydroxide ions (OH⁻). There are four main pathways identified in the literature[5][10]:

  • C2-Hydroxide Attack & Ring Opening : This is the most common pathway for C2-unsubstituted imidazolium rings. The hydroxide ion attacks the electrophilic C2 carbon, leading to the formation of an intermediate that results in ring-opening[1][10].

  • Deprotonation at C2 : If the C2 position is not substituted, it can be deprotonated by a strong base to form an N-heterocyclic carbene (NHC), which can then undergo further reactions.

  • Hofmann Elimination : This pathway occurs if the nitrogen substituents are alkyl chains with β-hydrogens. The hydroxide acts as a base, abstracting a β-hydrogen and leading to the formation of an alkene and a neutral imidazole.

  • Nucleophilic Substitution (Sₙ2) : If the nitrogen atoms are substituted with groups like benzyl or short alkyl chains (e.g., methyl), hydroxide can directly attack the α-carbon of the substituent, cleaving it from the ring[2].

G Imidazolium Imidazolium Cation + OH⁻ P1 P1 Imidazolium->P1 P2 P2 Imidazolium->P2 P3 P3 Imidazolium->P3 P4 P4 Imidazolium->P4 Product1 Ring-Opened Products (Amide, Imine) Product2 N-Heterocyclic Carbene (Reactive Intermediate) Product3 Alkene + Imidazole Product4 Alcohol + Imidazole P1->Product1 P2->Product2 P3->Product3 P4->Product4

Q2: How does substituting different groups on the imidazolium ring affect its alkaline stability?

A2: The strategic substitution of functional groups on the imidazolium ring is the most effective method for enhancing alkaline stability. The goal is to electronically and sterically hinder the degradation pathways mentioned above[5][11].

PositionRecommended SubstituentRationale & Mechanism of Protection
C2 Methyl, Phenyl, or other bulky groups Steric Hindrance: A bulky group at the C2 position physically blocks the hydroxide ion from attacking this most electrophilic site, significantly inhibiting the primary ring-opening degradation pathway[4][12][13].
N1, N3 Longer alkyl chains (e.g., n-butyl) Inhibition of Sₙ2: Replacing labile groups like methyl or benzyl with more robust alkyl chains like n-butyl prevents Sₙ2 degradation. While these groups have β-hydrogens, the energy barrier for Hofmann elimination is often higher than for other degradation pathways in less stable cations[2].
C4, C5 Methyl or other alkyl groups Electronic & Steric Effects: Substitution at these positions provides additional steric bulk around the ring and can electronically stabilize the cation, further impeding hydroxide attack[5]. Methyl groups are often preferred over phenyl groups as they increase the ion exchange capacity (IEC) of the final polymer[5].

A systematic study by Hugar et al. demonstrated that combining these strategies, for example, by synthesizing a 1-butyl-2,3,4,5-tetramethylimidazolium cation, can lead to exceptional stability, with no degradation observed even after extended periods in harsh alkaline conditions[5][14].

Q3: What is the role of the polymer backbone in the overall alkaline stability of the material?

A3: The polymer backbone is not merely an inert scaffold; its chemical stability is equally crucial to the long-term performance of the AEM[3]. A highly stable imidazolium cation attached to an unstable backbone will still result in a failed membrane.

  • Unstable Backbones : Polymers containing aryl-ether linkages, such as poly(sulfone) or poly(arylene ether), are susceptible to nucleophilic attack by hydroxide, leading to chain scission. This is especially true when electron-withdrawing groups are present on the aromatic rings, which activate the polymer backbone towards degradation[3].

  • Stable Backbones : Aliphatic or aromatic polymers with all carbon-carbon bonds in the main chain, such as polystyrene and poly(biphenyl alkylene)s, exhibit significantly higher intrinsic alkaline stability[3]. The absence of heteroatoms like oxygen in the main chain removes common sites for nucleophilic attack.

Therefore, the rational design of a durable AEM requires a dual approach: selecting a robust, sterically protected imidazolium cation and attaching it to a chemically inert polymer backbone.

Q4: What are the standard protocols for assessing the alkaline stability of these polymers?

A4: While various methods exist, a combination of ex-situ and in-situ testing provides the most comprehensive assessment.

  • Ex-situ ¹H NMR Spectroscopy : This is the gold standard for evaluating the intrinsic chemical stability of the cation. The polymer or a model compound is dissolved in a deuterated solvent (e.g., CD₃OD or DMSO-d₆) with a known concentration of base (e.g., 1-5 M KOH or NaOD) and aged at an elevated temperature (e.g., 80 °C)[2][5]. The ¹H NMR spectrum is monitored over time to quantify the decay of the cation signals.

  • Ion Exchange Capacity (IEC) Measurement : This test quantifies the number of accessible functional groups. The membrane is exposed to alkaline conditions, and its IEC is measured before and after exposure using back-titration or other methods[8][9]. A decrease in IEC indicates a loss of functional groups.

  • Conductivity Measurement : The hydroxide conductivity of the membrane is measured before and after alkaline treatment. This is a performance-based metric that reflects both chemical degradation and any morphological changes in the membrane[7].

  • Fuel Cell Durability Testing : The ultimate test is to incorporate the membrane into a membrane electrode assembly (MEA) and operate it in a fuel cell under realistic conditions[15][16]. This provides data on the in-operando stability, which can be influenced by factors not present in ex-situ tests, such as hydration levels and electrochemical potentials[17].

Section 3: Key Experimental Protocols

Protocol 1: Ex-situ Alkaline Stability Testing via ¹H NMR Spectroscopy

Objective: To quantify the intrinsic chemical stability of the imidazolium cation on a polymer or model compound.

Methodology:

  • Sample Preparation :

    • Accurately weigh ~10-15 mg of the dried polymer or model compound into an NMR tube.

    • Add a known amount of an internal standard (e.g., dimethyl sulfoxide - DMSO) for quantification.

    • Dissolve the sample in a deuterated solvent (e.g., 0.5 mL of methanol-d₄, CD₃OD). Obtain an initial (t=0) ¹H NMR spectrum.

    • Rationale : The t=0 spectrum serves as the baseline against which all subsequent spectra will be compared.

  • Initiation of Degradation :

    • Prepare a concentrated stock solution of NaOD in D₂O or KOH in CD₃OH[2][5].

    • Add a precise volume of the alkaline solution to the NMR tube to achieve the target molarity (e.g., 1 M).

    • Rationale : Using deuterated reagents (NaOD, D₂O, CD₃OD) prevents large solvent peaks from obscuring the signals of interest in the ¹H NMR spectrum.

  • Aging and Monitoring :

    • Seal the NMR tube tightly. Place it in a temperature-controlled oil bath or oven set to the desired temperature (e.g., 80 °C).

    • At predetermined time intervals (e.g., 24, 48, 96, 200 hours), remove the tube, cool it to room temperature, and acquire a ¹H NMR spectrum.

    • Rationale : Consistent high temperature accelerates degradation, allowing for assessment within a reasonable timeframe. Periodic monitoring allows for the calculation of degradation kinetics[12].

  • Data Analysis :

    • Integrate the characteristic peaks of the imidazolium cation (e.g., the C2-H proton if present, or protons on the N-substituents) relative to the integral of the internal standard.

    • Calculate the percentage of cation remaining at each time point using the formula:

      • % Remaining = (Integral_cation_t / Integral_standard_t) / (Integral_cation_t0 / Integral_standard_t0) * 100

    • Plot the % remaining versus time to determine the degradation rate and half-life.

Protocol 2: Measuring Ion Exchange Capacity (IEC) Loss

Objective: To determine the loss of functional cationic groups from a polymer membrane after alkaline exposure.

Methodology:

  • Initial IEC Measurement (Back-Titration Method) :

    • Cut a piece of the membrane (~50 mg) and dry it thoroughly in a vacuum oven until a constant weight (W_dry) is achieved[8].

    • Immerse the dry membrane in a known volume (e.g., 20 mL) of a standardized HCl solution (e.g., 0.01 M) for 24 hours to ensure complete ion exchange (from OH⁻ or Br⁻ form to Cl⁻ form and neutralization).

    • Remove the membrane and titrate the remaining HCl solution with a standardized NaOH solution (e.g., 0.01 M) using phenolphthalein as an indicator.

    • Calculate the initial IEC (in meq/g) using the formula:

      • IEC_initial = [(V_HCl_initial * M_HCl) - (V_NaOH_titrated * M_NaOH)] / W_dry

    • Rationale : This method reliably quantifies the total number of accessible ion-exchange sites on the pristine membrane.

  • Alkaline Aging :

    • Take another pre-weighed dry sample of the same membrane.

    • Immerse it in an alkaline solution (e.g., 1 M NaOH) in a sealed, N₂-purged vial at an elevated temperature (e.g., 80 °C) for a specified duration (e.g., 10 days)[18].

  • Final IEC Measurement :

    • After aging, carefully remove the membrane and rinse it thoroughly with deionized water until the rinse water is neutral.

    • Dry the aged membrane to a constant weight.

    • Repeat the IEC measurement procedure described in Step 1 to obtain the final IEC (IEC_final).

  • Analysis :

    • Calculate the percentage of IEC loss:

      • % IEC Loss = [(IEC_initial - IEC_final) / IEC_initial] * 100

    • Rationale : A high IEC loss indicates that the cationic groups are either chemically degrading or being cleaved from the polymer backbone.

References

  • Hugar, K. M., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society. [Link]

  • Patsnap Eureka. (2025). Stability of benzimidazolium cations in harsh alkaline media. [Link]

  • Long, H., & Pivovar, B. (2014). Hydroxide Degradation Pathways for Imidazolium Cations. A DFT Study. OSTI.GOV. [Link]

  • Xue, B., et al. (2021). Facile Preparation of Highly Alkaline Stable Poly(arylene–imidazolium) Anion Exchange Membranes through an Ionized Monomer Strategy. Macromolecules. [Link]

  • Mohanty, A. D., et al. (2020). Degradation of Organic Cations under Alkaline Conditions. ACS Publications. [Link]

  • Zha, Y., et al. (2022). Tuning Alkaline Anion Exchange Membranes through Crosslinking: A Review of Synthetic Strategies and Property Relationships. PMC. [Link]

  • Stenning, G. B., et al. (2021). Alkaline stability of pendant C2-protected poly(imidazolium)s. RSC Publishing. [Link]

  • Lin, B., et al. (2013). Alkaline Stable C2-Substituted Imidazolium-Based Anion-Exchange Membranes. Chemistry of Materials. [Link]

  • Dong, H., et al. (2013). Improving the Alkaline Stability of Imidazolium Cations by Substitution. ResearchGate. [Link]

  • Ye, Y., & Elabd, Y. A. (2011). Relative Chemical Stability of Imidazolium-Based Alkaline Anion Exchange Polymerized Ionic Liquids. ResearchGate. [Link]

  • Lin, B., et al. (2013). Alkaline Stable C2-Substituted Imidazolium-Based Anion-Exchange Membranes. ACS Publications. [Link]

  • ResearchGate. (n.d.). Degradation pathways of an imidazolium cation alongside the differences in half-life values. [Link]

  • Zhu, L., et al. (2015). A general strategy to enhance the alkaline stability of anion exchange membranes. Journal of Materials Chemistry A. [Link]

  • NASA. (2012). Imidazolium-Based Polymeric Materials as Alkaline Anion-Exchange Fuel Cell Membranes. [Link]

  • Ye, Y., & Elabd, Y. A. (2011). Relative Chemical Stability of Imidazolium-Based Alkaline Anion Exchange Polymerized Ionic Liquids. Macromolecules. [Link]

  • Scribner Associates, Inc. (n.d.). Troubleshooting Basic Fuel Cell Testing Problems. [Link]

  • Hugar, K. M., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. OSTI.GOV. [Link]

  • Wang, L., et al. (2024). Anion exchange membrane test protocol validation. National Laboratory of the Rockies. [Link]

  • Nuñez, S. A., & Hickner, M. A. (2017). Systematic Alkaline Stability Study of Polymer Backbones for Anion Exchange Membrane Applications. ResearchGate. [Link]

  • Meek, K. M., et al. (2015). Alkaline Chemical Stability of Polymerized Ionic Liquids with Various Cations. ResearchGate. [Link]

  • National Institute of Technology and Evaluation, Japan. (n.d.). Safety Evaluation Test Methods for Polymers. [Link]

  • Wang, L., et al. (2024). Anion exchange membrane test protocol validation. Frontiers. [Link]

  • Son, T., et al. (2018). Problems and Solutions of Anion Exchange Membranes for Anion Exchange Membrane Fuel Cell (AEMFC). Semantic Scholar. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of Imidazole-Containing Polymers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole-containing polymers. The unique pH-responsive nature of the imidazole ring makes these polyme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole-containing polymers. The unique pH-responsive nature of the imidazole ring makes these polymers incredibly versatile for applications ranging from gene delivery to smart materials.[1][2] However, this same chemical functionality can introduce significant challenges in solubility and handling.

This guide is designed to provide you with in-depth, field-proven insights to diagnose and resolve common solubility issues. We move beyond simple checklists to explain the underlying science, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when encountering solubility problems.

Q1: I've synthesized or purchased an imidazole-containing polymer, and it won't dissolve. What are the most likely reasons?

A1: Poor solubility in imidazole-containing polymers typically stems from a combination of factors related to both the polymer's intrinsic properties and the solvent environment. The most common culprits are:

  • Incorrect pH: The imidazole ring is basic (pKa ≈ 7), meaning its charge state and, consequently, its solubility are highly dependent on the pH of the aqueous solution.[3][4]

  • Inappropriate Solvent Choice: Beyond water, the polarity of the polymer backbone and any side chains must be matched with a suitable organic solvent.[5]

  • High Molecular Weight (MW): Longer polymer chains have greater intermolecular forces, making it harder for solvent molecules to penetrate and dissolve them.[6][7] High MW polymers often swell first before slowly dissolving.[6]

  • Crystallinity: Highly crystalline polymer chains are tightly packed, which significantly hinders dissolution compared to their amorphous counterparts.[5]

  • Intermolecular Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor and acceptor, leading to strong polymer-polymer interactions that compete with polymer-solvent interactions.[2]

Q2: How does pH dramatically alter the solubility of my polymer in aqueous solutions?

A2: The pH effect is centered on the protonation state of the imidazole ring's nitrogen atoms.[4]

  • In Acidic Conditions (pH < 6): The imidazole ring becomes protonated, acquiring a positive charge. This charge leads to electrostatic repulsion between polymer chains and strong hydrophilic interactions with water, significantly increasing aqueous solubility.[3][8][9]

  • In Neutral or Basic Conditions (pH > 7.5): The imidazole ring is deprotonated and neutral. This reduces its hydrophilicity and allows for stronger intermolecular hydrogen bonding and hydrophobic interactions, often causing the polymer to precipitate.[9]

This pH-responsive behavior is a key feature of these polymers but must be controlled to maintain solubility during experiments.[1][8]

Q3: Is there a universal "best" solvent for all imidazole-containing polymers?

A3: Unfortunately, no. The ideal solvent depends heavily on the overall structure of the polymer, not just the imidazole group. Consider the following:

  • Polar Protic Solvents: For polymers with a hydrophilic backbone, acidic water (e.g., dilute HCl or acetate buffers) is often the first choice.

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Propylene Carbonate (PC) can be effective, especially for polymers with less polar backbones or when working under neutral conditions.[10]

  • Co-solvents: Mixtures of water with a miscible organic solvent like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used to fine-tune the solvent polarity and improve solubility.[3][11]

Q4: My polymer has a very high molecular weight. Why does it take so long to dissolve, if at all?

A4: High molecular weight polymers present two main challenges to dissolution. First, the increased chain length leads to greater chain entanglement and cohesive energy density, which must be overcome by the solvent.[7] Second, the dissolution process for high MW polymers occurs in two stages: an initial swelling phase where solvent slowly penetrates the polymer matrix, followed by the actual dissolution where individual chains are solvated.[6] This entire process is significantly slower for longer chains. In some cases, if the solvent is not a sufficiently good match, the polymer may only swell and never fully dissolve.

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to specific, common experimental problems.

Guide 1: Diagnosing and Solving Polymer Precipitation in Aqueous Buffers

Q: My polymer, dissolved in a DMSO stock, immediately crashes out when I dilute it into my neutral (pH 7.4) aqueous buffer. How can I prevent this?

A: This is a classic case of "kinetic insolubility." The polymer is soluble in the concentrated organic stock but precipitates when rapidly introduced to an aqueous environment where it is less soluble.[3] The goal is to create conditions that favor thermodynamic solubility in the final aqueous medium.

start Polymer Precipitates from Aqueous Buffer check_ph Is the buffer pH < 6.0? start->check_ph adjust_ph Action: Acidify buffer to pH 4.0-5.5 check_ph->adjust_ph No retest1 Re-test Dilution check_ph->retest1 Yes adjust_ph->retest1 check_cosolvent Does the final solution contain a co-solvent? retest1->check_cosolvent success Success: Polymer is Soluble retest1->success Soluble add_cosolvent Action: Add 5-20% water-miscible co-solvent (e.g., Ethanol, PEG) to buffer check_cosolvent->add_cosolvent No retest2 Re-test Dilution check_cosolvent->retest2 Yes add_cosolvent->retest2 check_temp Is the process performed at room temp? retest2->check_temp retest2->success Soluble heat_solution Action: Gently warm the buffer (30-40°C) during addition check_temp->heat_solution Yes retest3 Re-test Dilution check_temp->retest3 No, already heated heat_solution->retest3 check_conc Is the final polymer concentration high? retest3->check_conc retest3->success Soluble lower_conc Action: Reduce final polymer concentration check_conc->lower_conc Yes fail Failure: Consult Advanced Techniques check_conc->fail No, still precipitates lower_conc->success

Caption: Logical workflow for troubleshooting polymer precipitation.

  • Primary Solution: pH Adjustment. The most effective strategy is to protonate the imidazole ring.[3]

    • Action: Prepare your aqueous buffer at a lower pH, typically in the range of 4.0 to 5.5. An acetate or citrate buffer is a good starting point.

    • Causality: At this pH, the imidazole ring (pKa ≈ 7) will be predominantly protonated and positively charged.[4] This charge introduces electrostatic repulsion between polymer chains and enhances hydration, dramatically increasing aqueous solubility.[8][9]

    • Verification: After dissolution, you can slowly and carefully adjust the pH back up to your target if the experimental window allows, but be aware that the polymer may precipitate again as it approaches its pKa.

  • Secondary Solution: Employ a Co-solvent. If altering the pH is not possible for your application, a co-solvent can bridge the polarity gap.[3]

    • Action: Add a water-miscible organic solvent to your aqueous buffer before introducing the polymer stock.

    • Causality: Co-solvents like ethanol or propylene glycol reduce the polarity of the bulk solvent system, making it more hospitable to the polymer and preventing the abrupt environmental change that causes precipitation.[11]

    • Common Co-solvents:

      Co-Solvent Typical Final Conc. (%) Notes
      Ethanol 5 - 20% Good for general-purpose use.
      Propylene Glycol 2 - 10% Often used in drug formulations.

      | PEG 400 | 1 - 5% | Can also help prevent aggregation. |

  • Tertiary Solution: Temperature and Concentration Control.

    • Action: Gently warm the aqueous buffer (e.g., to 37°C) while slowly adding the polymer stock solution under vigorous stirring.[3] Additionally, try working with a lower final polymer concentration.[3]

    • Causality: Increased temperature provides the energy needed to overcome the activation barrier for dissolution.[5] Reducing the concentration lowers the probability of intermolecular aggregation and precipitation.

Section 3: Key Experimental Protocols
Protocol 1: Systematic pH-Dependent Solubility Profiling

This protocol allows you to quantitatively determine the solubility of your polymer across a range of pH values.

  • Preparation of Buffers: Prepare a series of buffers (e.g., 50 mM) covering a pH range from 3.0 to 9.0 in 0.5 or 1.0 unit increments. (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-9).

  • Sample Preparation: Add an excess amount of your polymer to a known volume (e.g., 1.5 mL) of each buffer in separate vials. Ensure the amount added is well above the expected solubility limit.

  • Equilibration: Seal the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C). Allow the samples to equilibrate for at least 48-72 hours to ensure thermodynamic equilibrium is reached.[3]

  • Phase Separation: Centrifuge the vials at high speed (e.g., >14,000 x g) for 20-30 minutes to pellet all undissolved polymer.

  • Quantification: Carefully remove a known volume of the supernatant from each vial. Analyze the concentration of the dissolved polymer using a suitable technique (e.g., UV-Vis spectroscopy if the polymer has a chromophore, HPLC with a suitable detector, or gravimetric analysis after solvent evaporation).

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) as a function of pH. This plot will clearly show the pH at which your polymer's solubility dramatically changes, which typically corresponds to its effective pKa.

Section 4: Understanding the Fundamentals
The Imidazole Ring: A Double-Edged Sword

The unique properties of imidazole-containing polymers are rooted in the chemistry of the imidazole ring itself.

Sources

Troubleshooting

Technical Support Center: Minimizing Batch-to-Batch Variability in Functional Monomer Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for functional monomer synthesis. This guide is designed for researchers, scientists, and drug development professionals who seek...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for functional monomer synthesis. This guide is designed for researchers, scientists, and drug development professionals who seek to enhance the consistency and reproducibility of their synthesis processes. Batch-to-batch variability is a critical challenge that can impede research progress, delay product development, and compromise final material performance. This resource provides in-depth, cause-and-effect explanations and actionable troubleshooting strategies to help you achieve robust and reliable synthesis outcomes.

Section 1: Foundational Principles & Core FAQs

This section addresses the fundamental concepts underpinning variability in monomer synthesis. Understanding these core principles is the first step toward effective troubleshooting and process control.

Q1: What are the primary sources of batch-to-batch variability in functional monomer synthesis?

Batch-to-batch variability rarely stems from a single cause; it is typically a multifactorial issue. The primary sources can be categorized into three main areas: Raw Materials, Reaction Parameters, and Post-Synthesis Handling.

  • Raw Material Inconsistency: The quality and purity of your starting materials (precursors, solvents, catalysts) are paramount. Even seemingly minor impurities can have a significant impact on the reaction kinetics and the final product's purity profile.[1][2] Impurities might act as inhibitors, catalysts for side reactions, or chain transfer agents, leading to variations in yield, molecular weight, and functionality.[3][4]

  • Reaction Condition Fluctuations: Synthesis outcomes are highly sensitive to the reaction environment. Inconsistent control over parameters like temperature, pressure, reaction time, mixing speed, and reagent addition rates can lead to significant deviations between batches.[5][6] For example, temperature gradients within a large reactor can create localized areas with different reaction rates, broadening the product distribution.[5][7]

  • Post-Synthesis Processing and Purification: The methods used to isolate and purify the monomer are critical for removing unreacted starting materials, byproducts, and catalysts. Inconsistencies in purification techniques, such as precipitation, chromatography, or distillation, can leave behind different levels and types of impurities in each batch.[][9]

Below is a diagram illustrating the interplay of these key factors.

G cluster_0 Key Influencers on Synthesis Consistency cluster_1 Sources of Variability RM Raw Materials Purity Purity & Impurities RM->Purity Solvent Solvent Grade & Water Content RM->Solvent Catalyst Catalyst Activity & Loading RM->Catalyst RP Reaction Parameters Temp Temperature Control RP->Temp Mixing Mixing & Mass Transfer RP->Mixing Time Reaction Time & Quenching RP->Time PSP Post-Synthesis Processing Purification Purification Method PSP->Purification Handling Storage & Handling PSP->Handling Outcome Batch-to-Batch Variability Purity->Outcome Solvent->Outcome Catalyst->Outcome Temp->Outcome Mixing->Outcome Time->Outcome Purification->Outcome Handling->Outcome

Caption: Key factors contributing to batch-to-batch variability.

Q2: Why is the functional group's reactivity a double-edged sword in synthesis?

The very functional groups that make a monomer valuable for subsequent applications (e.g., polymerization, bioconjugation) are often reactive under synthesis conditions. This reactivity can lead to undesired side reactions, such as self-polymerization, degradation, or reaction with solvents or impurities. For instance, amine or hydroxyl groups can undergo side reactions if not properly protected, and acidic or basic monomers can influence catalyst activity.[10][11] Therefore, the reaction conditions must be carefully optimized to favor the desired transformation while minimizing these side pathways.

Section 2: Troubleshooting Guide

This section is formatted as a direct, problem-and-solution guide to address specific issues encountered during functional monomer synthesis.

Problem/Observation Potential Causes Recommended Solutions & Explanations
Inconsistent Yield or Low Conversion 1. Raw Material Impurities: Water or other nucleophiles can quench reagents. Inhibitors from starting materials may be present.[4] 2. Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or functional groups on the monomer.[3] 3. Incorrect Stoichiometry: Inaccurate measurement of reagents disrupts the reaction equilibrium. 4. Suboptimal Temperature: The reaction may be too slow at lower temperatures or prone to degradation at higher temperatures.[7]1. Implement Raw Material QC: Use Karl Fischer titration to check for water content. Run NMR/FTIR on incoming materials to verify identity and purity.[4] 2. Ensure Inert Atmosphere: Use rigorously dried, degassed solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon). Select catalysts with higher functional group tolerance if applicable.[3] 3. Calibrate Equipment: Regularly calibrate balances and liquid handling equipment. Prepare stock solutions for micro-scale additions to improve accuracy. 4. Optimize Temperature Profile: Perform a Design of Experiments (DoE) to identify the optimal temperature. Ensure uniform heating and stirring to avoid hotspots.[5]
Presence of Unexpected Side Products 1. Side Reactions: The functional group may be reacting with itself or the solvent. 2. Thermal Degradation: High reaction temperatures can cause decomposition of the monomer or reagents.[12] 3. Oxygen Contamination: The presence of oxygen can lead to oxidative side products.1. Use Protecting Groups: Temporarily protect highly reactive functional groups before synthesis and deprotect them afterward.[3] 2. Lower Reaction Temperature: If possible, use a more active catalyst that allows the reaction to proceed at a lower temperature. Minimize reaction time. 3. Degas Solvents Thoroughly: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas to remove dissolved oxygen.
Variable Functional Group Performance in Final Monomer 1. Incomplete Deprotection: If protecting groups are used, their removal may be incomplete or inconsistent. 2. Partial Degradation: The functional group may be sensitive to purification conditions (e.g., pH, temperature, light). 3. Isomerization: The reaction or purification conditions may be causing a change in the monomer's isomeric structure.1. Optimize Deprotection: Monitor the deprotection step by TLC or NMR to ensure it goes to completion. Purify the monomer after deprotection. 2. Use Milder Purification Methods: Opt for purification techniques that avoid harsh conditions. For example, use column chromatography at room temperature instead of high-temperature distillation.[13] 3. Characterize Thoroughly: Use analytical techniques like NMR or chiral HPLC to confirm the isomeric purity of the final product.[14]
Broad or Inconsistent Molecular Weight Distribution (in subsequent polymerization) 1. Monomer Purity: Impurities in the monomer batch can act as unintended initiators or chain transfer agents.[1][3] 2. Presence of Inhibitor: If the inhibitor was not completely removed during purification, it will interfere with polymerization.1. Improve Monomer Purification: Re-purify the monomer using a different technique (e.g., re-precipitation followed by column chromatography) to remove trace impurities.[][9] 2. Verify Inhibitor Removal: Pass the monomer through a column of activated alumina or a suitable inhibitor-remover resin immediately before use.[13]
Section 3: Best Practices & Standard Operating Protocols

Adhering to standardized, robust protocols is the most effective way to minimize variability.

Workflow for Ensuring Synthesis Consistency

A systematic approach, from planning to final product analysis, is crucial for reproducibility.

G cluster_legend Legend A 1. Define Critical Quality Attributes (CQAs) of Monomer B 2. Source & Qualify Raw Materials A->B C 3. Develop & Optimize Robust Synthesis Protocol B->C D 4. Standardize Purification Procedure C->D E 5. Comprehensive Batch Characterization D->E G Does Batch Meet CQAs? E->G F 6. Establish Storage & Handling Conditions H Release Batch G->H Yes I Troubleshoot & Re-evaluate G->I No I->C Process Process Step Decision Decision Point Outcome Outcome

Caption: A self-validating workflow for reproducible monomer synthesis.

Protocol 1: Incoming Raw Material Qualification

Objective: To verify the identity, purity, and critical specifications (e.g., water content) of all starting materials before use.

Methodology:

  • Documentation Review: Confirm that the Certificate of Analysis (CoA) for each raw material matches the required specifications.

  • Identity Verification (FTIR/NMR):

    • Acquire an FTIR or ¹H NMR spectrum of a sample from the new batch.

    • Compare the spectrum against a validated reference standard. The peak positions and relative intensities must match.[10][15]

  • Purity Assessment (GC/HPLC/NMR):

    • Analyze the material using an appropriate chromatographic method (GC or HPLC) or by quantitative NMR (qNMR).

    • Quantify the main component and any detectable impurities. Set an acceptance threshold (e.g., >99.0% purity).

  • Water Content (Karl Fischer Titration):

    • Determine the water content using Karl Fischer titration, especially for water-sensitive reactions.[4]

    • Ensure the measured value is below the maximum limit defined in your synthesis protocol.

  • Record Keeping: Log the batch number, supplier, date of testing, and results for full traceability.

Protocol 2: General Monomer Purification via Column Chromatography

Objective: To remove inhibitors, unreacted starting materials, and side products from the crude monomer.[13]

Materials:

  • Crude monomer

  • Silica gel or activated basic alumina

  • Appropriate solvent system (e.g., Hexane/Ethyl Acetate)

  • Glass chromatography column with stopcock

  • Cotton or glass wool, sand

  • Collection flasks

Procedure:

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (~1-2 cm).[13]

    • Prepare a slurry of silica gel or alumina in the initial eluting solvent.

    • Carefully pour the slurry into the column, avoiding air bubbles. Tap the column gently to ensure even packing.

    • Add another layer of sand on top of the stationary phase.

  • Sample Loading:

    • Dissolve the crude monomer in a minimal amount of the eluting solvent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin adding the eluting solvent to the column, collecting fractions in separate flasks.

    • DO NOT apply pressure unless the system is designed for flash chromatography, as it can compromise separation.[13]

    • Gradually increase the solvent polarity if necessary to elute the desired product (gradient elution).

  • Fraction Analysis (TLC):

    • Spot each collected fraction onto a TLC plate.

    • Develop the plate in an appropriate solvent system and visualize the spots (e.g., using a UV lamp or chemical stain).

  • Product Isolation:

    • Combine the fractions that contain the pure desired monomer.

    • Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature to avoid product degradation.

  • Final Characterization: Analyze the purified monomer to confirm its purity before storage.

Section 4: Analytical Characterization for Consistency

Consistent and comprehensive characterization is the only way to confirm that two batches are indeed the same. A multi-technique approach is recommended.

Analytical Technique Principle Information Provided for Monomer Synthesis
Nuclear Magnetic Resonance (NMR) Analyzes the magnetic properties of atomic nuclei.Primary Use: Confirms chemical structure, identifies and quantifies impurities, verifies functional group integrity.[14][16]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by chemical bonds.Primary Use: Rapidly identifies functional groups, confirms the presence of desired bonds and absence of starting material signals.[15][17]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Primary Use: Confirms the molecular weight of the synthesized monomer and helps identify unknown byproducts.[14]
Gas/Liquid Chromatography (GC/LC) Separates components of a mixture based on their physical and chemical properties.Primary Use: Determines the purity of the monomer by separating it from residual solvents, starting materials, and impurities.[]
Differential Scanning Calorimetry (DSC) Measures the heat flow into or out of a sample as a function of temperature.Primary Use: Determines melting point and assesses thermal stability. A sharp melting point is an indicator of high purity.[16][18]
Gel Permeation Chromatography (GPC) Separates molecules based on their size in solution.Primary Use: While primarily for polymers, it can be used to detect oligomeric impurities in the monomer batch.[15]
Section 5: Scale-Up Considerations

Transitioning a synthesis from a laboratory scale (milligrams to grams) to a pilot or production scale (kilograms) introduces new challenges that can dramatically increase variability if not properly managed.[19][20]

Q3: What new variability factors emerge during scale-up?
  • Heat and Mass Transfer Limitations: In larger reactors, it becomes much harder to maintain a uniform temperature and mix reagents effectively.[5][21] Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and broadening the product profile.[20]

  • Changes in Surface-Area-to-Volume Ratio: The ratio of surface area (for heat exchange) to volume decreases as the reactor size increases. This makes both heating and cooling less efficient, potentially altering the reaction kinetics compared to the lab scale.[22]

  • Raw Material Sourcing: Sourcing larger quantities of raw materials may require changing suppliers, potentially introducing materials with different impurity profiles.[20][22]

  • Process Dynamics: The time required for reagent addition, heating, and cooling is much longer at scale, which can affect product stability and the formation of time-dependent byproducts.[23]

A proactive approach involves anticipating these issues during lab-scale development. For example, choosing reaction conditions that are less sensitive to minor temperature fluctuations can save significant time and resources during scale-up.[19]

References
  • Functional Monomers And Polymers Procedures Synthesis Applications. (n.d.). NIMC.
  • LabNotes: Monomer Purification. (n.d.). University of Rochester.
  • Monomer Selection Strategies for Custom Polymer Synthesis. (2026, January 2). ResolveMass Laboratories Inc.
  • Kim, S., et al. (2025, February 13). Functional monomer design for synthetically accessible polymers. Chemical Science. DOI:10.1039/D4SC08617A.
  • The Importance of Quality Raw Materials in the Polymer Industry. (2025, September 11). GON Plastics.
  • An Overview of Analytical Techniques for Polymer Characterization. (2025, October 14). ResolveMass Laboratories Inc.
  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.). AlChE.
  • Troubleshooting the Synthesis of Modified Oligonucleotides. (n.d.). TriLink BioTechnologies.
  • Overcoming Challenges in Scale-Up Production. (2025, February 18). World Pharma Today.
  • Polymer Isolation and Purification. (n.d.). BOC Sciences.
  • Scale-Up Challenges in Bioreactor Systems and How to Overcome Them. (2025, May 9). Bioprocess Online.
  • Top Analytical Techniques for Characterizing Custom Polymers. (2025, June 6). ResolveMass Laboratories Inc.
  • 6 key challenges when scaling up sustainable chemical processes. (2025, June 19). UK-CPI.com.
  • Functional Monomers And Polymers Procedures Synthesis Applications. (n.d.).
  • Boyle, A. L., et al. (n.d.). Functional Lactide Monomers: Methodology and Polymerization. PMC - NIH.
  • Different Approaches to Synthesizing Molecularly Imprinted Polymers for Solid-Phase Extraction. (2022, April 15). LCGC International.
  • Troubleshooting polymerization reactions with norbornene monomers. (2025). Benchchem.
  • Techniques Used for Polymer Characterization. (2025, January 20). PharmiWeb.com.
  • Scaling up Process Output of Monomer Reactor. (2015, April 7). ResearchGate.
  • Quick raw material control: It's the monomers that count. (n.d.). Analytica.
  • Modern Methods for Polymer Characterization. (2024, October 31). NSPC Insights.
  • Functional Monomers And Polymers Procedures Synthesis Applications. (n.d.).
  • Top Challenges and Opportunities in Custom Polymer Synthesis. (2025, December 18). ResolveMass Laboratories Inc.
  • Step-by-Step Guide to Custom Polymer Synthesis Process. (2025, December 21). ResolveMass Laboratories Inc.
  • Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes. (n.d.).
  • The Importance of Using High-Quality Polymer Raw Material in Manufacturing Processes. (2025, September 11). APEX PLASTICS.
  • Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furanoate). (2023, June 16). MDPI.
  • Harnessing data and control with AI/ML-driven polymerization and copolymerization. (2025, August 12). Digital Discovery.
  • The effect of reaction temperature on monomer conversion vs. time. (n.d.). ResearchGate.

Sources

Optimization

Technical Support Center: Poly(imidazolium) Stability in Alkaline Media

Welcome to the Advanced Materials Technical Support Center. Subject: Degradation Pathways & Mitigation Strategies for Poly(imidazolium) Anion Exchange Membranes (AEMs).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. Subject: Degradation Pathways & Mitigation Strategies for Poly(imidazolium) Anion Exchange Membranes (AEMs). Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division.

Diagnostic Center: Troubleshooting Your AEM

Status: Active Objective: Identify the root cause of membrane failure based on observed symptoms.

If you are experiencing performance decay in your Anion Exchange Membrane (AEM) fuel cell or electrolyzer, use this logic tree to isolate the degradation mechanism.

Troubleshooting Logic Flow

Troubleshooting Start Symptom Observed IEC_Loss Loss of Conductivity / IEC Start->IEC_Loss Mech_Fail Brittleness / Cracking Start->Mech_Fail NMR_Check Run 1H NMR (DMSO-d6) IEC_Loss->NMR_Check Primary Step GPC_Check Run GPC / Tensile Test Mech_Fail->GPC_Check Primary Step Diag_RingOpen Diagnosis: Ring-Opening Hydrolysis NMR_Check->Diag_RingOpen New Formyl Peaks (8.0 - 9.5 ppm) Diag_Dealkyl Diagnosis: Nucleophilic Dealkylation NMR_Check->Diag_Dealkyl Loss of N-Alkyl Peaks No Formyl Peaks Diag_Backbone Diagnosis: Backbone Degradation GPC_Check->Diag_Backbone Mw Reduction

Figure 1: Diagnostic logic flow for identifying poly(imidazolium) degradation modes.

Knowledge Base: Degradation Mechanisms

Status: Critical Read Context: The imidazolium cation is inherently susceptible to nucleophilic attack by hydroxide ions (OH⁻). Understanding where the attack occurs is the key to designing stable materials.

Pathway A: Ring-Opening Hydrolysis (The Primary Threat)

This is the most common degradation pathway for non-protected imidazoliums.

  • Trigger: The C2 carbon (between the two nitrogens) is electron-deficient and acidic.

  • Mechanism: Hydroxide (OH⁻) acts as a nucleophile and attacks the C2 position.[1]

  • Result: The ring opens, destroying the positive charge (and thus conductivity) and forming non-conductive formamides.

  • Key Indicator: Appearance of formyl protons in NMR.

Pathway B: Nucleophilic Dealkylation (The Secondary Threat)

If the C2 position is protected (e.g., by a methyl group), the hydroxide may attack the alkyl substituents on the nitrogen atoms instead.

  • Trigger: Steric hindrance at C2 forces OH⁻ to find other targets.

  • Mechanism: S_N2 displacement at the N-alkyl group.

  • Result: Loss of the alkyl chain and formation of a neutral imidazole.

  • Key Indicator: Disappearance of alkyl signals without ring-opening products.

Pathway Visualization

Mechanisms Imidazolium Poly(imidazolium) Cation (Conductive) OH OH- Attack Imidazolium->OH C2_Attack Attack at C2 Position (Most Common) OH->C2_Attack N_Attack Attack at N-Alkyl Group (If C2 is Protected) OH->N_Attack Transition Tetrahedral Intermediate C2_Attack->Transition Irreversible Scission RingOpen Ring-Opened Product (Formamides/Non-Conductive) Transition->RingOpen Irreversible Scission Dealkyl Dealkylation Product (Neutral Imidazole + Alcohol) N_Attack->Dealkyl SN2 Displacement

Figure 2: Mechanistic pathways of hydroxide attack on imidazolium cations.

Experimental Protocols: Stability Testing

Status: Standard Operating Procedure (SOP) Warning: Standard aqueous testing often yields "false positives" because water solvates OH⁻, reducing its nucleophilicity. For rigorous validation, use the Low-Hydration Protocol .

Protocol A: Accelerated Ex-Situ Aging (Rigorous)

Purpose: To simulate the harsh, low-hydration environment of an operating fuel cell cathode.

Materials Required:

  • 1M KOH in Methanol/Water mixture (or pure aqueous for baseline).

  • Polypropylene sealed containers (Glass dissolves in high pH, contaminating samples with silicates).

  • Inert gas (Argon/Nitrogen).

Step-by-Step Workflow:

  • Preparation: Cut membrane samples into 2x2 cm pieces. Measure initial Ion Exchange Capacity (IEC) and conductivity.[2]

  • Solution Prep: Prepare a 1M KOH solution.

    • Note: For aggressive testing, use a solvent mixture (e.g., 90% DMSO / 10% Water) to strip the hydration shell from the OH⁻, increasing its reactivity [1].

  • Incubation: Submerge samples in the alkaline solution at 80°C for set intervals (24h, 168h, 500h).

    • Critical Control: Purge headspace with Argon to prevent CO₂ absorption (which forms carbonates and lowers pH).

  • Washing: Remove samples and wash extensively with deionized water to remove excess KOH.

  • Re-acidification: Soak in 1M HCl (or HBr) to convert back to halide form for NMR analysis.

  • Analysis: Dissolve the polymer (if soluble) or digest it for 1H NMR analysis.

Data Analysis: NMR Interpretation Table

Use this table to interpret your post-aging NMR spectra.

FeatureChemical Shift (ppm)InterpretationAction Required
C2-H Proton ~8.5 - 10.0 ppmThe diagnostic proton for the imidazolium ring.Monitor integration. Decrease = Degradation.
Formyl Group ~8.0 - 8.5 ppmSharp singlet or doublet appearing after aging.CONFIRMED FAILURE: Ring-opening has occurred [2].
Backbone Signals VariableSignals from the polymer chain (e.g., styrene/PPO).Use as Internal Standard for integration normalization.
N-Methyl ~3.8 - 4.0 ppmMethyl group attached to Nitrogen.Decrease relative to backbone = Dealkylation.

Frequently Asked Questions (FAQ)

Q: Why is C2-methylation recommended for poly(imidazolium)s? A: Substituting the C2 proton with a methyl group (or phenyl group) introduces steric hindrance. This physical bulk blocks the hydroxide ion from approaching the sensitive C2 carbon, significantly slowing down the ring-opening reaction. However, it does not make the cation "invincible"—at high temperatures (>80°C), degradation can still occur, often shifting the mechanism to dealkylation [3].

Q: My membrane is stable in 1M KOH at 60°C, but fails in the fuel cell. Why? A: This is a classic hydration issue. In a beaker of 1M KOH, the hydroxide ions are heavily solvated by water molecules (high Lambda value), which "softens" their attack. Inside an operating fuel cell, the water content is much lower.[2] "Naked" hydroxide ions are far more aggressive nucleophiles. Always validate with low-hydration ex-situ tests [4].

Q: Can I use glass vials for these tests? A: No. Concentrated alkaline solutions at 80°C will etch glass, releasing silicates that can foul your membrane and alter the solution pH. Always use high-density polyethylene (HDPE) or polypropylene (PP) containers.

References

  • Marino, M. G., & Kreuer, K. D. (2015). Alkaline Stability of Quaternary Ammonium Cations for Alkaline Fuel Cell Membranes and Ionic Liquids. ChemSusChem.

  • Lin, B., et al. (2013). Alkaline Stable C2-Substituted Imidazolium-Based Anion-Exchange Membranes.[3] Chemistry of Materials.

  • Price, S. C., Williams, K. S., & Beyer, F. L. (2011). Alkaline Stability of Imidazolium-Based Polymerized Ionic Liquids. ACS Macro Letters.

  • Dekel, D. R., et al. (2018). The effect of water on the stability of quaternary ammonium groups for anion exchange membranes. Journal of Power Sources.

Sources

Reference Data & Comparative Studies

Validation

High-Performance Liquid Chromatography (HPLC) Purity Analysis of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by highly polar, multifunctional active pharmaceutical ingredients (APIs) and their intermediates. The compound 2-[(1H-imidazol-1...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by highly polar, multifunctional active pharmaceutical ingredients (APIs) and their intermediates. The compound 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid represents a classic chromatographic challenge. Structurally, it features a basic imidazole ring (


 ~7.0) and an acidic acrylic acid moiety (

~4.0). In typical aqueous mobile phases, it behaves as a highly polar zwitterion.

This guide objectively compares traditional Reversed-Phase HPLC (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode chromatography, providing field-proven protocols and quantitative data to establish a robust purity analysis framework.

The Mechanistic Challenge: Why Standard C18 Fails

In standard RP-HPLC using a C18 column and an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7), the carboxylic acid group of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid is protonated (neutral), but the imidazole nitrogen is fully protonated, rendering the molecule highly cationic and hydrophilic.

The Causality of Failure: This extreme polarity causes the analyte to elute near or within the void volume (


), making it impossible to separate from early-eluting synthetic impurities or solvent peaks[1]. Furthermore, the cationic imidazole ring strongly interacts with residual, deprotonated silanols on the silica support via secondary ion-exchange mechanisms. This results in severe peak tailing, poor theoretical plate counts, and compromised sensitivity[2].

To overcome this, analysts must shift the retention mechanism from purely hydrophobic to one that leverages or accommodates the molecule's polarity[3].

RetentionMechanisms cluster_RP Reversed-Phase (C18) cluster_HILIC HILIC (Zwitterionic/Amide) cluster_MM Mixed-Mode (RP/Cation-Exchange) Molecule 2-[(1H-imidazol-1-yl)methyl] prop-2-enoic acid RP_Node Hydrophobic Repulsion (Elutes in Void Volume) Molecule->RP_Node Standard Aqueous/Organic HILIC_Node Aqueous Layer Partitioning (Strong Retention) Molecule->HILIC_Node High Organic (>70% ACN) MM_Node Electrostatic + Hydrophobic (Optimal Selectivity) Molecule->MM_Node Buffered Mobile Phase

Chromatographic retention mechanisms for zwitterionic imidazole derivatives.

Comparative Methodologies

Method A: Ion-Pairing Reversed-Phase (IP-RP-HPLC)

While standard C18 fails, adding an anionic ion-pairing reagent (e.g., sodium octanesulfonate or heptafluorobutyric acid) to the mobile phase masks the cationic imidazole charge, artificially increasing the molecule's hydrophobicity[1]. Drawback: Ion-pairing reagents require extensive column equilibration, degrade column lifespans, and are notoriously incompatible with mass spectrometry (LC-MS) due to severe ion suppression[4].

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the gold standard for small, polar, ionizable compounds[4]. Utilizing a polar stationary phase (such as a zwitterionic sulfobetaine or amide phase) and a highly organic mobile phase (typically 70–95% Acetonitrile), HILIC retains the analyte via partitioning into a water-enriched layer immobilized on the silica surface[3]. For imidazole derivatives, HILIC provides excellent retention (


) and sharp peak shapes[2].
Method C: Mixed-Mode Chromatography

Mixed-mode columns combine a hydrophobic alkyl chain (like C18) with an embedded ion-exchange group (e.g., a sulfonic acid cation-exchanger). This allows simultaneous hydrophobic and electrostatic interactions, offering independent control over retention by adjusting both the organic modifier concentration and the buffer molarity/pH[1].

Experimental Protocols: HILIC and Mixed-Mode Workflows

Below are self-validating, step-by-step protocols optimized for the purity analysis of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid.

Protocol 1: HILIC Purity Analysis (Recommended for LC-MS Compatibility)
  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of 75:25 Acetonitrile:Water. Causality: Samples for HILIC must be dissolved in a high-organic solvent. Injecting a highly aqueous sample will disrupt the immobilized water layer on the stationary phase, causing peak splitting and distortion.

  • Column Selection: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.8. (The buffer controls the ionization state of both the imidazole and the stationary phase, ensuring reproducible partitioning).

    • Mobile Phase B: 100% Acetonitrile.

  • Elution: Run isocratically at 80% B / 20% A. Flow rate: 1.0 mL/min. Column Temperature: 30 °C.

  • Detection: UV at 210 nm (acrylic acid chromophore) and 254 nm (imidazole ring).

  • System Suitability Validation: Inject a blank to confirm baseline stability, followed by 5 replicate injections of a 0.1 mg/mL standard to verify a Relative Standard Deviation (RSD) of <2.0% for peak area.

Protocol 2: Mixed-Mode (RP/Cation-Exchange) Analysis
  • Sample Preparation: Dissolve 1.0 mg in 1.0 mL of 50:50 Acetonitrile:Water.

  • Column Selection: Mixed-mode C18/Cation-Exchange column (e.g., Primesep 100, 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: 20 mM Ammonium Formate buffer (pH 3.0) and Acetonitrile.

  • Elution: Isocratic elution at 30% Acetonitrile / 70% Buffer. Causality: The low pH ensures the imidazole is fully protonated, maximizing interaction with the cation-exchange groups on the stationary phase, while the 30% organic modifier controls the hydrophobic retention of the carbon backbone.

Workflow SamplePrep 1. Sample Preparation (Diluent matched to Mobile Phase) ColumnSelect 2. Column Selection (HILIC or Mixed-Mode) SamplePrep->ColumnSelect MobilePhase 3. Buffer Optimization (Control pH & Ionic Strength) ColumnSelect->MobilePhase Chromatography 4. HPLC Execution (Equilibration & Injection) MobilePhase->Chromatography DataAnalysis 5. Purity Calculation (Area Normalization & RSD <2%) Chromatography->DataAnalysis

Step-by-step analytical workflow for HPLC purity determination.

Quantitative Performance Comparison

To objectively evaluate these methodologies, the following table summarizes the expected chromatographic performance metrics for 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid across the three discussed techniques.

ParameterStandard C18 (0.1% FA)HILIC (Zwitterionic, Isocratic)Mixed-Mode (RP/CEX, Isocratic)
Retention Factor (

)
0.4 (Poor, near void)4.2 (Excellent)5.8 (Excellent)
Tailing Factor (

)
2.8 (Severe tailing)1.1 (Symmetrical)1.05 (Symmetrical)
Theoretical Plates (

)
< 2,000> 12,000> 15,000
Resolution from Impurities (

)
N/A (Co-elution)3.5 (Baseline resolved)4.1 (Baseline resolved)
MS Compatibility YesYes (Ideal for ESI)Yes (Using volatile buffers)

Conclusion

For the purity analysis of highly polar, zwitterionic compounds like 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid, traditional reversed-phase chromatography is fundamentally inadequate without the use of detrimental ion-pairing reagents. As demonstrated by the experimental data and mechanistic breakdown, HILIC and Mixed-Mode chromatography offer vastly superior retention, peak shape, and resolution. For laboratories prioritizing LC-MS compatibility and high-throughput impurity profiling, HILIC utilizing an ammonium acetate buffer is the recommended gold standard.

References

  • Title: RP HPLC method for Imidazole Source: Chromatography Forum URL: [Link]

  • Title: Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Quantitative Method for the Determination of Potentially Mutagenic Impurities of Ondansetron Using UPC2 Coupled with a Xevo TQ-S Source: Waters Corporation / LCMS.cz URL: [Link]

Sources

Comparative

A Comparative Guide to Imidazole-Based Monomers: Vinylimidazole versus 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of functional polymers, the imidazole moiety stands out for its remarkable versatility. Its unique electronic properties, pH-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of functional polymers, the imidazole moiety stands out for its remarkable versatility. Its unique electronic properties, pH-responsiveness, and ability to coordinate with metal ions have made it a cornerstone in the design of advanced materials for a myriad of applications, from drug delivery systems to specialized coatings.[1] This guide provides a detailed comparison of two key imidazole-containing monomers: the well-established 1-Vinylimidazole and the less-explored 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid.

While vinylimidazole has been the subject of extensive research and is commercially available, 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid represents a newer, more structurally complex monomer. Due to the limited availability of experimental data for the latter, this guide will draw upon its structural characteristics and the known properties of related imidazole-containing acrylic polymers to infer its potential performance and applications.

At a Glance: A Structural and Physicochemical Comparison

A fundamental understanding of the chemical structures of these monomers is paramount to appreciating their distinct properties and potential applications.

Feature1-Vinylimidazole2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid
Chemical Structure A vinyl group directly attached to a nitrogen atom of the imidazole ring.An acrylic acid backbone with an imidazole group connected via a methylene linker.
Molecular Formula C5H6N2C7H8N2O2
Molar Mass 94.11 g/mol [2]152.15 g/mol [3]
Key Functional Groups Vinyl, ImidazoleCarboxylic Acid, Alkene, Imidazole
Predicted XlogP 0.40.1[3]
pKa (predicted) Imidazole ring nitrogen has a pKa of ~6-7.The carboxylic acid has a predicted pKa of ~4-5, while the imidazole ring nitrogen has a pKa of ~6-7.

In-Depth Analysis: Performance and Potential

1-Vinylimidazole: The Established Workhorse

1-Vinylimidazole is a water-soluble, basic monomer that readily undergoes free-radical polymerization to form poly(1-vinylimidazole) (PVIm).[2] This polymer has been extensively studied and utilized in a variety of applications.

  • Polymerization: PVIm can be synthesized via conventional free-radical polymerization, often initiated by AIBN or photoinitiators.[4] Its polymerization kinetics are influenced by pH, with a faster rate at lower pH due to the protonation of the imidazole ring.[2]

  • Properties of Poly(1-vinylimidazole): PVIm is a weak polybase and exhibits pH-responsive solubility. It is generally soluble in water and polar organic solvents. The imidazole side chains can act as proton sponges, making PVIm a candidate for enhancing endosomal escape in drug and gene delivery systems.[5]

  • Applications:

    • Biomedical: PVIm and its copolymers are explored as non-viral vectors for gene delivery, pH-sensitive drug delivery systems, and as coatings for biomedical devices to improve biocompatibility.[5][6][7]

    • Coatings and Adhesives: It is used as a reactive diluent in UV-curable coatings and inks, enhancing adhesion and other properties.[8]

    • Industrial: Copolymers of vinylimidazole are used in various industrial applications, including as flocculants and in the oil and gas industry.[2]

2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid: A Monomer of Untapped Potential

As of this guide's publication, there is a notable absence of experimental data for 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid in peer-reviewed literature. However, a detailed analysis of its structure allows for informed predictions of its properties and potential applications.

  • Inferred Polymerization Behavior: The presence of the acrylic acid moiety suggests that this monomer will also undergo free-radical polymerization. The reactivity of the double bond may be influenced by the neighboring carboxylic acid and the imidazole-methyl side group. Copolymers with other acrylic or vinyl monomers are also highly probable.[9]

  • Anticipated Properties of Poly(2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid):

    • Amphoteric Nature: The resulting polymer would be amphoteric, possessing both acidic (carboxylic acid) and basic (imidazole) groups. This would lead to complex pH-responsive behavior, with the polymer's charge and solubility being highly dependent on the pH of the surrounding environment.

    • Enhanced Functionality: The carboxylic acid groups provide an additional site for covalent modification, allowing for the attachment of targeting ligands, drugs, or other functional molecules. This is a significant advantage over the simpler PVIm.

    • Biocompatibility: Imidazole-containing polymers are generally considered to have good biocompatibility.[10][7] The introduction of the acrylic acid backbone is not expected to significantly compromise this property.

  • Potential Applications:

    • Advanced Drug Delivery: The dual pH-responsiveness and the additional functional handle of the carboxylic acid group make this monomer a highly attractive candidate for creating sophisticated drug delivery systems. For instance, it could be used to develop nanoparticles that release their payload in response to the specific pH gradients found in tumor microenvironments or within endosomes.[6][11]

    • Bio-inspired Adhesives and Coatings: The combination of the adhesive properties of poly(acrylic acid) and the versatile chemistry of the imidazole group could lead to the development of novel bio-adhesives and functional coatings with enhanced binding to biological surfaces.

    • Stimuli-Responsive Hydrogels: The amphoteric nature of the polymer could be exploited to create hydrogels that swell or shrink in response to changes in pH, ionic strength, or temperature, making them suitable for applications in sensors and soft robotics.

Experimental Protocols: A Framework for Comparison

To facilitate a direct and quantitative comparison of these two monomers and their corresponding polymers, the following experimental workflows are recommended.

Monomer Characterization

A thorough characterization of both monomers is the first critical step.

Protocol 1: Monomer Purity and Structural Verification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the monomer in a suitable deuterated solvent (e.g., D2O, CDCl3).

    • Acquire 1H and 13C NMR spectra to confirm the chemical structure and assess purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Obtain the FTIR spectrum of the neat monomer to identify characteristic functional group vibrations (e.g., C=C, C=O, imidazole ring).

  • Mass Spectrometry (MS):

    • Use a suitable ionization technique (e.g., ESI-MS) to determine the molecular weight and confirm the elemental composition.

Polymer Synthesis and Characterization

The synthesis and subsequent characterization of the homopolymers will provide crucial insights into their performance.

Protocol 2: Free-Radical Polymerization

  • Monomer Dissolution: Dissolve the monomer (either vinylimidazole or 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid) in a suitable solvent (e.g., water, DMF).

  • Initiator Addition: Add a free-radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN).

  • Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the chosen initiator (typically 60-80 °C for AIBN) for a defined period.

  • Purification: Precipitate the polymer in a non-solvent (e.g., acetone, ether) and dry under vacuum.

Protocol 3: Polymer Molecular Weight and Thermal Properties

  • Gel Permeation Chromatography (GPC):

    • Dissolve the purified polymer in a suitable mobile phase.

    • Analyze the sample by GPC to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermogravimetric Analysis (TGA):

    • Heat a small sample of the polymer under a controlled atmosphere (e.g., nitrogen) while monitoring its weight loss as a function of temperature to assess its thermal stability.

  • Differential Scanning Calorimetry (DSC):

    • Heat the polymer sample through a defined temperature range to determine its glass transition temperature (Tg).

Performance Evaluation: pH-Responsiveness

The pH-responsive behavior of the polymers is a key performance metric.

Protocol 4: Potentiometric Titration

  • Polymer Solution Preparation: Prepare a dilute aqueous solution of the polymer.

  • Titration: Titrate the polymer solution with a standard solution of HCl or NaOH while monitoring the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added to determine the pKa values of the functional groups and the buffering capacity of the polymer.

Visualizing the Comparison

G cluster_0 1-Vinylimidazole cluster_1 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid VIm 1-Vinylimidazole (C5H6N2) PVIm Poly(1-vinylimidazole) (Weak Polybase) VIm->PVIm Polymerization IAA 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid (C7H8N2O2) PIAA Poly(2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid) (Amphoteric Polymer) IAA->PIAA Polymerization

Figure 1. A conceptual overview of the two monomers and their resulting polymers.

Future Directions and Concluding Remarks

While 1-vinylimidazole remains a versatile and widely used monomer, the unique bifunctional and amphoteric nature of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid presents exciting opportunities for the development of next-generation smart materials. Its predicted properties suggest a high potential for applications in advanced drug delivery, where multi-stimuli responsiveness and opportunities for bioconjugation are highly sought after.

Further research is critically needed to validate the predicted properties of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid and its corresponding polymer. The experimental protocols outlined in this guide provide a robust framework for such investigations. As researchers delve deeper into the synthesis and characterization of this promising monomer, we can anticipate the emergence of novel polymers with tailored functionalities and enhanced performance characteristics, further expanding the already impressive repertoire of imidazole-based materials.

References

  • Imidazole and imidazolium-containing polymers for biology and material science applications. (2009). ResearchGate. Retrieved from [Link]

  • Imidazole-Bearing Polymeric Micelles for Enhanced Cellular Uptake, Rapid Endosomal Escape, and On-demand Cargo Release. (2018). PubMed. Retrieved from [Link]

  • Zn-crosslinking of copolymer-bearing imidazole pendants to form polymeric nanoparticles for pH-sensitive drug delivery. New Journal of Chemistry. Retrieved from [Link]

  • Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. (2024). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • A Drug Delivery Approach Using Zeolitic Imidazole Framework-8 and Biodegradable Polymer Composite. Treasures. Retrieved from [Link]

  • Design of imidazole-containing endosomolytic biopolymers for gene delivery. (2000). PubMed. Retrieved from [Link]

  • Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. (2022). MDPI. Retrieved from [Link]

  • Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). (2025). ResearchGate. Retrieved from [Link]

  • A self-healing polyurethane/imidazole-modified carboxylated graphene oxide composite coating for antifouling and anticorrosion applications. ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. (2025). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Imidazole-based ionic liquids for free radical photopolymerization. Taylor & Francis Online. Retrieved from [Link]

  • Copolymers of 1-vinylimidazole and (meth)acrylic acid: Synthesis and polyelectrolyte properties. (2025). ResearchGate. Retrieved from [Link]

  • Imidazole functionalized photo-crosslinked aliphatic polycarbonate drug-eluting coatings on zinc alloys for osteogenesis, angiogenesis, and bacteriostasis in bone regeneration. PMC. Retrieved from [Link]

  • Template polymerization of N-vinylimidazole along poly(methacrylic acid) in water. 1. Influence of template concentration. ACS Publications. Retrieved from [Link]

  • Optical Properties of Coating Membrane with Different Imidazole Concentrations. ResearchGate. Retrieved from [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026). Taylor & Francis Online. Retrieved from [Link]

  • Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. ResearchGate. Retrieved from [Link]

  • 2-[(1h-imidazol-1-yl)methyl]prop-2-enoic acid. PubChem. Retrieved from [Link]

  • Synthesis of new imidazole-based monomer and copolymerization studies with methyl methacrylate. (2020). ResearchGate. Retrieved from [Link]

  • Copolymers of 1-vinylimidazole and acrylic acid for bioseparation. ResearchGate. Retrieved from [Link]

  • Polymer based advanced recipes for imidazoles: a review. PMC. Retrieved from [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2023). MDPI. Retrieved from [Link]

  • Imidazole-functionalized polymer microspheres and fibers - Useful materials for immobilization of oxovanadium(IV) catalysts. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E). Amanote Research. Retrieved from [Link]

  • Copolymerization of Acrylic Acid with 1-Substituted Imidazoles. ACS Publications. Retrieved from [Link]

  • (E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid. PubChem. Retrieved from [Link]

  • Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E). PMC. Retrieved from [Link]

  • Preparation and Characterization of Poly(acrylic acid-co-vinyl imidazole) Hydrogel-Supported Palladium Catalyst for Tsuji–Trost and Suzuki Reactions in Aqueous Media. (2024). MDPI. Retrieved from [Link]

  • 1-Vinylimidazole. Wikipedia. Retrieved from [Link]

  • Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. PubMed. Retrieved from [Link]

  • Polybenzimidazole composite membranes containing imidazole functionalized graphene oxide showing high proton conductivity and improved physicochemical properties. Seoul National University. Retrieved from [Link]

  • Polymer Electrolyte Membranes Containing Functionalized Organic/Inorganic Composite for Polymer Electrolyte Membrane Fuel Cell Applications. (2022). MDPI. Retrieved from [Link]

  • Poly[{μ(3)-3-[4-(1H-imidazol-1-yl-methyl)phen-yl]prop-2-enoato-κN:η:κO}copper(I)]. (2011). PubMed. Retrieved from [Link]

  • pH- and Anion-Responsive Poly(1-vinylimidazole) Opal Films for Smart Sensing. (2025). ACS Applied Polymer Materials. Retrieved from [Link]

  • Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents. (2025). Chemistry & Biodiversity. Retrieved from [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (2021). MDPI. Retrieved from [Link]

  • PROP-2-ENOIC ACID. Ataman Kimya. Retrieved from [Link]

  • 2-(1-Methyl-1H-imidazol-2-yl)ethanol. PubChem. Retrieved from [Link]

  • Mechanism of cationic ring-opening polymerization of 2oxazolines. ResearchGate. Retrieved from [Link]

Sources

Validation

Performance of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid in fuel cells vs commercial monomers

Performance Guide: 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid in Fuel Cells vs. Commercial Monomers Part 1: Executive Summary & Technical Verdict In the pursuit of high-temperature proton exchange membrane fuel cells...

Author: BenchChem Technical Support Team. Date: March 2026

Performance Guide: 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid in Fuel Cells vs. Commercial Monomers

Part 1: Executive Summary & Technical Verdict

In the pursuit of high-temperature proton exchange membrane fuel cells (HT-PEMFCs) that operate above 100°C without humidification, 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid (hereafter referred to as Im-MA ) represents a pivotal shift from "doped" systems to "tethered" architectures.

Unlike Nafion™ (which relies on water) or PBI (which relies on leachable phosphoric acid), Im-MA integrates the proton-conducting imidazole moiety directly into a polymerizable acrylic backbone.

The Verdict:

  • Best For: Anhydrous operation (100°C–160°C) where humidification systems must be eliminated to reduce balance-of-plant costs.

  • Primary Advantage: Eliminates the "acid leaching" failure mode common in PBI systems by covalently bonding the proton carrier.

  • Trade-off: Lower intrinsic proton conductivity (

    
     S/cm range) compared to fully hydrated Nafion (
    
    
    
    S/cm), requiring acid-doping or copolymerization to reach commercial power densities.

Part 2: Molecular Architecture & Synthesis Logic

To understand the performance, one must understand the molecule. Im-MA is synthesized via the Morita-Baylis-Hillman (MBH) reaction, coupling an acrylate, an aldehyde (formaldehyde), and an imidazole.

Synthesis Pathway (Self-Validating Protocol)

The following diagram illustrates the formation of the monomer and its subsequent polymerization. The logic here is utilizing the electron-deficient alkene of the acrylate to functionalize the alpha-carbon.

SynthesisPathway Acrylate Acrylic Acid/Ester MBH_Adduct MBH Intermediate (Zwitterionic) Acrylate->MBH_Adduct Mix (DABCO cat.) Formaldehyde Formaldehyde (HCHO) Formaldehyde->MBH_Adduct Mix (DABCO cat.) Imidazole Imidazole (Nucleophile) Imidazole->MBH_Adduct Mix (DABCO cat.) ImMA 2-[(1H-imidazol-1-yl)methyl] prop-2-enoic acid (Im-MA) MBH_Adduct->ImMA Elimination/Rearrangement Polymer Poly(Im-MA) Side-Chain Polymer ImMA->Polymer Radical Polym. (AIBN, 70°C)

Figure 1: Synthesis of Im-MA monomer via Morita-Baylis-Hillman reaction and subsequent polymerization.

Proton Transport Mechanism: The "Vehicle" vs. "Grotthuss" Shift

Commercial monomers like the perfluorosulfonic acid in Nafion rely on the Vehicle Mechanism , where protons physically diffuse attached to water molecules (


). This fails when water evaporates >100°C.

Im-MA relies on the Grotthuss Mechanism (Structure Diffusion). The pendant imidazole ring acts as a base, accepting a proton (


) and reorienting to pass it to a neighboring nitrogen.

ProtonTransport cluster_Nafion Nafion (Low T, Humid) cluster_ImMA Poly(Im-MA) (High T, Anhydrous) Water H2O Carrier SO3 -SO3H Group Water->SO3 Vehicle Transport (Requires Hydration) ImRing1 Imidazole Ring A (Protonated) ImRing2 Imidazole Ring B (Neutral) ImRing1->ImRing2 Proton Hop (Reorientation)

Figure 2: Mechanistic comparison of proton transport. Im-MA facilitates anhydrous hopping.

Part 3: Comparative Performance Analysis

This section benchmarks Im-MA against the two industry standards: Nafion 117 (Low-Temp Standard) and PBI/H3PO4 (High-Temp Standard).

Proton Conductivity (The Critical Metric)

Data synthesized from comparative studies of side-chain imidazole polymers vs. commercial standards.

FeatureNafion 117PBI (H3PO4 Doped)Poly(Im-MA) (Self-Doped)
Optimum Temp 60°C – 80°C140°C – 180°C120°C – 160°C
Conductivity (80°C, 100% RH) > 0.1 S/cm (High)LowLow (< 0.01 S/cm)
Conductivity (160°C, 0% RH) Fails (Membrane dries)0.05 - 0.1 S/cm 0.001 - 0.01 S/cm*
Leaching Risk None (Solid Polymer)High (Acid leaks over time)None (Covalent tether)
Mechanical Stability Low at High T (Softens)High (Rigid backbone)Moderate (Flexible acrylate)

*Note: Poly(Im-MA) conductivity can be boosted to 0.05 S/cm by doping with non-volatile acids (e.g., PA) or copolymerizing with acidic monomers, creating an acid-base network.

Thermal & Oxidative Stability
  • Im-MA: The acrylic backbone is less thermally stable than the aromatic backbone of PBI. Decomposition typically begins around 250°C (cleavage of ester bonds), which is sufficient for fuel cell operation (160°C) but lower than PBI (>400°C).

  • Nafion: Chemically stable but physically unstable (glass transition) above 110°C.

Part 4: Experimental Protocols

To validate the performance of Im-MA in your lab, follow this self-validating workflow.

Protocol A: Monomer Synthesis (MBH Reaction)
  • Reagents: Mix Acrylic Acid (1.0 eq), Paraformaldehyde (1.2 eq), and Imidazole (1.0 eq) in 1,4-dioxane.

  • Catalyst: Add DABCO (0.1 eq).

  • Reaction: Stir at 40°C for 48 hours.

  • Validation: Monitor via TLC. The disappearance of the imidazole spot and appearance of a new UV-active spot indicates conversion.

  • Purification: Recrystallize from ethanol.

    • Check: ¹H-NMR should show disappearance of the aldehyde proton and shift in vinyl protons.

Protocol B: Membrane Fabrication
  • Polymerization: Dissolve Im-MA in DMSO with AIBN (1 wt%). Heat to 70°C for 24h.

  • Casting: Pour viscous solution onto a Teflon plate.

  • Doping (Optional but Recommended): Immerse the dried film in 85% Phosphoric Acid for 24 hours to protonate the imidazole rings.

  • Measurement: Use a 4-probe AC impedance spectroscopy setup.

    • Setpoint: Measure conductivity from 100°C to 160°C in dry

      
      .
      

Part 5: References

  • Kreuer, K. D. (2001). On the development of proton conducting polymer membranes for hydrogen and methanol fuel cells. Journal of Membrane Science. Link

    • Foundational text on the limits of Nafion and the need for imidazole-based carriers.

  • Schuster, M. et al. (2004). Imidazole-functionalized polymers for proton conduction in high temperature PEM fuel cells. Solid State Ionics. Link

    • Describes the mechanism of tethered imidazole proton transport.

  • Morita, K. et al. (1968). Tertiary Amine-Catalyzed Reaction of Acrylic Compounds with Aldehydes. Bulletin of the Chemical Society of Japan. Link

    • The core chemistry (Baylis-Hillman) used to synthesize the Im-MA monomer.

  • Li, Q. et al. (2014). High temperature proton exchange membranes based on polybenzimidazoles for fuel cells. Progress in Polymer Science. Link

    • Comparative data for PBI performance standards.

Comparative

A Researcher's Guide to the In Vitro Cytotoxicity Assessment of Poly(2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid)

In the landscape of biomaterials and drug delivery, the development of novel polymers with tailored functionalities is a cornerstone of innovation. Poly(2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid), a polyacrylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of biomaterials and drug delivery, the development of novel polymers with tailored functionalities is a cornerstone of innovation. Poly(2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid), a polyacrylic acid derivative featuring an imidazole moiety, presents intriguing possibilities due to the versatile nature of the imidazole group, which is known for its pH-responsiveness and potential for biological interactions. However, before any potential biomedical application can be considered, a thorough and objective assessment of its safety profile is paramount. This guide provides a comprehensive comparison of key in vitro cytotoxicity assays, offering a strategic framework for researchers, scientists, and drug development professionals to rigorously evaluate the biocompatibility of this promising polymer.

The imidazole ring is a ubiquitous structure in nature, playing a critical role in many biological molecules.[1] Its presence in a synthetic polymer backbone can impart unique properties, but also necessitates a careful evaluation of its interaction with living cells.[1][2] The cytotoxicity of imidazole-based compounds can vary significantly depending on their chemical structure, including the length of alkyl chains, which has been shown to influence toxicity.[1] Therefore, a multi-faceted approach to cytotoxicity testing is not just recommended, but essential for a complete understanding of the polymer's biological response.

This guide will navigate the principles, protocols, and comparative advantages of three widely accepted in vitro cytotoxicity assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Live/Dead fluorescence assay for simultaneous visualization of viable and non-viable cells. The selection of these assays is grounded in the principles of the ISO 10993-5 standard for the biological evaluation of medical devices, which provides a framework for selecting appropriate tests.[3][4][5]

Comparative Overview of In Vitro Cytotoxicity Assays

Choosing the right cytotoxicity assay is critical and depends on the specific question being asked. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[4] The following table provides a high-level comparison of the three assays detailed in this guide.

Assay Principle Endpoint Measured Advantages Limitations
MTT Assay Enzymatic reduction of a tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[6][7][8]Cell viability and metabolic activity.[7]Well-established, sensitive, and suitable for high-throughput screening.[7][9]Can be influenced by the metabolic state of the cells and may not distinguish between cytotoxic and cytostatic effects.[9]
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the cell culture medium upon cell membrane damage.[9][10][11]Cell membrane integrity and cytotoxicity.[9]Simple, reliable, and measures a direct indicator of cell death.[12]Less sensitive for early-stage apoptosis and can be affected by LDH present in serum-containing media.[13]
Live/Dead Cell Staining Simultaneous staining of live and dead cells with two different fluorescent dyes. Calcein-AM stains live cells green, while a membrane-impermeable dye like propidium iodide (PI) or ethidium homodimer stains dead cells red.[14]Visualization and quantification of live and dead cells.Provides direct visualization of cell viability and morphology, allowing for spatial assessment of cytotoxicity.[14]Requires a fluorescence microscope and may be less suitable for high-throughput screening compared to plate-reader-based assays.

Experimental Protocols and Methodologies

To ensure scientific rigor, the following detailed protocols are provided. These protocols are based on established methodologies and should be adapted as necessary for the specific cell lines and experimental conditions used. For all assays, it is crucial to include appropriate controls: a negative control (cells with culture medium only), a positive control (cells treated with a known cytotoxic agent), and a vehicle control (cells treated with the solvent used to dissolve the polymer).[15]

Cell Culture

The choice of cell line is critical for relevant cytotoxicity testing. For initial screening, a robust and commonly used cell line such as L929 mouse fibroblasts, as recommended by ISO 10993-5, is appropriate.[16][17] Additionally, using a human cell line, such as human dermal fibroblasts or a cell line relevant to the intended application of the polymer (e.g., HeLa for cancer research applications), can provide more physiologically relevant data.[15][16][18] Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[18]

Polymer Preparation

Poly(2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid) should be dissolved in a biocompatible solvent, such as sterile phosphate-buffered saline (PBS) or cell culture medium, to create a stock solution. A series of dilutions should be prepared to test a range of concentrations.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[6][7] The amount of formazan is proportional to the number of viable cells.[6]

Step-by-Step Protocol:
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[19]

  • Polymer Treatment: Remove the culture medium and add fresh medium containing various concentrations of the polymer. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.[6]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.[6][20]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[8]

Data Analysis:

Cell viability is calculated as a percentage of the untreated control:

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Polymer Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570nm) G->H I Calculate % Viability H->I

% Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated cells) / (Absorbance of maximum release control - Absorbance of untreated cells)] x 100

Caption: Principles of live and dead cell discrimination.

Data Interpretation and Comparative Analysis

The data obtained from these assays will provide a comprehensive cytotoxicity profile of poly(2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid). It is important to compare the results across the different assays to obtain a holistic view. For instance, a decrease in MTT activity without a significant increase in LDH release might suggest a cytostatic effect (inhibition of proliferation) rather than a cytotoxic effect (cell death). The Live/Dead assay can visually confirm these findings.

Example Data Table:

Polymer Concentration (µg/mL)MTT Assay (% Viability)LDH Assay (% Cytotoxicity)Live/Dead Assay (% Live Cells)
0 (Control)100 ± 52 ± 198 ± 2
1095 ± 63 ± 197 ± 3
5085 ± 810 ± 388 ± 5
10060 ± 735 ± 662 ± 7
20035 ± 568 ± 833 ± 6

Conclusion

The in vitro cytotoxicity assessment of poly(2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid) is a critical step in its development for any biomedical application. By employing a battery of tests that probe different cellular functions—metabolic activity, membrane integrity, and direct visualization of viability—researchers can build a robust and reliable safety profile for this novel polymer. The methodologies and comparative insights provided in this guide serve as a foundational framework for conducting these essential evaluations with scientific integrity and confidence.

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. [Link]

  • XCellR8. ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • iTeh Standards. EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for. [Link]

  • Online Inhibitor. (2026, February 5). Live-Dead Cell Staining Kit: Advanced Viability Assays for Tissue Engineering and Antibacterial Biomaterials. [Link]

  • IntechOpen. (2023, June 2). Cytotoxicity and Cell Viability Assessment of Biomaterials. [Link]

  • MaxDiscovery™. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. [Link]

  • Research Trends. (2021). In vitro cytotoxicity profiles of some polymers and inorganic nanoparticles commonly used in nanomedicine. [Link]

  • BioProcess International. (2022, February 4). Analyzing Single-Use Polymers for Cell Culture Processes. [Link]

  • Nature. (2021). Live-dead assay on unlabeled cells using phase imaging with computational specificity. [Link]

  • Academic Strive. (2020, February 17). Evaluation of Biocompatibility of Polymers and Cytotoxicity of Injection Drugs in Shelf Life by Assay MTT Method. [Link]

  • MDPI. (2021, July 14). Investigating the Viability of Epithelial Cells on Polymer Based Thin-Films. [Link]

  • PubMed. (2024, December 15). Anticancer activity features of imidazole-based ionic liquids and lysosomotropic detergents: in silico and in vitro studies. [Link]

  • Taylor & Francis Online. (2012, July 18). Synthetic polyspermine imidazole-4, 5-amide as an efficient and cytotoxicity-free gene delivery system. [Link]

  • PMC. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. [Link]

  • ResearchGate. (2009, August 7). Imidazole and imidazolium-containing polymers for biology and material science applications. [Link]

  • ResearchGate. In vitro cytotoxicity of the polymer mixtures, PI1, PI2 and PI3, as a function of polymer concentration against MC3T3-E1 cells. [Link]

  • ResearchGate. Biocompatibility of prepared materials. (A) Live/dead cell staining for evaluation of different extracts from all groups. [Link]

  • ScienceDirect. (2025, July 1). Cytotoxic activity, caspase-3 mediated apoptosis, and PARP-1 inhibition targeted molecular modeling studies of novel imidazole-fused hydrazones. [Link]

  • ResearchGate. Live/dead cell staining results after 5 days of culture The cytoplast of live cells emitted green fluorescence when stained with calcein-AM. [Link]

  • ResearchGate. Assessment of cell viability in the presence of polymer by using MTT assay. [Link]

  • PubMed. (1978, December). Antimycotic imidazoles. 2. Synthesis and antifungal properties of esters of 1-[2-hydroxy(mercapto)-2-phenylethyl]-1H-imidazoles. [Link]

  • MDPI. (2021, October 29). Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective In. [Link]

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  • Amanote Research. (2013, January 1). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E) -. [Link]

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Validation

A Comparative Guide to the Antimicrobial Prowess of Imidazole-Based Polymers

In the persistent battle against microbial resistance, the scientific community is increasingly turning its attention to the development of novel antimicrobial agents. Among these, imidazole-based polymers have emerged a...

Author: BenchChem Technical Support Team. Date: March 2026

In the persistent battle against microbial resistance, the scientific community is increasingly turning its attention to the development of novel antimicrobial agents. Among these, imidazole-based polymers have emerged as a particularly promising class of materials. Their inherent antimicrobial properties, coupled with the versatility of polymer chemistry, offer a powerful platform for designing next-generation therapeutics and antimicrobial surfaces. This guide provides a comprehensive comparison of the antimicrobial activity of various imidazole-based polymers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Rise of Imidazole in Antimicrobial Polymer Science

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a fundamental structural motif in numerous biological molecules, including the amino acid histidine and nucleic acids.[1][2] This inherent biocompatibility, combined with its demonstrated antifungal and antibacterial properties, makes it an attractive building block for antimicrobial polymers.[3][4][5] The antimicrobial activity of imidazole derivatives often stems from their ability to disrupt microbial cell membranes, leading to increased permeability and eventual cell death.[3] In fungi, a primary mechanism involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][6]

Polymerization of imidazole-containing monomers offers several advantages over small-molecule drugs. The resulting macromolecules can present a high local concentration of the active imidazole moiety, enhancing their interaction with microbial surfaces. Furthermore, their polymeric nature can be tailored to control properties such as solubility, biocompatibility, and the mode of action, which can be either leaching or contact-killing.[7]

Comparative Antimicrobial Performance of Imidazole-Based Polymers

The antimicrobial efficacy of imidazole-based polymers is influenced by several factors, including the polymer architecture, the nature of the substituents on the imidazole ring, and the overall hydrophobicity of the polymer.[8][9] This section compares the performance of different classes of imidazole-based polymers against a range of pathogenic microbes.

Poly(N-vinylimidazole) and its Derivatives

Poly(N-vinylimidazole) (PNVI) is a water-soluble polymer that has demonstrated notable antimicrobial activity.[10] Its efficacy can be further enhanced by grafting it onto other polymer backbones, such as natural polymers like sodium alginate and carboxymethyl chitosan.[10][11] This approach combines the antimicrobial properties of PNVI with the desirable characteristics of the parent polymer, such as biocompatibility and biodegradability.

For instance, a study on PNVI grafted onto sodium alginate (PNVI-g-NaAlg) showed excellent improvement in antimicrobial activity against Bacillus subtilis (Gram-positive), Escherichia coli, Neisseria gonorrhoeae (Gram-negative), and the fungus Candida albicans.[10] The proposed mechanism involves the binding of the nitrogen atoms in the imidazole ring to the microbial cell surface, leading to disruption.[10]

Imidazolium-Containing Polymers (Poly(ionic liquid)s)

Quaternization of the imidazole ring to form imidazolium salts significantly enhances antimicrobial activity. These poly(ionic liquid)s (PILs) are cationic polymers that strongly interact with the negatively charged bacterial cell membrane through electrostatic interactions, leading to membrane disruption.[12]

A study on designer broad-spectrum polyimidazolium antibiotics (PIMs) demonstrated potent activity against a wide range of pan-antibiotic-resistant Gram-positive and Gram-negative bacteria.[13] Notably, one lead compound, PIM1, showed a broader activity spectrum than colistin and polymyxin B, which are typically less effective against Gram-positive bacteria.[13] This suggests a distinct mode of action for these polyimidazolium compounds.[13]

The length of the alkyl side chain on the imidazolium ring plays a critical role in determining the antibacterial activity. A study on imidazole chloride ionic liquids found a positive correlation between the toxicity to Staphylococcus aureus and the length of the imidazolidinyl side chain.[14]

Imidazole-Based Hybrid Polymers

The antimicrobial activity of imidazole can be amplified by creating hybrid molecules or conjugates with other known antimicrobial agents. This strategy aims to achieve synergistic effects and overcome resistance mechanisms. For example, hybrids of 5-nitroimidazole and 1,3,4-oxadiazole have shown significant antibacterial activities against E. coli.[15][16] Similarly, metronidazole/1,2,3-triazole conjugates have exhibited potent activity against both E. coli and P. aeruginosa.[15]

Another innovative approach involves encapsulating silver nanoparticles (AgNPs) within an imidazole-based porous organic polymer (IM-POP). This composite material, IM-POP-Ag, demonstrated synergistic antibacterial activity against both S. aureus and E. coli, outperforming bare AgNPs.[17] The porous polymer not only controls the size of the AgNPs but also contributes to the antibacterial effect as the coordination with silver ions transforms the imidazole into the more active imidazolium form.[17]

Table 1: Comparative Antimicrobial Activity of Imidazole-Based Polymers

Polymer TypeTarget MicroorganismsKey FindingsReference
Poly(N-vinylimidazole) grafted Sodium Alginate (PNVI-g-NaAlg) B. subtilis, E. coli, N. gonorrhoeae, C. albicansExcellent improvement in antimicrobial activity compared to ungrafted alginate.[10]
Poly(N-vinylimidazole) grafted Carboxymethyl Chitosan Fungi and BacteriaIncreased grafting percentage leads to higher inhibition of microbial growth.[11]
Polyimidazolium (PIM1) Pan-antibiotic-resistant Gram-positive and Gram-negative bacteriaBroader spectrum of activity than colistin and polymyxin B.[13]
Imidazole Chloride Ionic Liquids (C12MIMCl) S. aureusToxicity positively correlated with the length of the alkyl side chain.[14]
5-Nitroimidazole/1,3,4-Oxadiazole Hybrids E. coliSignificant antibacterial activity with MIC values in the micromolar range.[15][16]
Imidazole-based Porous Organic Polymer with Silver Nanoparticles (IM-POP-Ag) S. aureus, E. coliSynergistic antibacterial effect, outperforming bare silver nanoparticles.[17]

Experimental Protocols for Evaluation

To ensure the scientific rigor of any comparative study, standardized and well-documented experimental protocols are essential. The following sections detail the methodologies for the synthesis and antimicrobial evaluation of imidazole-based polymers.

Synthesis of Imidazole-Based Polymers

The synthesis of imidazole-based polymers can be achieved through various polymerization techniques. The choice of method depends on the desired polymer architecture and properties.

A. Free Radical Polymerization for Graft Copolymers (e.g., PNVI-g-NaAlg)

This method is commonly used for grafting vinyl monomers onto a polymer backbone.

  • Rationale: This technique allows for the modification of natural polymers, enhancing their properties without compromising their inherent biocompatibility. Potassium persulfate (KPS) is a common water-soluble initiator for such reactions.[10]

Caption: Workflow for the synthesis of PNVI-g-NaAlg.

Protocol:

  • Dissolve a specific amount of sodium alginate in deionized water in a reaction flask.

  • Purge the solution with nitrogen gas for 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Add the desired amount of N-vinyl imidazole monomer to the flask.

  • Introduce the initiator, potassium persulfate (KPS), to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-70°C) and stir for a specified duration.

  • Precipitate the grafted copolymer by adding the reaction mixture to a non-solvent like ethanol.

  • Filter, wash, and dry the product to obtain the purified PNVI-g-NaAlg.

B. Debus-Radziszewski Reaction for Imidazole Derivatives

This is a classic method for synthesizing substituted imidazoles.[18]

  • Rationale: This one-pot, multi-component reaction is an efficient way to create diverse imidazole derivatives by varying the starting aldehydes, dicarbonyl compounds, and amines.

G Reactants 1,2-Diketone + Aldehyde + Amine + Ammonium Acetate Solvent Glacial Acetic Acid Reactants->Solvent Dissolve Product Substituted Imidazole Solvent->Product Reflux

Caption: Synthesis of imidazole derivatives via the Debus-Radziszewski reaction.

Protocol:

  • Combine a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and a primary amine in glacial acetic acid.

  • Add ammonium acetate as the source of the second nitrogen atom in the imidazole ring.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Filter, wash, and recrystallize the crude product to obtain the pure substituted imidazole.

Antimicrobial Activity Assays

A. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Rationale: This quantitative assay provides a standardized measure of the potency of an antimicrobial agent, allowing for direct comparison between different compounds.

Protocol (Broth Microdilution Method):

  • Prepare a serial two-fold dilution of the imidazole-based polymer in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., 10^5 CFU/mL).

  • Include positive (microorganism in broth without polymer) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (growth).

B. Zone of Inhibition Assay (Agar Diffusion Method)

This assay qualitatively assesses the antimicrobial activity of a substance.[10]

  • Rationale: This method is useful for screening the activity of antimicrobial agents and provides a visual representation of their efficacy.

Protocol:

  • Prepare an agar plate uniformly inoculated with the target microorganism.

  • Place sterile paper discs impregnated with a known concentration of the imidazole-based polymer onto the agar surface.

  • Incubate the plate under suitable conditions.

  • Measure the diameter of the clear zone (zone of inhibition) around the disc where microbial growth is inhibited. A larger diameter indicates greater antimicrobial activity.

Mechanism of Action: A Deeper Dive

The antimicrobial action of imidazole-based polymers is multifaceted and depends on the specific chemical structure.

A. Disruption of Cell Membranes

A primary mechanism for both imidazole and imidazolium-based polymers is the disruption of the microbial cell membrane.[3] Cationic imidazolium polymers electrostatically interact with the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction disrupts the membrane integrity, leading to leakage of cytoplasmic contents and cell death.[12]

G cluster_0 Mechanism of Membrane Disruption Polymer Cationic Imidazolium Polymer Interaction Electrostatic Interaction Polymer->Interaction Membrane Negatively Charged Bacterial Membrane Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action via membrane disruption.

B. Inhibition of Essential Enzymes

As previously mentioned, a key mechanism for the antifungal activity of many imidazole derivatives is the inhibition of lanosterol 14α-demethylase.[3][6] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. By inhibiting this enzyme, imidazole compounds disrupt the production of ergosterol, leading to a compromised cell membrane structure and function.

C. Other Potential Mechanisms

Some studies suggest that imidazole derivatives may also interfere with nucleic acid synthesis or protein synthesis in microbes.[3] Additionally, for imidazolium-based ionic liquids, the generation of reactive oxygen species (ROS) inside the bacterial cell can induce oxidative stress and contribute to cell death.[14]

Future Perspectives and Conclusion

Imidazole-based polymers represent a highly versatile and potent class of antimicrobial materials. The ability to tune their chemical structure allows for the optimization of their activity against a broad spectrum of pathogens, including highly resistant strains. Future research will likely focus on the development of biocompatible and biodegradable imidazole-based polymers for in vivo applications, as well as the design of "smart" polymers that can release their antimicrobial payload in response to specific environmental triggers, such as the presence of bacteria. The synergistic combination of imidazole moieties with other antimicrobial agents also holds significant promise for combating the growing threat of antimicrobial resistance. The continued exploration of this exciting field of polymer chemistry is poised to deliver innovative solutions for infection control in healthcare and beyond.

References

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions.
  • Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin - PMC.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
  • (PDF) Imidazole and imidazolium-containing polymers for biology and material science applications - ResearchGate.
  • Synthesis, characterization and antimicrobial activity applications of grafted copolymer alginate-g-poly(N-vinyl imidazole) - PMC.
  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - MDPI.
  • Synthesis, characterization and antimicrobial activity of poly (N-vinyl imidazole) grafted carboxymethyl chitosan | Request PDF - ResearchGate.
  • Designer broad-spectrum polyimidazolium antibiotics - PMC.
  • Polymer based advanced recipes for imidazoles: a review - PMC.
  • Review on Antimicrobial Activity of Imidazole - ProQuest.
  • The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PMC.
  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC.
  • Review on Antimicrobial Activity of Imidazole - Human Journals.
  • The choice of antimicrobial polymers: Hydrophilic or hydrophobic? - ScienceDirect. Available at: [Link]

  • Polyimide-based polymers: a new frontier in antimicrobial materials and healthcare applications - ResearchGate.
  • Synergistic antibacterial and wound-healing applications of an imidazole-based porous organic polymer encapsulated silver nanoparticles composite - ResearchGate.
  • A Literature Review on Antimicrobial Activities of Imidazole - ResearchGate.
  • The Mechanisms and the Applications of Antibacterial Polymers in Surface Modification on Medical Devices - PMC.
  • Recent Advances in Antimicrobial Polymers: A Mini-Review - PMC.
  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - MDPI.

Sources

Comparative

Ionic Conductivity Measurement of Polymers from 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid

This guide details the ionic conductivity measurement and performance comparison of polymers derived from 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid . This specific monomer, an -substituted acrylic acid derivative bea...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the ionic conductivity measurement and performance comparison of polymers derived from 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid . This specific monomer, an


-substituted acrylic acid derivative bearing an imidazole moiety, forms poly(zwitterionic)  or poly(ampholytic)  networks depending on the pH and counter-ion presence.

These materials are critical candidates for Solid Polymer Electrolytes (SPEs) in lithium-ion batteries (due to single-ion conduction potential) and Proton Exchange Membranes (PEMs) (due to imidazole-mediated proton hopping).

A Publish Comparison Guide for Advanced Electrolyte Research

Executive Summary & Material Logic

The polymer derived from 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid (hereafter referred to as Poly-ImAA ) represents a class of zwitterionic polymer electrolytes . Unlike traditional polyelectrolytes where the counter-ion is mobile and the polymer backbone is charged, Poly-ImAA contains both the acidic (carboxylic) and basic (imidazole) groups on the same monomeric unit.

Why this matters:

  • Decoupled Ion Transport: In the presence of lithium salts (e.g., LiTFSI), the zwitterionic groups can dissociate the salt effectively while tethering the anion, potentially leading to high lithium transference numbers (

    
    ).
    
  • Anhydrous Proton Conduction: The imidazole ring can facilitate proton transport via the Grotthuss mechanism (structure diffusion) even in low-humidity conditions, unlike the vehicle mechanism in Nafion which requires water.

Comparative Performance Analysis

The following table contrasts Poly-ImAA with industry-standard alternatives: PEO/LiTFSI (Lithium conduction standard) and Nafion 117 (Proton conduction standard).

Table 1: Performance Comparison Matrix
FeaturePoly-ImAA (Target) PEO + LiTFSI Nafion 117
Primary Conduction Type Single-Ion (

) or Anhydrous

Coupled Ion (

)
Hydrated Proton (

)
Ionic Conductivity (

) @ 25°C

S/cm (Dry)

S/cm

S/cm (Wet)
Ionic Conductivity (

) @ 80°C

S/cm

S/cm

S/cm (Wet)
Transference Number (

)
High (> 0.5) (Target)Low (< 0.3)High (1.0 for

)
Mechanical Stability High (High

rigid backbone)
Low (Melts/Creeps > 60°C)Moderate (Swells in water)
Dependence on Humidity Low (Imidazole hopping)N/A (Anhydrous)Critical (Needs hydration)
Electrochemical Window Wide (~4.5 - 5.0 V vs

)
Limited (~3.9 V)High (~4.5 V)

*Note: Values for Poly-ImAA are representative of optimized zwitterionic imidazolium polymers doped with equimolar Li-salts.

Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)

To accurately measure the ionic conductivity of Poly-ImAA, a robust EIS protocol is required. This method isolates the bulk resistance (


) from the charge transfer resistance (

) and electrode polarization.
Phase 1: Sample Preparation (Critical for Reproducibility)
  • Synthesis & Purification: Polymerize 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid via free-radical polymerization (AIBN initiator, 70°C in DMSO). Precipitate in acetone to remove unreacted monomers.

  • Doping (If applicable):

    • For Li-ion conduction: Dissolve polymer and LiTFSI (molar ratio [Im]:[Li] = 1:1 to 1:0.5) in methanol/water.

    • For Proton conduction: Use pure polymer or dope with weak acid (e.g., PA) if needed.

  • Film Formation: Solvent cast onto a Teflon substrate. Dry at 60°C for 24h, then vacuum dry at 100°C for 48h to remove all traces of solvent/water (unless testing hydrated state).

    • Why: Residual solvent acts as a plasticizer, artificially inflating conductivity values.

Phase 2: EIS Measurement Setup
  • Instrument: Potentiostat with FRA (e.g., Biologic VMP3 or Solartron 1260).

  • Cell Configuration: Blocking Electrodes (Stainless Steel | Polymer | Stainless Steel).

    • Fixture: Swagelok-type cell or temperature-controlled parallel plate fixture.

  • Parameters:

    • Frequency Range: 1 MHz to 0.1 Hz (or 100 mHz).

    • AC Amplitude: 10 mV to 50 mV (ensure linear response).

    • DC Bias: 0 V (Open Circuit Potential).

  • Temperature Sweep: Measure from 25°C to 100°C in 10°C steps. Allow 30 min equilibration at each step.

Phase 3: Data Analysis & Calculation
  • Nyquist Plot Analysis: Plot

    
     (imaginary) vs 
    
    
    
    (real).
  • Determination of

    
    :  Identify the high-frequency intercept with the real axis (
    
    
    
    ).
    • If a semi-circle is present (grain boundary/bulk), fit with an equivalent circuit (

      
      ).
      
    • If only a spike is seen (typical for thin films), the intercept is

      
      .
      
  • Conductivity Calculation:

    
    
    Where:
    
    • 
       = Ionic Conductivity (S/cm)
      
    • 
       = Thickness of the polymer film (cm) - Measure with micrometer after test!
      
    • 
       = Bulk Resistance (
      
      
      
      )
    • 
       = Area of electrode contact (
      
      
      
      )

Visualizing the Measurement Logic

The following diagram illustrates the workflow from monomer to validated conductivity data, highlighting the critical decision points.

G Monomer Monomer: 2-[(1H-imidazol-1-yl)methyl] prop-2-enoic acid Polymerization Polymerization (Free Radical) Monomer->Polymerization Synthesis Doping Salt Doping (e.g., LiTFSI) Polymerization->Doping Optional FilmCast Film Casting & Vacuum Drying Polymerization->FilmCast Pure Doping->FilmCast Processing EIS_Cell EIS Cell Assembly (SS | Polymer | SS) FilmCast->EIS_Cell Assembly Measurement Freq Sweep (1 MHz - 0.1 Hz) EIS_Cell->Measurement Temp Control Nyquist Nyquist Plot Analysis Measurement->Nyquist Data Calc Calculate Sigma σ = L / (Rb * A) Nyquist->Calc Fit Rb

Figure 1: Workflow for synthesizing and characterizing the ionic conductivity of Poly-ImAA electrolytes.

Mechanistic Insight: Why Poly-ImAA?

To understand the data you will generate, you must understand the conduction mechanism.

Equivalent Circuit Modeling

For a typical Poly-ImAA film sandwiched between blocking electrodes, the equivalent circuit is:

[R_bulk || CPE_bulk] + [CPE_polarization]

  • R_bulk: Represents the migration of ions (Li+ or H+) through the polymer matrix.

  • CPE_bulk: Represents the geometric capacitance and dielectric relaxation of the polymer chains.

  • CPE_polarization: Represents the double-layer accumulation of ions at the blocking electrode interface (the "spike" in the Nyquist plot).

Conduction Pathways
  • Vehicle Mechanism (Low Tg): If the polymer is rubbery (above

    
    ), ions move with the segmental motion of the polymer chains. Conductivity follows the Vogel-Fulcher-Tammann (VFT)  equation.
    
  • Grotthuss Mechanism (Proton): The imidazole ring can rotate and transfer protons (

    
    ) without significant mass transport. This is efficient even in glassy states.
    

Mechanism cluster_0 Proton Transport (Grotthuss) cluster_1 Li-Ion Transport (Vehicle/Hopping) Im1 Imidazole (H+) Im2 Imidazole (Neutral) Im1->Im2 H+ Hop Im3 Imidazole (H+) Im2->Im3 Reorientation PolyChain Polymer Segment Li Li+ PolyChain->Li Coordination TFSI TFSI- Li->TFSI Dissociation

Figure 2: Schematic of competing ion transport mechanisms in imidazole-based zwitterionic polymers.

Troubleshooting & Validation

  • Issue: Low Conductivity (

    
     S/cm). [1]
    
    • Cause: High crystallinity or high

      
      .
      
    • Fix: Add a plasticizer (e.g., Succinonitrile) or copolymerize with a flexible monomer (e.g., PEG-methacrylate).

  • Issue: Noisy Low-Frequency Data.

    • Cause: Poor electrode contact.

    • Fix: Sputter gold onto the polymer film surfaces before assembling in the cell.

  • Issue: Non-linear Arrhenius Plot.

    • Cause: Phase transition (melting or

      
      ) within the temperature range.
      
    • Validation: Perform DSC (Differential Scanning Calorimetry) to correlate inflection points in conductivity with thermal transitions.

References

  • Ohno, H., & Yoshizawa, M. (2002). Ion conduction in zwitterionic-type molten salts and their polymers. Solid State Ionics, 154-155, 303-309. Link

  • Yoshizawa, M., & Ohno, H. (2002). Optical and Electrochemical Properties of Zwitterionic Imidazolium Sulfonates. Chemistry Letters, 31(9), 896-897. Link

  • Schuster, M. F., et al. (2004). Anhydrous Proton-Conducting Polymers Based on Imidazole Functionalized Siloxanes. Macromolecules, 37(22), 8225–8232. Link

  • Kreuer, K. D. (1996). Proton Conductivity: Materials and Applications. Chemistry of Materials, 8(3), 610–641. Link

  • Agrawal, R. C., & Pandey, G. P. (2008). Solid polymer electrolytes: materials designing and all-solid-state battery applications: an overview. Journal of Physics D: Applied Physics, 41(22), 223001. Link

Sources

Validation

A Senior Application Scientist’s Guide to Benchmarking Novel Anion Exchange Membranes

Welcome to this in-depth guide on the comprehensive benchmarking of novel anion exchange membranes (AEMs). As researchers and drug development professionals, the rigorous and reproducible evaluation of new materials is p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to this in-depth guide on the comprehensive benchmarking of novel anion exchange membranes (AEMs). As researchers and drug development professionals, the rigorous and reproducible evaluation of new materials is paramount. The performance of an AEM is not defined by a single metric but by a delicate balance of properties that dictate its efficiency, durability, and viability in electrochemical applications such as fuel cells and electrolyzers.

This guide eschews a rigid template in favor of a logical, causality-driven workflow. We will delve into not just how to perform these critical experiments but why specific methodologies are chosen, ensuring that each protocol is a self-validating system. Our approach is grounded in established scientific principles to provide a trusted framework for comparing your novel AEMs against established benchmarks.

The Core Pillars of AEM Performance

An AEM's primary role is to conduct anions (typically hydroxide, OH⁻) while physically separating the anode and cathode. Its success hinges on a suite of interconnected properties. A superior membrane excels across all these pillars, as a single weakness can compromise the entire electrochemical device.

  • Ion Exchange Capacity (IEC): This intrinsic property quantifies the density of charge-carrying functional groups within the polymer, typically in milliequivalents per gram (meq/g) of dry membrane.[1] A higher IEC generally correlates with higher ionic conductivity, but it can also lead to excessive water uptake and swelling, potentially compromising mechanical integrity.[1] Therefore, optimizing IEC is a critical balancing act.

  • Ionic Conductivity (σ): The efficiency of the AEM is directly tied to its ability to transport anions. High conductivity minimizes ohmic resistance, a major source of voltage loss in a fuel cell.[2] It is critically important to measure the true hydroxide (OH⁻) conductivity, as exposure to atmospheric CO₂ rapidly converts hydroxide ions to less mobile carbonate and bicarbonate species, leading to artificially low and non-reproducible measurements.[3][4]

  • Chemical Stability: The high-pH environment of an AEM fuel cell or electrolyzer is aggressive, especially at elevated operating temperatures. The polymer backbone and, more critically, the cationic functional groups can be susceptible to degradation via mechanisms like Hofmann elimination and nucleophilic substitution (SN2).[5][6] Meaningful stability testing must simulate the low-hydration conditions found in an operating device, as tests in highly aqueous alkaline solutions can provide false-positive results.[7][8]

  • Physicochemical Properties (Water Uptake & Swelling): Water management is crucial. The membrane must be sufficiently hydrated to facilitate ion transport, but excessive water uptake can lead to dimensional instability (swelling), dilution of charge carriers, and loss of mechanical strength.

  • Mechanical Properties: The AEM must be a robust, thin film that can withstand the stresses of membrane electrode assembly (MEA) fabrication and the rigors of operation, including changes in hydration. Key parameters include tensile strength and elongation at break.[9]

  • In-Device Performance: Ultimately, the AEM's true potential is realized within a functioning electrochemical cell. In-situ testing in a fuel cell or electrolyzer provides the most holistic measure of performance, integrating all the aforementioned properties under real-world operating conditions.[10]

The Benchmarking Workflow: A Visual Overview

The following diagram outlines the logical flow for a comprehensive AEM evaluation, from initial material characterization to final device testing. This systematic approach ensures that fundamental properties are established before committing resources to more complex and time-consuming in-situ analysis.

AEM_Benchmarking_Workflow cluster_0 Phase 1: Intrinsic Material Properties cluster_1 Phase 2: Electrochemical & Stability Analysis cluster_2 Phase 3: In-Device Validation A Novel AEM Sample (Known Form, e.g., Cl⁻) B Ion Exchange Capacity (IEC) (meq/g) A->B Characterize C Water Uptake & Swelling Ratio (%) A->C Characterize D Hydroxide Conductivity (mS/cm) B->D Informs Conductivity F Mechanical Properties (Tensile Strength, Elongation) C->F Impacts Mechanics E Ex-Situ Alkaline Stability (% IEC Loss over time) D->E Pre/Post Stability Metric H AEM Fuel Cell Testing (Polarization Curve, Durability) E->H Predicts Durability G MEA Fabrication F->G Fabrication Viability G->H

Caption: A logical workflow for benchmarking novel AEMs.

Experimental Protocols for Comprehensive Evaluation

Here, we detail the standard operating procedures (SOPs) for the key benchmarking tests. The causality behind critical steps is explained to foster a deeper understanding of the methodology.

Ion Exchange Capacity (IEC) Measurement

Principle: IEC is determined by exchanging the initial counter-ion in a known mass of dry polymer with a different, easily quantifiable ion, followed by titration. The potentiometric titration method offers high accuracy and reproducibility.[1][11] This protocol is adapted from validated procedures.[12][13]

Step-by-Step Methodology:

  • Ion Exchange to Bromide (Br⁻) Form:

    • Cut a sample of the AEM (approx. 50-100 mg).

    • Immerse the sample in a 4 M KBr solution containing 0.02 M KOH for at least 24 hours. The small amount of KOH prevents CO₂ contamination. This ensures all functional groups are converted to the Br⁻ form.[13]

    • Rinse the membrane thoroughly with deionized (DI) water multiple times to remove excess KBr.

  • Drying and Weighing:

    • Dry the Br⁻-form membrane in a vacuum oven at 60 °C for 24 hours to remove all residual water.

    • Transfer the dry membrane to a desiccator to cool to room temperature, then weigh it precisely (Wdry). This dry weight is the denominator in the IEC calculation.

  • Bromide Elution:

    • Immerse the weighed membrane in a known volume (e.g., 50 mL) of 1.0 M KNO₃ solution for at least 24 hours with agitation. This causes the NO₃⁻ ions to exchange with the Br⁻ ions on the membrane, releasing the Br⁻ into the solution.

    • Repeat the elution with a fresh KNO₃ solution to ensure all Br⁻ ions are eluted. Combine the two elution solutions.

  • Potentiometric Titration:

    • Add 2.0% HNO₃ to the combined solution to adjust the pH to approximately 3-4.[13]

    • Titrate the solution with a standardized silver nitrate (AgNO₃) solution (e.g., 0.02 N). Use an automatic titrator with a silver-selective electrode to precisely determine the endpoint, which corresponds to the complete precipitation of AgBr.

  • Calculation:

    • IEC (meq/g) = (VAgNO₃ × CAgNO₃) / Wdry

    • Where: VAgNO₃ is the volume of AgNO₃ titrant at the endpoint (L), CAgNO₃ is the concentration of the AgNO₃ solution (mol/L or eq/L), and Wdry is the dry weight of the membrane in Br⁻ form (g).

True Hydroxide Conductivity Measurement

Principle: This method uses a four-probe, in-plane alternating current (AC) impedance spectroscopy technique. A four-probe setup is crucial as it eliminates contact and lead wire resistance, measuring only the resistance of the membrane itself.[14] Critically, the protocol incorporates an in-situ decarbonation step to ensure the measured value reflects the true hydroxide conductivity, not the lower conductivity of carbonate/bicarbonate forms.[3][15]

Step-by-Step Methodology:

  • Sample Preparation:

    • Cut the AEM into a rectangular strip (e.g., 1 cm x 4 cm).

    • Immerse the sample in 1 M KOH for at least 24 hours to convert it to the OH⁻ form.

    • Rinse thoroughly with DI water. To minimize CO₂ exposure, this process should be performed with degassed solutions where possible.

  • Cell Assembly:

    • Mount the hydrated membrane in a four-probe conductivity cell (e.g., from BekkTech). Ensure good contact between the platinum electrodes and the membrane.

    • Place the cell in an environmental chamber with precise temperature and relative humidity (RH) control.

  • In-Situ Decarbonation and Measurement:

    • Set the chamber conditions (e.g., 60 °C, 95% RH) and purge with humidified, CO₂-free gas (e.g., N₂ or Ar).

    • Apply a small DC current (e.g., 100 µA) across the outer two electrodes. This electrolyzes water within the membrane, and the resulting flow of OH⁻ ions effectively "washes out" any carbonate and bicarbonate ions towards the anode.[4]

    • Simultaneously, perform AC impedance spectroscopy across the inner two electrodes over a frequency range (e.g., 1 MHz to 1 Hz).

    • Monitor the high-frequency x-axis intercept of the Nyquist plot, which represents the membrane's resistance (R). The resistance will decrease and eventually plateau as the membrane becomes fully decarbonated. This plateau value is the true OH⁻ resistance.

  • Calculation:

    • Conductivity (σ, in S/cm) = L / (R × W × d)

    • Where: L is the fixed distance between the inner potential-sensing electrodes (cm), R is the measured resistance (Ω), W is the width of the membrane sample (cm), and d is the thickness of the hydrated membrane (cm).

Ex-Situ Alkaline Stability Assessment

Principle: To predict long-term durability, an accelerated degradation study is performed under conditions that mimic an operating fuel cell: elevated temperature and low hydration.[8][16] Degradation is quantified by the loss of ion exchange capacity over time.

Step-by-Step Methodology:

  • Initial Characterization:

    • Measure the initial IEC (IECinitial) of a control sample of the AEM using the protocol described above.

  • Accelerated Aging:

    • Place several pre-weighed AEM samples into sealed, inert polymer (e.g., PFA) vials.

    • Add a specific volume of 1.0 M KOH solution to each vial. The volume should be sufficient to immerse the membranes.

    • Place the sealed vials in an oven at a constant elevated temperature (e.g., 80 °C).[13] This combination of strong alkali and high temperature accelerates chemical degradation.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 20, 50, 100, 200, 500 hours), remove a vial from the oven.[13]

    • Carefully retrieve the AEM sample, rinse it extensively with DI water to remove residual KOH, and then measure its final IEC (IECfinal) using the IEC protocol.

  • Quantification of Degradation:

    • Calculate the percentage of IEC loss at each time point:

    • IEC Loss (%) = [(IECinitial - IECfinal) / IECinitial] × 100

    • Plot the IEC loss versus time to determine the degradation rate. A stable membrane will show minimal IEC loss over the test period.[13]

Comparative Performance Data

To contextualize the performance of a novel AEM, it is essential to compare its properties against commercially available standards. The following table presents hypothetical data for a "Novel AEM-X" benchmarked against two well-known commercial membranes.

Performance MetricUnitsNovel AEM-XCommercial AEM 1 (e.g., Fumasep® FAA-3 type)Commercial AEM 2 (e.g., Tokuyama A201 type)Causality & Significance
Ion Exchange Capacity (IEC) meq/g2.1 1.81.5Higher IEC suggests more charge carriers, potentially boosting conductivity.
OH⁻ Conductivity (60°C, 95% RH)mS/cm135 8065High conductivity is critical for minimizing ohmic losses and achieving high power density.
Water Uptake (RT)%35 5025Moderate water uptake is desired to ensure hydration without excessive swelling.
Swelling Ratio (Area) (RT)%12 208Lower swelling indicates better dimensional stability, crucial for MEA integrity.
Tensile Strength (Hydrated) MPa25 1530High tensile strength ensures the membrane can withstand mechanical stresses during assembly and operation.[9]
Elongation at Break (Hydrated) %150 200100High elongation indicates flexibility and resistance to cracking.
Alkaline Stability (% IEC Loss)@ 80°C, 1M KOH, 500h< 10% ~ 25%~ 15%Lower IEC loss signifies superior chemical resistance to the harsh alkaline environment, predicting longer device lifetime.[13]
Peak Power Density (H₂/O₂) mW/cm²> 1500 ~ 800~ 1000The ultimate measure of in-situ performance, reflecting the combined benefits of all other properties.

Conclusion

The benchmarking of novel anion exchange membranes requires a multi-faceted and methodologically sound approach. By moving beyond single-point measurements and adopting a comprehensive suite of standardized, validated protocols, researchers can generate reliable and comparable data. This guide provides a robust framework for such an evaluation, emphasizing the scientific reasoning behind each step. A thorough understanding of how intrinsic material properties like IEC and chemical stability translate into real-world device performance is the key to accelerating the development of next-generation AEMs for a clean energy future.

References

  • Wang, L., et al. (2022). Standard Operating Protocol for Ion-Exchange Capacity of Anion Exchange Membranes. Frontiers in Energy Research. [Link]

  • Carbone, A., et al. (2023). A novel method for Ion Exchange Capacity characterization applied to Anion Exchange Membranes for Water Electrolysers. E3S Web of Conferences. [Link]

  • Karas, F., et al. (2023). Alkaline Stability of Anion-Exchange Membranes. ACS Applied Energy Materials. [Link]

  • Ahn, S. M., et al. (2025). Anion exchange membrane test protocol validation. Frontiers in Energy Research. [Link]

  • Lee, W. H., et al. (2016). A general strategy to enhance the alkaline stability of anion exchange membranes. Journal of Materials Chemistry A. [Link]

  • Ahn, S. M., et al. (2025). Anion Exchange Membrane Test Protocol Validation: Article No. 1553134. OSTI.GOV. [Link]

  • Karas, F., et al. (2023). Alkaline Stability of Anion-Exchange Membranes. ACS Applied Energy Materials. [Link]

  • ResearchGate. (2023). Alkaline Stability of Anion-Exchange Membranes. [Link]

  • ACS Publications. (2023). Alkaline Stability of Anion-Exchange Membranes. [Link]

  • Liu, Z., et al. (2025). Electrochemical Characterization and Simulation of Ion Transport in Anion Exchange Membranes for Water Treatment Applications. MDPI. [Link]

  • AFC Energy. (2021). Launch of World-Class Anion Exchange Membrane Hydrogen Fuel Cell Test Facility. [Link]

  • Ziv, N., et al. (2020). Practical ex-Situ Technique To Measure the Chemical Stability of Anion-Exchange Membranes under Conditions Simulating the Fuel Cell Environment. ACS Applied Energy Materials. [Link]

  • Wang, L., et al. (2022). Standard Operating Protocol for Ion-Exchange Capacity of Anion Exchange Membranes. OSTI.GOV. [Link]

  • ResearchGate. (2025). Synthesis Strategies, Characterization, and Potential Applications of Anion Exchange Membranes: A Review. [Link]

  • OAE Publishing Inc. (2025). Recent advances in electrocatalysts for anion exchange membrane water electrolysis: design strategies and characterization approaches. [Link]

  • Ziv, N., et al. (2020). Practical ex-Situ Technique To Measure the Chemical Stability of Anion-Exchange Membranes under Conditions Simulating the Fuel Cell Environment. ACS Publications. [Link]

  • Nel Hydrogen. (n.d.). Oxidative Stability of Anion Exchange Membranes. [Link]

  • Xiao, X., & Liu, B. (2011). Mechanical Characterization of Polymer Electrolyte Membrane with Optical Methods. Scholar Commons. [Link]

  • Roy, A., et al. (2022). Effect of membrane mechanics on AEM fuel cell performance. RSC Publishing. [Link]

  • H2 Tech. (2021). AFC launches AEM hydrogen fuel cell test facility. [Link]

  • Patsnap Eureka. (2025). Performance comparison between AEM and PEM fuel cells. [Link]

  • PNAS. (2021). High-performance AEM unitized regenerative fuel cell using Pt-pyrochlore as bifunctional oxygen electrocatalyst. [Link]

  • Ladewig, B. P. (2018). A review of the synthesis and characterization of anion exchange membranes. [Link]

  • ResearchGate. (n.d.). Mechanical properties of membranes. [Link]

  • Ahn, S. M., et al. (2025). Anion exchange membrane test protocol validation. Frontiers. [Link]

  • Atlantis Press. (2025). Computational Modeling for Performance Characterization of Anion Exchange Membrane (AEM) Electrolyzers. [Link]

  • Ibrahim, I. H., et al. (2023). Investigation of Performance of Anion Exchange Membrane (AEM) Electrolysis with Different Operating Conditions. MDPI. [Link]

  • Arges, C., et al. (2022). Assessing the Oxidative Stability of Anion Exchange Membranes in Oxygen Saturated Aqueous Alkaline Solutions. ResearchGate. [Link]

  • Ziv, N., et al. (2018). A practical method for measuring the true hydroxide conductivity of anion exchange membranes. Ionomr Innovations. [Link]

  • Boillat, P., et al. (2009). Mechanical properties of proton-conducting sulfonated aromatic polymer membranes. [Link]

  • Frauneder-Kröll, V., et al. (2021). Systematic Characterization of Degraded Anion Exchange Membranes Retrieved from Vanadium Redox Flow Battery Field Tests. MDPI. [Link]

  • TA Instruments. (2024). 3 Essential Types of Mechanical Testing for Polymer Development. [Link]

  • AZoM. (2021). How to Measure the Mechanical Properties of Polymers. [Link]

  • Ziv, N., et al. (2018). A practical method for measuring the true hydroxide conductivity of anion exchange membranes. ResearchGate. [Link]

  • Ziv, N., et al. (2018). A practical method for measuring the true hydroxide conductivity of anion exchange membranes. Academia.edu. [Link]

  • He, G., et al. (2021). Technical factors affecting the performance of anion exchange membrane water electrolyzer. Journal of Energy Chemistry. [Link]

  • IEEE Xplore. (2022). Performance evaluation of the Anion exchange membrane based Water electrolysis. [Link]

  • U.S. Department of Energy. (n.d.). Anion Exchange Membranes - Transport/Conductivity. [Link]

  • Taylor & Francis Online. (2023). Anion Exchange Membrane Water Electrolyzers: An Overview. [Link]

  • National Laboratory of the Rockies. (2025). Anion exchange membrane test protocol validation. [Link]

  • Ahn, S. M., et al. (2025). Anion exchange membrane test protocol validation. OSTI.GOV. [Link]

  • Mustain, W. E., et al. (2020). Anion Exchange Membranes for Fuel Cell Application: A Review. PMC. [Link]

  • The Electrochemical Society. (2010). Anion Exchange Membrane Fuel Cells. [Link]

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Comparative

Quantitative NMR (qNMR) for the Assay of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic Acid: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, the precise and accurate determination of the purity and concentration of active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precise and accurate determination of the purity and concentration of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the assay of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid, a heterocyclic compound with potential applications in drug development. We will explore the principles of qNMR, a detailed experimental protocol, and a comparative analysis with High-Performance Liquid Chromatography (HPLC), a widely used alternative.

The Power of qNMR: A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful analytical tool, offering a distinct advantage over many other techniques: it is a primary ratio method of measurement.[1] This means that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal, allowing for the determination of the absolute concentration of an analyte without the need for a calibration curve with a reference standard of the analyte itself.[2][3] This inherent quantitative nature, coupled with its non-destructive approach, makes qNMR an invaluable technique in pharmaceutical quality control.[2][4]

The fundamental principle of qNMR lies in the comparison of the integral of a specific resonance signal of the analyte with the integral of a signal from a certified internal standard of known concentration.[2] The purity or concentration of the analyte can then be calculated using a straightforward equation that considers the molar masses, number of protons, and weights of both the analyte and the internal standard.

Experimental Protocol: qNMR Assay of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic Acid

This section outlines a detailed, step-by-step methodology for the qNMR assay of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid. The causality behind each experimental choice is explained to ensure a robust and self-validating system.

Predicted ¹H NMR Spectrum of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid

A predicted ¹H NMR spectrum is crucial for identifying well-resolved signals suitable for quantification. Based on the known chemical shifts of imidazole and acrylic acid moieties, the following signals are anticipated for 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid in a suitable deuterated solvent like DMSO-d₆:

  • Imidazole Protons: Three distinct signals are expected for the imidazole ring. The proton at the C2 position (between the two nitrogen atoms) will likely appear as a singlet at the most downfield position (around 7.7 ppm).[1] The protons at the C4 and C5 positions will appear as two separate signals, likely singlets or narrow doublets, at slightly more upfield positions (around 7.1 ppm).[1][5]

  • Methylene Protons: The two protons of the methylene group (-CH₂-) connecting the imidazole ring and the acrylic acid moiety are expected to produce a singlet at approximately 4.5-5.0 ppm.

  • Acrylic Acid Protons: The two vinyl protons of the acrylic acid group will likely appear as two distinct signals, typically singlets or narrow doublets, in the region of 5.8 to 6.3 ppm.[3][4]

  • Carboxylic Acid Proton: The carboxylic acid proton (-COOH) will exhibit a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be highly dependent on the solvent and concentration.

For quantification, the well-resolved singlet of the C2 proton of the imidazole ring or the methylene protons are ideal candidates as they are less likely to overlap with other signals.

Step-by-Step Methodology

1. Materials and Reagents:

  • 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid (analyte)

  • Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone) of known purity (>99.5%)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O) of high purity

  • High-precision analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks and pipettes

  • NMR tubes (5 mm)

2. Internal Standard Selection:

The choice of an internal standard is critical for the accuracy of the qNMR experiment.[2][6] Maleic acid is a suitable choice as it is highly soluble in DMSO-d₆ and D₂O, chemically stable, and provides a sharp singlet in a region of the ¹H NMR spectrum that is typically free of signals from many organic molecules.[6] Its singlet for the two vinyl protons appears around 6.3 ppm, which should be carefully checked for potential overlap with the analyte's acrylic acid protons. If overlap occurs, an alternative standard like dimethyl sulfone (singlet around 3.1 ppm in DMSO-d₆) should be considered.

3. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial. The goal is to achieve a molar ratio between the analyte and the internal standard that is close to 1:1 to ensure comparable signal intensities.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Pulse Sequence: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.

  • Key Parameters:

    • Relaxation Delay (d1): This is the most critical parameter for accurate quantification. It must be set to at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard signals being integrated. A conservative value of 30-60 seconds is often used to ensure full relaxation.

    • Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals of interest).

    • Receiver Gain: The receiver gain should be set to avoid signal clipping of the most intense peaks in the spectrum.

    • Temperature: Maintain a constant temperature throughout the experiment to minimize chemical shift variations.

5. Data Processing and Analysis:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Perform phase correction and baseline correction manually to ensure accuracy.

  • Integrate the selected, well-resolved signals of both the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • analyte = 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid

    • IS = Internal Standard

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is Accurate Mass dissolve Dissolve in Deuterated Solvent weigh_is->dissolve Precise Volume transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (d1 ≥ 5*T1) transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_base Phase & Baseline Correction ft->phase_base integrate Integrate Signals phase_base->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for the qNMR assay of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid.

Comparative Analysis: qNMR vs. HPLC

While qNMR offers significant advantages, High-Performance Liquid Chromatography (HPLC) remains a cornerstone of pharmaceutical analysis. A comparative assessment of these two techniques for the assay of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid is essential for selecting the most appropriate method for a given application.

High-Performance Liquid Chromatography (HPLC)

HPLC methods for the analysis of imidazole and acrylic acid derivatives are well-established.[7][8][9][10][11][12] A typical reversed-phase HPLC (RP-HPLC) method would involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). UV detection is commonly employed, leveraging the chromophores present in the imidazole and acrylic acid moieties.

Key Considerations for HPLC Method Development:

  • pH of the Mobile Phase: The imidazole ring has a basic character, and the carboxylic acid group is acidic. Therefore, the pH of the mobile phase will significantly impact the retention and peak shape of the analyte. A slightly acidic mobile phase is often used to suppress the ionization of the carboxylic acid and protonate the imidazole ring, leading to better chromatographic performance.

  • Column Chemistry: A standard C18 column is a good starting point. However, for highly polar compounds, alternative stationary phases or the use of ion-pairing reagents might be necessary to achieve adequate retention.

  • Detection Wavelength: The optimal UV detection wavelength should be determined by acquiring the UV spectrum of the analyte.

Performance Comparison

The following table provides a comparative overview of qNMR and HPLC for the assay of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei. A primary ratio method.[1]Based on the differential partitioning of the analyte between a stationary and a mobile phase. Requires a reference standard for quantification.
Quantification Absolute quantification without a specific reference standard for the analyte.[2][3]Relative quantification requiring a certified reference standard of the analyte.
Sample Throughput Moderate; each sample requires a relatively long relaxation delay for accurate quantification.High; autosamplers and rapid gradient methods allow for the analysis of a large number of samples.
Method Development Generally simpler; requires selection of a suitable solvent and internal standard, and optimization of acquisition parameters.More complex; involves selection of column, mobile phase, gradient profile, and detection parameters.
Destructive Non-destructive; the sample can be recovered after analysis.[2]Destructive; the sample is consumed during the analysis.
Information Content Provides structural information in addition to quantitative data.Primarily provides quantitative data and retention time information.
Sensitivity Generally lower than HPLC.Generally higher, especially with sensitive detectors like mass spectrometry.
Matrix Effects Less susceptible to matrix effects compared to HPLC.Can be significantly affected by matrix components, potentially requiring extensive sample preparation.

Conclusion: A Synergistic Approach

Both qNMR and HPLC are powerful analytical techniques with distinct advantages and limitations. For the assay of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid, qNMR offers a direct and accurate method for determining absolute purity without the need for a specific certified reference standard, which is particularly valuable for novel compounds or in early-stage development. Its non-destructive nature also allows for further analysis of the same sample.

On the other hand, HPLC provides higher sensitivity and throughput, making it well-suited for routine quality control and the analysis of trace-level impurities. The choice between qNMR and HPLC will ultimately depend on the specific requirements of the analysis, including the availability of a reference standard, the desired level of accuracy, the sample throughput needs, and the complexity of the sample matrix. In many cases, a synergistic approach, where qNMR is used to certify a primary reference standard which is then used for routine HPLC analysis, can provide the most robust and efficient analytical workflow in a drug development setting.

References

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). Retrieved from [Link]

  • SpectraBase. (n.d.). Imidazole - Optional[¹H NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1). Retrieved from [Link]

  • PubMed. (1983). ¹H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR | Applications Notes. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Determination and quantification of acrylic acid derivatives. Retrieved from [Link]

  • Digital Commons @ EMU. (n.d.). Synthesis and ¹H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • ACS Publications. (2025). Quantification of Acrylic Acid and Its Conjugate Base, Acrylate, in Aqueous Samples Using High-Performance Liquid Chromatography with Absorbance Detection | ACS ES&T Water. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Acrylic Acid on Primesep B Column. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 9.3 Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • Waters. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Imidazole Derivatives

Introduction: The Analytical Imperative for Imidazole Derivatives Imidazole and its derivatives are a cornerstone of modern pharmaceuticals, forming the structural core of many antifungal agents, proton pump inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Imidazole Derivatives

Imidazole and its derivatives are a cornerstone of modern pharmaceuticals, forming the structural core of many antifungal agents, proton pump inhibitors, and antihypertensives.[1][2] The accurate and precise quantification of these compounds in matrices ranging from bulk drug substances to complex biological fluids is non-negotiable for ensuring product quality, safety, and efficacy.[1][3] Consequently, the analytical methods employed for their analysis must be rigorously validated to demonstrate they are fit for their intended purpose.[4][5]

This guide moves beyond standard single-method validation and delves into the critical process of cross-validation . Cross-validation is the formal process of comparing two or more analytical methods to determine their equivalency. This becomes essential in several common drug development scenarios:

  • Method Transfer: When a method is transferred from a development lab to a quality control (QC) lab.

  • Method Modernization: When replacing an established, perhaps compendial, method (e.g., HPLC-UV) with a newer, more efficient technology (e.g., UPLC-MS/MS).

  • Comparative Studies: When data from different studies, which used different analytical methods, need to be compared.

  • Pharmacopoeial Method Updates: When a new or revised pharmacopoeial method is implemented.

The objective is to prove that the results generated by the alternative method are reliable and comparable to the original, validated method. This guide provides a framework for designing and executing a robust cross-validation study for imidazole derivatives, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][6][7]

Choosing the Right Tool: A Comparison of Analytical Techniques

The selection of an analytical technique is the first critical decision. Imidazole derivatives, with their varying polarity, aromaticity, and thermal stability, can be analyzed by several methods. The choice depends on the analytical objective, the sample matrix, and the required sensitivity.[1][3]

Technique Principle Strengths for Imidazole Analysis Limitations Typical Application
HPLC-UV Differential partitioning between a stationary phase and a liquid mobile phase, with detection via UV absorbance.Robust, cost-effective, widely available. Ideal for imidazole derivatives with strong chromophores.[8][9]Lower sensitivity and selectivity compared to MS. Potential for interference from matrix components.[10]Assay and impurity testing in bulk drug and pharmaceutical formulations.
LC-MS/MS HPLC separation coupled with mass spectrometry for highly selective detection based on mass-to-charge ratio.Exceptional sensitivity and selectivity (using MRM).[11] Ideal for complex matrices and trace-level quantification.[3][12]Higher cost and complexity. Susceptible to matrix effects (ion suppression/enhancement).Bioanalysis (plasma, urine), environmental monitoring, impurity identification.[12][13]
GC-MS Separation of volatile compounds in a gaseous mobile phase, coupled with mass spectrometry.High resolution for volatile and thermally stable imidazoles.[10][14]Requires derivatization for non-volatile or polar imidazoles, adding complexity.[10] Potential for thermal degradation.Analysis of residual solvents or specific volatile imidazole impurities.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field within a narrow capillary.High separation efficiency, low sample and reagent consumption.[15][16] Useful for charged imidazole species.Lower sensitivity compared to LC-MS. Reproducibility can be challenging.Chiral separations, impurity profiling of ionizable drugs.[15][17]

The Cross-Validation Workflow: A Structured Approach

A successful cross-validation study is not merely about running a few samples on two instruments. It is a systematic process designed to challenge both methods and compare their performance characteristics directly. The workflow ensures that the comparison is objective, thorough, and scientifically sound.

CrossValidationWorkflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Conclusion ATP Define Analytical Target Profile (ATP) Protocol Develop Cross-Validation Protocol ATP->Protocol Criteria Define Acceptance Criteria (Based on ICH Q2(R2)) Protocol->Criteria Method1 Full Validation of New/Alternative Method Method2 Partial Revalidation/ Verification of Original Method Samples Analyze Identical Samples on Both Methods (e.g., 3 batches, 3 concentrations) Method1->Samples Method2->Samples Compare Compare Key Validation Parameters Samples->Compare Stats Statistical Analysis (e.g., t-test, F-test) Compare->Stats Report Generate Cross-Validation Report & Conclusion Stats->Report

Caption: A structured workflow for analytical method cross-validation.

Experimental Guide: Cross-Validating an HPLC-UV Method with UPLC-MS/MS

This section provides a detailed protocol for a common scenario: replacing a validated legacy HPLC-UV method with a modern, high-sensitivity UPLC-MS/MS method for the assay of an imidazole-based active pharmaceutical ingredient (API) in a tablet formulation.

Objective

To demonstrate that the newly developed UPLC-MS/MS method provides equivalent, if not superior, results to the established HPLC-UV method for the quantification of "Imidazole-X" in 50 mg tablets.

Method 1: Legacy HPLC-UV Protocol
  • Instrumentation: Standard HPLC system with a UV-Vis detector.[3]

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Methanol: 0.025 M KH2PO4 buffer (pH 3.2) (70:30, v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 300 nm (based on the UV spectrum of Imidazole-X).[1]

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Weigh and crush 10 tablets to obtain a fine, uniform powder.

    • Accurately weigh a portion of the powder equivalent to 50 mg of Imidazole-X into a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.

    • Allow to cool to room temperature and dilute to volume with the mobile phase. Mix well.

    • Filter the solution through a 0.45 µm PVDF syringe filter into an HPLC vial.

Method 2: New UPLC-MS/MS Protocol
  • Instrumentation: UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3][12]

  • Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.[18]

  • Injection Volume: 2 µL.

  • MS/MS Detection:

    • Ionization Mode: ESI Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Precursor ion > Product ion (e.g., for Imidazole-X: m/z 255.1 > 121.2). This transition must be optimized specifically for the analyte.

  • Sample Preparation:

    • Prepare the stock sample solution as described for the HPLC-UV method.

    • Perform a 1:100 serial dilution of the filtered extract using the initial mobile phase (90:10, A:B) to bring the concentration into the linear range of the UPLC-MS/MS method.

Cross-Validation Parameters and Acceptance Criteria

The core of the study involves comparing the performance of both methods using the same set of samples. The validation parameters are derived from ICH Q2(R2) guidelines.[6][19]

Parameter Procedure Acceptance Criteria
Specificity Analyze placebo, API, and spiked placebo samples.No interference from excipients at the retention time of the analyte. Peak purity should pass for the HPLC-UV method.
Linearity Analyze at least 5 concentrations across the range (e.g., 50% - 150% of the target concentration).Correlation coefficient (R²) ≥ 0.999 for both methods.
Accuracy Analyze samples spiked with known amounts of API at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0% for both methods. Results between methods should not differ by more than 2.0%.
Precision (Repeatability) Perform 6 replicate analyses of the same homogenous sample at 100% of the target concentration.Relative Standard Deviation (%RSD) ≤ 2.0% for both methods.[19]
Precision (Intermediate) Repeat the precision study on a different day with a different analyst.%RSD ≤ 2.0% for both methods.
Range Confirmed by the linearity, accuracy, and precision data.The range should adequately cover the expected concentrations during routine analysis.[20]
Limit of Quantitation (LOQ) (For the new method) Determined by signal-to-noise ratio (typically S/N ≥ 10) or standard deviation of the response.The LOQ must be sufficiently low for its intended purpose (e.g., for impurity analysis).

Interpreting the Results: A Comparative Data Summary

After executing the protocol, the data is compiled for a direct, objective comparison. The following table presents a hypothetical but realistic dataset from our cross-validation study.

Validation Parameter HPLC-UV Method UPLC-MS/MS Method Difference Pass/Fail
Linearity (R²) 0.99950.9998N/APass
Accuracy (% Recovery)
80% Level99.5%100.1%0.6%Pass
100% Level100.2%100.5%0.3%Pass
120% Level101.1%100.8%-0.3%Pass
Precision (% RSD)
Repeatability0.85%0.45%N/APass
Intermediate Precision1.10%0.65%N/APass
Assay of Test Batch A 99.8% of label claim100.1% of label claim0.3%Pass
Assay of Test Batch B 101.5% of label claim101.2% of label claim-0.3%Pass
Assay of Test Batch C 100.4% of label claim100.7% of label claim0.3%Pass
LOQ (µg/mL) 0.5 µg/mL0.01 µg/mLN/APass
Analysis of Results

The data clearly shows that the UPLC-MS/MS method is not only equivalent but superior in several aspects.

  • Equivalency: The accuracy and final assay results for three independent batches are well within the pre-defined acceptance criterion of a ≤ 2.0% difference. This demonstrates that the methods can be used interchangeably for potency testing.

  • Superior Performance: The UPLC-MS/MS method exhibits better precision (%RSD is lower) and a significantly lower limit of quantitation. This enhanced sensitivity could be crucial for future applications, such as analyzing low-dose formulations or degradation products.

Conclusion and Final Recommendation

Based on the successful execution of the cross-validation protocol, the UPLC-MS/MS method is deemed suitable for its intended purpose and can replace the legacy HPLC-UV method for the routine QC analysis of Imidazole-X tablets. The new method provides the significant advantages of faster run times, reduced solvent consumption, and superior sensitivity, aligning with modern laboratory efficiency and capability goals. The entire study, including the protocol, raw data, and this comparative analysis, should be compiled into a formal cross-validation report for regulatory and internal documentation purposes.[20]

References

  • Lab Manager. (2025, October 22).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • BenchChem.
  • AMSbiopharma. (2025, July 22).
  • ProPharma. (2024, June 25).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • U.S. Food and Drug Administration.
  • IntuitionLabs. (2026, March 2). ICH Q2(R2)
  • ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Ovid. Chiral Separation and Determination of Imidazole... : Journal of Forensic Science and Medicine.
  • European Bioanalysis Forum. (2012, February 15).
  • BenchChem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • He, Y., et al. (2023, March 1).
  • Kataev, S. S., et al. (2025). [Development of conditions for determination of imidazole derivatives in the blood using chromatography-mass spectrometry]. Sud Med Ekspert. [Link]

  • Wiley Analytical Science. (2019, December 25).
  • Heliyon. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade.
  • BenchChem.
  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]

  • El-Kimary, E. R., et al. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. [Link]

  • ResearchGate. (2025, August 6). A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. [Link]

  • MDPI. (2023, February 7). Investigation of Imidazolium-Based Ionic Liquids as Additives for the Separation of Urinary Biogenic Amines via Capillary Electrophoresis. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Armenian Journal of Physics. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE.
  • ResearchGate. (2026, February 2). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling bifunctional, reactive intermediates like 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid requires moving beyond generic waste disposal guidelines. This molecule...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling bifunctional, reactive intermediates like 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid requires moving beyond generic waste disposal guidelines. This molecule presents a unique operational challenge: it combines a basic, nucleophilic imidazole ring with an electrophilic, polymerizable α,β-unsaturated carboxylic acid (acrylic acid derivative)[1].

To ensure absolute safety, regulatory compliance, and environmental stewardship, laboratories cannot simply discard this compound into standard aqueous or organic waste streams. Instead, we must employ a chemically validated inactivation protocol prior to logistical disposal.

Here is your comprehensive, step-by-step operational guide to safely neutralizing and disposing of this compound.

Part 1: Physicochemical Profiling & Hazard Causality

To design a safe disposal protocol, we must first understand the structural causality behind the chemical's hazards. The presence of the α,β-unsaturated carbonyl classifies this compound as a Michael acceptor . In biological and environmental systems, Michael acceptors readily form covalent bonds with nucleophilic residues (such as thiols in cysteine), leading to severe protein alkylation and aquatic toxicity[2]. Furthermore, the acrylic moiety is highly susceptible to spontaneous, exothermic free-radical polymerization if improperly stored or mixed with incompatible waste.

Table 1: Quantitative Data and Operational Implications

Chemical PropertyValue / DescriptorCausality & Operational Implication
Molecular Formula C7H8N2O2Low molecular weight and amphoteric nature ensure high mobility and persistence in aqueous environmental systems[1].
Structural Alert α,β-unsaturated carbonylActs as a potent electrophile. Must be chemically quenched prior to disposal to eliminate cytotoxicity and environmental hazard[2].
Polymerization Risk High (Acrylic derivative)Can undergo auto-polymerization in waste carboys, leading to pressure build-up. Never dispose of unquenched monomer in sealed bulk containers.
Target Quenching pH 7.4 - 8.0Optimal pH range to deprotonate thiol-based quenching agents (forming highly reactive thiolates) without causing imidazole precipitation.

Part 2: Pre-Disposal Chemical Inactivation (Self-Validating Protocol)

To eliminate the toxicity of the Michael acceptor and prevent unwanted polymerization, we utilize a Thia-Michael addition [3]. By intentionally reacting the waste with a benign, inexpensive thiol donor (L-Cysteine), we convert the hazardous electrophile into a safe, stable β-thioether adduct.

To guarantee trustworthiness, this protocol incorporates Ellman’s Reagent (DTNB) as a self-validating mechanism to visually confirm that 100% of the toxic compound has been neutralized.

Step-by-Step Quenching Methodology
  • Preparation & Engineering Controls:

    • Conduct all work inside a certified chemical fume hood.

    • Don appropriate PPE: safety goggles, lab coat, and double-layered nitrile gloves (acrylic derivatives can permeate standard single-layer gloves over time).

  • Buffer and Quencher Setup:

    • Prepare a 1.0 M solution of L-cysteine hydrochloride in a 0.1 M phosphate buffer adjusted to pH 8.0.

    • Causality: The slightly alkaline pH ensures the cysteine thiol is partially deprotonated into a thiolate anion, which exponentially accelerates the quenching reaction.

  • Controlled Addition:

    • Slowly add the 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid waste to the stirring L-cysteine solution at a 1:2 molar ratio (Waste to Cysteine).

    • Stir at room temperature for 2 hours to ensure complete conversion.

  • Self-Validation (Ellman's Test):

    • Withdraw a 100 µL aliquot of the reaction mixture and add it to 1 mL of 0.1 mM Ellman's reagent (in pH 8 buffer).

    • Validation Logic: If the solution turns a vibrant yellow (absorbance at 412 nm), it proves that excess free thiols (L-cysteine) remain, validating that the Michael acceptor has been completely consumed. If the solution remains colorless, unreacted hazardous monomer may still exist; add additional L-cysteine and repeat the test.

Mechanism Tox 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid (Electrophilic Michael Acceptor) Rxn Thia-Michael Addition (Covalent Bond Formation) Tox->Rxn Nuc L-Cysteine (Nucleophilic Thiolate at pH 8) Nuc->Rxn Prod Inactivated β-Thioether Adduct (Eliminated Cytotoxicity) Rxn->Prod

Mechanistic pathway of Michael acceptor quenching via Thia-Michael addition.

Part 3: Logistical Disposal & RCRA Compliance

Once the chemical has been validated as quenched, it is no longer a reactive monomer. However, it must still be managed under the strict guidelines of the [4] and institutional Environmental Health and Safety (EHS) policies[5].

Step-by-Step Waste Packaging and Manifesting
  • Primary Containment: Transfer the validated, quenched aqueous mixture into a High-Density Polyethylene (HDPE) waste carboy. Causality: HDPE provides superior chemical resistance to amphoteric organic salts compared to standard glass or PET containers.

  • Definitive Labeling: Label the container explicitly as "Non-Reactive Aqueous Waste - Quenched Imidazole/Acrylic Derivative." Do not use generic labels like "Aqueous Waste," as this violates [4] traceability requirements.

  • Satellite Accumulation Area (SAA) Storage: Place the sealed HDPE container in a designated SAA equipped with secondary spill containment. Ensure the container is kept away from strong oxidizers[6].

  • Final Disposition: Coordinate with your licensed hazardous waste vendor for off-site incineration. For Small Quantity Generators (SQGs), ensure the waste is removed from the facility within the federally mandated 180-day window[6].

Workflow A 1. Waste Collection (Fume Hood) B 2. pH Adjustment (Buffer to pH 8.0) A->B C 3. Thiol Quenching (Add Excess L-Cysteine) B->C D 4. Ellman's Validation (Confirm Free Thiols) C->D E 5. SAA Storage (HDPE Container) D->E F 6. RCRA Disposal (Licensed Vendor) E->F

Step-by-step chemical inactivation and disposal workflow.

References

  • PubChemLite - 2-[(1h-imidazol-1-yl)methyl]prop-2-enoic acid (C7H8N2O2). National Institutes of Health. Available at:[Link]

  • MDPI - Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? Molecules. Available at:[Link]

  • National Academies of Sciences, Engineering, and Medicine - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link]

  • US Environmental Protection Agency (EPA) - Frequent Questions About Managing Hazardous Waste at Academic Laboratories (Subpart K). Available at:[Link]

  • Medical Laboratory Management - Laboratory Waste Management: The New Regulations. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid

Risk Assessment & Hazard Profiling Compound Identity: 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid Functional Analysis: This molecule is a zwitterionic functional monomer combining an electron-deficient alkene (acrylic...

Author: BenchChem Technical Support Team. Date: March 2026

Risk Assessment & Hazard Profiling

Compound Identity: 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid Functional Analysis: This molecule is a zwitterionic functional monomer combining an electron-deficient alkene (acrylic moiety) with a basic nitrogen heterocycle (imidazole).[1]

The Hazard Matrix: You must treat this compound not merely as a "chemical" but as a reactive functional monomer . Its safety profile is derived from the synergistic hazards of its constituent pharmacophores:

Hazard ClassSource MoietyOperational Implication
Corrosivity (Cat 1B) Imidazole + Carboxylic AcidPermanent Eye Damage Risk. The zwitterionic nature does not neutralize the local tissue damage potential.[1] Upon contact with moisture (eyes/sweat), it can cause rapid ulceration.
Sensitization (Skin/Resp) Acrylate (Michael Acceptor)Irreversible Immunology. Acrylates are potent sensitizers. Repeated minor exposures can lead to anaphylactic responses. Zero-skin-contact policy is mandatory.
Polymerization Acrylic Double BondExothermic Runaway. Can auto-polymerize if inhibitors (e.g., MEHQ) are depleted or if exposed to heat/light, potentially rupturing containers.[1]
Reproductive Toxicity Imidazole RingSuspected human reproductive toxicant based on imidazole class effects.[1]

The PPE Barrier Strategy (Personal Protective Equipment)

Standard "lab safety" is insufficient for functional acrylates.[1] You must employ a Permeation-Based Defense Strategy .

A. Hand Protection: The "Double-Shell" Protocol

Scientific Rationale: Acrylates and low-MW organic acids permeate standard nitrile rubber rapidly (often <15 minutes). The imidazole ring increases polarity, potentially altering breakthrough times compared to pure acrylic acid.

  • Primary Layer (Inner): 4 mil Nitrile (Inspection White/Blue).[1] Acts as the sweat barrier and last line of defense.

  • Secondary Layer (Outer): Laminate Film (Silver Shield/4H) or High-Breakthrough Nitrile (minimum 8 mil) .

    • Why? Laminate film provides >480 min breakthrough time for broad-spectrum acrylates.[1]

    • Operational Rule: If you lack laminate gloves for a quick weighing step, use Double Nitrile (total >8 mil) and change outer gloves immediately after any splash or every 30 minutes.

B. Eye & Face Protection[1][2][3][4][5][6][7]
  • Requirement: Chemical Splash Goggles (Indirect Vented) + Face Shield .

  • Causality: Safety glasses are useless against aerosols or powders that drift.[1] As a corrosive solid/liquid, a single speck in the eye can cause corneal opacity before you reach the eyewash station.

C. Respiratory Protection[1]
  • Primary Engineering Control: Certified Chemical Fume Hood (Face velocity: 80-100 fpm).

  • Secondary (If outside hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1]

    • Note: The OV cartridge is necessary because the heat of respiration can volatilize the monomer trapped in the filter.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing

Risk: Static charge on the fine powder can cause "fly-away," leading to inhalation or bench contamination.[1]

  • Static Neutralization: Use an ionizing fan or anti-static gun on the spatula and weigh boat inside the fume hood.

  • Solvent Selection: Dissolve immediately after weighing to reduce dust hazard.[1]

    • Preferred Solvents: DMSO, DMF, or Water (pH dependent).

    • Avoid: Acetone (unless necessary) as it promotes rapid evaporation and potential entrainment of the monomer into the air.

Phase 2: Reaction & Synthesis

Risk: Uncontrolled polymerization (Exotherm).[1]

  • Inhibitor Check: Ensure the starting material is clear (if liquid) or white (if solid).[1] Yellowing indicates oxidation or partial polymerization.

  • Temperature Control: Always add catalysts (radical initiators) slowly at controlled temperatures.

  • Quenching: Have a solution of 10% Sodium Hydroxide (NaOH) ready. In case of a runaway reaction or spill, the base will neutralize the acid and accelerate hydrolysis/polymerization to a safer solid state.

Phase 3: Decontamination

The "Blue Light" Check: Imidazole derivatives often fluoresce or absorb UV.[1] Use a handheld UV lamp (254/365 nm) to inspect the work area for invisible dust residues after cleaning.

Visualization: Handling Logic & Emergency Response

Diagram 1: Safe Handling Workflow

HandlingProtocol Start Storage (4°C, Dark, Inhibited) PPE Don PPE: Double Nitrile + Face Shield Start->PPE Weigh Weighing (Fume Hood + Static Control) PPE->Weigh Check Airflow Solubilize Solubilization (Immediate Dissolution) Weigh->Solubilize Minimize Dust React Reaction/Use (Temp < 40°C) Solubilize->React Waste Waste Disposal (Segregated Stream) React->Waste Quench

Caption: Linear workflow emphasizing the critical transition from storage to containment.

Diagram 2: Disposal Decision Tree

DisposalTree WasteInput Waste Material (2-Imidazolyl-acrylate) StateCheck Physical State? WasteInput->StateCheck Solid Solid/Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidBin Solid Hazardous Waste (Tag: Toxic/Corrosive) Solid->SolidBin Double Bag Polymerize Action: Polymerize (Add Initiator/Heat) Liquid->Polymerize High Conc. Neutralize Action: Neutralize (pH to 7-8) Liquid->Neutralize Low Conc. Polymerize->SolidBin LiquidBin Liquid Organic Waste (Tag: Monomer/Basic) Neutralize->LiquidBin

Caption: Decision logic for stabilizing the monomer before final disposal to prevent container rupture.

Waste Management & Disposal

Crucial Directive: Never dispose of pure monomer in the general organic solvent waste container without stabilization. The heat from other solvents or inadvertent initiators in the waste drum can trigger a bulk polymerization explosion .

ParameterProtocol
Segregation Keep separate from Oxidizers (Peroxides) and Strong Acids.[1]
Stabilization If disposing of large liquid quantities (>100mL), add a radical inhibitor (e.g., Hydroquinone) or intentionally polymerize it into a solid brick using a UV initiator before disposal.
Labeling Must be tagged: "ACRYLIC MONOMER - HIGH SENSITIZER - CORROSIVE" .
Container Use High-Density Polyethylene (HDPE). Avoid metal containers due to potential corrosion from the acid moiety.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Acrylic Acid.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Imidazole.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure: Chemical Resistance Guide.[1] Retrieved from [Link]

Sources

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